molecular formula C6H12ClNO B1372236 4-Aminocyclohexanone hydrochloride CAS No. 675112-40-0

4-Aminocyclohexanone hydrochloride

Cat. No.: B1372236
CAS No.: 675112-40-0
M. Wt: 149.62 g/mol
InChI Key: NCURSEGKHJAUOX-UHFFFAOYSA-N
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Description

4-Aminocyclohexanone hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminocyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-3-6(8)4-2-5;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCURSEGKHJAUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655174
Record name 4-Aminocyclohexan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-40-0
Record name 4-Aminocyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocyclohexanone Hydrochloride
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Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminocyclohexanone Hydrochloride: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound (CAS: 675112-40-0) emerges as a particularly valuable intermediate, offering a unique combination of a reactive ketone and a primary amine within a conformationally defined cyclohexane ring.[1] This bifunctional nature allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures from a simple, commercially accessible starting point. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, making it a practical choice for various reaction conditions.[1]

This guide provides an in-depth exploration of the chemical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, designed for researchers and professionals in organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a cyclohexanone ring substituted with an amino group at the 4-position. The presence of the hydrochloride salt renders the amino group as an ammonium chloride, significantly influencing its physical properties.

PropertyValueSource(s)
CAS Number 675112-40-0[2]
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
IUPAC Name 4-aminocyclohexan-1-one;hydrochloride[2]
Appearance White to off-white crystalline powder[1]
Melting Point ~205 °C (with decomposition)[1]
Solubility Soluble in water; limited solubility in non-polar organic solvents.[1]
SMILES C1CC(=O)CCC1N.Cl[2]
InChI Key NCURSEGKHJAUOX-UHFFFAOYSA-N[2]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound is crucial for process development and analogue synthesis. A common and logical laboratory-scale synthesis starts from the readily available trans-4-aminocyclohexanol, proceeding through a protection-oxidation-deprotection sequence. This strategy is essential because direct oxidation of 4-aminocyclohexanol is complicated by the reactivity of the amino group.

Overall Synthetic Workflow

Synthesis_Workflow A trans-4-Aminocyclohexanol HCl B N-Boc-trans-4-aminocyclohexanol A->B  Step 1: N-Protection  (Boc)₂O, Base   C N-Boc-4-aminocyclohexanone B->C  Step 2: Oxidation  Dess-Martin Periodinane   D 4-Aminocyclohexanone HCl (Crude) C->D  Step 3: Deprotection  HCl in Dioxane   E Purified Product D->E  Step 4: Purification  Recrystallization  

A robust 4-step synthesis and purification workflow.
Step 1: N-Protection of trans-4-Aminocyclohexanol

Causality: The primary amine must be protected to prevent side reactions during the subsequent oxidation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in oxidative conditions and its clean removal under acidic conditions, which directly yields the desired hydrochloride salt.[3]

Protocol:

  • Suspend trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Add a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents), and stir until the suspension becomes a clear solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.[4]

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-trans-4-aminocyclohexanol, which is often pure enough for the next step.[4]

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

Causality: A mild and selective oxidizing agent is required to convert the secondary alcohol to a ketone without affecting the Boc-protected amine. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with high efficiency and a simple workup.[5][6]

Protocol:

  • Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.[7]

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by flash chromatography on silica gel to yield pure N-Boc-4-aminocyclohexanone.[7]

Step 3: Acidic Deprotection to Yield this compound

Causality: The Boc group is readily cleaved by strong acid. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane provides the acid for deprotection and the chloride counter-ion, leading to the direct precipitation of the desired hydrochloride salt.[8]

Protocol:

  • Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) at 0 °C.[9]

  • Allow the mixture to warm to room temperature and stir for 1-4 hours. A precipitate will typically form.

  • Monitor deprotection by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to induce precipitation.[9]

  • Filter the solid and wash with cold diethyl ether to obtain the crude this compound.

Step 4: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying crystalline solids. A solvent system is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. For amine hydrochlorides, a polar protic solvent (to dissolve) and a less polar anti-solvent (to induce precipitation) works well.

Protocol:

  • Place the crude this compound in a flask.

  • Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, slowly add an anti-solvent such as acetone or diethyl ether until the solution becomes cloudy, indicating the onset of crystallization.

  • Allow the flask to stand undisturbed at room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While a publicly available, fully assigned spectrum is not readily found, the expected spectral features can be reliably predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: D₂O or DMSO-d₆

¹H NMR: The proton spectrum is expected to be complex due to the chair conformation of the cyclohexane ring, leading to distinct axial and equatorial protons.

Chemical Shift (δ, ppm) Multiplicity Protons Assigned Rationale
~3.3 - 3.6 Multiplet 1H, CH-NH₃⁺ Proton alpha to the ammonium group, deshielded.
~2.5 - 2.8 Multiplet 4H, CH₂-C=O Protons alpha to the ketone, deshielded by the carbonyl group.

| ~2.0 - 2.3 | Multiplet | 4H, CH₂-CH-NH₃⁺ | Protons alpha to the CH-NH₃⁺ group. |

¹³C NMR:

Chemical Shift (δ, ppm) Carbon Assigned Rationale
~208 - 212 C=O Characteristic chemical shift for a cyclohexanone carbonyl carbon.
~48 - 52 C H-NH₃⁺ Carbon atom attached to the ammonium group.
~38 - 42 C H₂-C=O Carbon atoms alpha to the ketone.

| ~28 - 32 | C H₂-CH-NH₃⁺ | Carbon atoms beta to the ketone. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3200 - 2800 (broad) N-H Stretch -NH₃⁺ The broad, strong absorption is characteristic of an ammonium salt.[10]
~2950 - 2850 C-H Stretch Alkane C-H Standard aliphatic C-H stretches from the cyclohexane ring.[11]
~1715 - 1725 C=O Stretch Ketone Strong, sharp absorption typical for a six-membered ring ketone.[10]
~1600 - 1500 N-H Bend -NH₃⁺ Asymmetric and symmetric bending modes of the ammonium group.

| ~1200 - 1100 | C-N Stretch | C-N | Characteristic stretching vibration for the carbon-nitrogen bond. |

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI+)

  • Expected Ion: [M+H]⁺ for the free base (C₆H₁₁NO)

  • m/z: 114.09

  • Exact Mass (Free Base): 113.0841 g/mol [12]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo selective reactions at either the amine or the ketone. The amine is typically protected or reacted first, followed by modification of the ketone.

A. N-Acylation

The primary amine can be readily acylated to form amides, a common transformation in drug synthesis to introduce new substituents or modulate physicochemical properties.

Scaffold_Application cluster_core Core Scaffold cluster_mods Synthetic Modifications cluster_targets Therapeutic Targets Core 4-Aminocyclohexanone AmineMod Amine Functionalization (e.g., Amide formation) Core->AmineMod Vector 1 KetoneMod Ketone Functionalization (e.g., Reductive Amination) Core->KetoneMod Vector 2 JAK Janus Kinase (JAK) Inhibitors AmineMod->JAK TB Anti-Tuberculosis Agents AmineMod->TB Other Other Kinases, GPCRs, etc. AmineMod->Other KetoneMod->JAK KetoneMod->TB KetoneMod->Other

References

Introduction: The Strategic Value of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Aminocyclohexanone Hydrochloride (CAS: 675112-40-0)

This guide provides an in-depth technical overview of this compound, a pivotal building block for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its handling and strategic deployment in complex synthetic programs.

This compound (CAS No. 675112-40-0) is a crystalline organic compound that presents two highly valuable and orthogonally reactive functional groups: a secondary amine (protonated as the hydrochloride salt) and a ketone.[1][2] This bifunctionality makes it a versatile and powerful intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[1] Its constrained cyclohexyl ring provides a rigid, three-dimensional scaffold that is highly desirable for exploring chemical space in the pursuit of novel therapeutics, including analgesics and narcotic antagonists.[3][4] Understanding the nuanced properties of this molecule is the first step toward unlocking its full synthetic potential.

Core Physicochemical & Handling Properties

The physical properties of this compound dictate its storage, handling, and application in reaction setups. As a hydrochloride salt, its solubility is significantly skewed towards polar protic solvents like water, while showing poor solubility in many common organic solvents.[1] This characteristic is crucial for both reaction design and purification strategies, often allowing for straightforward isolation via aqueous workups.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 675112-40-0[2]
Molecular Formula C₆H₁₂ClNO[1][2]
Molecular Weight 149.62 g/mol [2][5]
Appearance White to off-white crystalline powder[1][6]
Melting Point ~205 °C (with decomposition)[1][6]
Solubility Soluble in water; poorly soluble in non-polar organic solvents.[1]
IUPAC Name 4-aminocyclohexan-1-one;hydrochloride[2]
InChI Key NCURSEGKHJAUOX-UHFFFAOYSA-N[7][8]
Trustworthiness in Practice: Storage & Stability

The long-term stability of this reagent is contingent on proper storage. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[7][9] The hydrochloride salt form provides some protection against oxidative degradation of the amine, but the compound remains hygroscopic and susceptible to moisture, which can impact reaction stoichiometry and consistency.[1] Careful handling in a dry environment is paramount for reproducible results.

Synthesis and Characterization: From Precursor to Purified Reagent

The synthesis of 4-aminocyclohexanone is a classic problem in organic chemistry, requiring selective functionalization. One of the most elegant and modern approaches involves a chemoenzymatic cascade, which offers high selectivity and avoids harsh reagents.

Synthetic Pathway: One-Pot Enzymatic Cascade

A notable pathway starts from the readily available 1,4-cyclohexanedione.[10] This process uses a ketoreductase (KRED) for a selective mono-reduction to 4-hydroxycyclohexanone, followed by a transamination with an amine transaminase (ATA) to yield the desired product.[10] The choice of stereocomplementary enzymes allows for targeted synthesis of either cis or trans isomers of the resulting amino alcohol, which can then be oxidized to the ketone.[10]

G cluster_0 One-Pot Enzymatic Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 1,4-Cyclohexanedione->4-Hydroxycyclohexanone  Ketoreductase (KRED)  (Selective Mono-Reduction) 4-Aminocyclohexanone 4-Aminocyclohexanone 4-Hydroxycyclohexanone->4-Aminocyclohexanone  Amine Transaminase (ATA)  (Transamination)

Caption: Chemoenzymatic synthesis pathway from 1,4-cyclohexanedione.

Experimental Protocol: Boc-Protection of this compound

A common and critical subsequent step in utilizing this building block is the protection of the amine, typically as its tert-butyloxycarbonyl (Boc) derivative. This allows for selective reactions at the ketone center.

Objective: To synthesize 4-(N-Boc-amino)cyclohexanone from this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Dichloromethane (DCM) or similar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add the non-nucleophilic base (e.g., TEA, 2.2 eq) dropwise. The purpose of the base is to deprotonate the ammonium salt to the free amine, which is the active nucleophile. An excess is used to neutralize the generated HCl and drive the reaction.

  • Boc Anhydride Addition: While stirring at 0 °C, add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. The slight excess of Boc anhydride ensures complete consumption of the amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic byproducts) and then with brine (to reduce the amount of dissolved water in the organic layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 4-(N-Boc-amino)cyclohexanone, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.[11]

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amine serves as a nucleophilic handle for building complexity, while the ketone is an electrophilic site for C-C bond formation or reduction.

G cluster_transformations Key Synthetic Transformations Start 4-Aminocyclohexanone Ketone (Electrophile) Amine (Nucleophile) Reductive_Amination Reductive Amination Start:f2->Reductive_Amination Acylation Acylation / Sulfonylation Start:f2->Acylation Grignard_Wittig Grignard / Wittig Reaction Start:f1->Grignard_Wittig Reduction Reduction to Alcohol Start:f1->Reduction

Caption: Key reactive sites and potential synthetic transformations.

Case Study: Synthesis of Analgesic Agents

Research into novel analgesics has extensively used this scaffold. For instance, derivatives of 4-aryl-4-aminocyclohexanones have been synthesized and evaluated for narcotic antagonist activity.[3] In these syntheses, the core structure is often built by reacting the ketone with organometallic reagents (e.g., Grignard reagents) to install an aryl group, while the amine is modified to tune the pharmacological properties of the final compound.[3] The rigid cyclohexanone backbone is critical for orienting the pharmacophoric elements—the aromatic ring and the basic nitrogen—in the correct spatial arrangement for receptor binding.

Safety and Handling: A Self-Validating Protocol

Ensuring safety and experimental integrity requires strict adherence to established handling protocols. This compound is classified as a hazardous substance.

Table 2: GHS Hazard Information

Hazard CodeDescriptionClassificationSource(s)
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][12]
H315 Causes skin irritationSkin Irritation (Category 2)[2][13]
H319 Causes serious eye irritationEye Irritation (Category 2A)[2][13]
H335 May cause respiratory irritationSTOT SE (Category 3)[2][12]
Mandatory Handling Procedures:
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[14][15] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.[13][14] For operations that may generate dust, a NIOSH-approved respirator is required.[14]

  • Spill Response: In case of a spill, avoid generating dust.[14] Carefully sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.[14] The area should then be washed thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][15]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that offers a robust and versatile platform for molecular design and synthesis. Its predictable reactivity, combined with a rigid conformational scaffold, makes it an invaluable asset in the development of novel chemical entities, particularly in medicinal chemistry. By understanding its fundamental properties, synthetic origins, and safe handling requirements, researchers can effectively leverage this compound to accelerate their discovery programs.

References

An In-depth Technical Guide to the Physical Properties of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Aminocyclohexanone hydrochloride is a pivotal bifunctional molecule, serving as a critical building block in the synthesis of a multitude of pharmaceutical compounds. Its unique structure, incorporating both a reactive ketone and a primary amine, makes it a versatile intermediate for introducing the cyclohexanone moiety into larger, more complex molecules. This guide provides a comprehensive exploration of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental methodologies. The information presented herein is intended to empower researchers and drug development professionals in their efforts to effectively utilize this compound in their synthetic and analytical endeavors.

Chemical Identity and Core Physical Properties

This compound is the hydrochloride salt of 4-aminocyclohexanone. The protonation of the amino group enhances the compound's stability and water solubility, making it amenable to a variety of reaction conditions.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 4-Aminocyclohexan-1-one hydrochloride[1][2]
CAS Number 675112-40-0[1][2]
Molecular Formula C₆H₁₂ClNO[1][2]
Molecular Weight 149.62 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point Approximately 205 °C (with decomposition)[3]

Solubility Profile: A Practical Perspective

The solubility of this compound is a critical parameter for its application in synthesis and purification. As a hydrochloride salt, it exhibits good solubility in aqueous media.[3] Conversely, its solubility in non-polar organic solvents is limited.[3]

Qualitative Solubility:

  • Water: Soluble[3]

  • Methanol: Slightly soluble

  • Ethanol: Slightly soluble

  • Chloroform: Sparingly soluble

  • Organic Solvents (general): Poorly soluble[3]

For drug development applications, a quantitative understanding of solubility is paramount for tasks such as reaction optimization, salt screening, and formulation development.

Experimental Protocol: Determination of Quantitative Solubility

This protocol outlines a standardized method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol)

  • Analytical balance

  • Vials with magnetic stir bars

  • Thermostatically controlled shaker or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Calculation: The solubility is calculated based on the concentration of the saturated solution and expressed in mg/mL or g/100mL.

Logical Framework for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to known solvent volume equilibration1 Agitate at constant temperature prep1->equilibration1 equilibration2 Allow to reach equilibrium (24-48h) equilibration1->equilibration2 analysis1 Withdraw and filter supernatant equilibration2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result1 Calculate solubility (mg/mL) analysis3->result1

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

  • The protons on the carbons adjacent to the carbonyl group (C2 and C6) are expected to be deshielded and appear in the downfield region.

  • The proton on the carbon bearing the amino group (C4) will also be deshielded.

  • The remaining methylene protons (C3 and C5) will appear in the upfield region.

  • The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features:

  • The carbonyl carbon (C1) will be the most deshielded carbon, appearing significantly downfield.

  • The carbon attached to the amino group (C4) will also be deshielded.

  • The carbons adjacent to the carbonyl group (C2 and C6) will be deshielded compared to the other methylene carbon.

  • The remaining methylene carbon (C3 and C5) will appear in the upfield region.

Experimental Protocol: NMR Analysis

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, amine, and alkyl groups.

Expected Characteristic IR Absorption Bands:

  • N-H stretching (ammonium salt): A broad band in the region of 3000-2800 cm⁻¹.

  • C-H stretching (alkane): Sharp peaks just below 3000 cm⁻¹.

  • C=O stretching (ketone): A strong, sharp peak around 1715 cm⁻¹.

  • N-H bending (ammonium salt): A medium to strong band around 1600-1500 cm⁻¹.

  • C-N stretching: A medium to weak band in the fingerprint region.

Experimental Protocol: FT-IR Analysis

Materials:

  • This compound

  • Potassium bromide (KBr) for solid-state analysis (pellet method) or an ATR-FTIR spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of this compound with dry KBr powder.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For volatile compounds, Electron Ionization (EI) is a common technique.

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of the free base, 4-aminocyclohexanone, is expected to be driven by the presence of the ketone and amine functionalities.

  • Alpha-cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones and would lead to the loss of alkyl radicals.[5]

  • Alpha-cleavage adjacent to the amino group: This is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

  • McLafferty rearrangement: This is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

Experimental Protocol: GC-MS Analysis

Materials:

  • This compound

  • A suitable solvent (e.g., methanol)

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent. The hydrochloride salt may need to be converted to the free base for GC analysis.

  • Injection: Inject the sample into the GC-MS system.

  • Separation and Ionization: The compound is separated on the GC column and then ionized in the mass spectrometer using electron ionization.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR cluster_ftir FT-IR cluster_ms Mass Spectrometry cluster_structure Structural Confirmation sample_prep Dissolve/Prepare Sample nmr_acq Acquire 1H & 13C Spectra sample_prep->nmr_acq ftir_acq Acquire IR Spectrum sample_prep->ftir_acq ms_acq Acquire Mass Spectrum sample_prep->ms_acq nmr_analysis Analyze Chemical Shifts & Coupling Constants nmr_acq->nmr_analysis structure Confirm Molecular Structure nmr_analysis->structure ftir_analysis Identify Functional Group Bands ftir_acq->ftir_analysis ftir_analysis->structure ms_analysis Analyze Fragmentation Pattern ms_acq->ms_analysis ms_analysis->structure

Caption: A multi-technique approach to spectroscopic characterization.

Stability and Handling

Proper handling and storage of this compound are essential to maintain its integrity.

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[6] It is recommended to store this compound in a tightly sealed container in a dry environment. A formal hygroscopicity study according to the European Pharmacopoeia guidelines would involve storing the compound at 25°C and 80% relative humidity for 24 hours and measuring the weight gain to classify it.[7][8]

  • Stability: The compound should be protected from moisture and air to prevent potential oxidation.[3] Forced degradation studies, which involve exposing the compound to harsh conditions (acid, base, oxidation, heat, light), can provide valuable insights into its degradation pathways and intrinsic stability.[9][10][11]

Synthesis Outline

While several synthetic routes exist for related compounds, a common approach to synthesize this compound can be envisioned starting from 1,4-cyclohexanedione.

Conceptual Synthetic Pathway:

  • Monoprotection of 1,4-cyclohexanedione: One of the ketone groups of 1,4-cyclohexanedione is selectively protected, for example, as a ketal.

  • Reductive Amination: The remaining free ketone is subjected to reductive amination to introduce the amino group.

  • Deprotection: The protecting group is removed to regenerate the second ketone functionality.

  • Salt Formation: The resulting 4-aminocyclohexanone is treated with hydrochloric acid to form the hydrochloride salt.

Synthesis Pathway Visualization

G start 1,4-Cyclohexanedione step1 Monoprotection start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Reductive Amination intermediate1->step2 intermediate2 Protected Amino Ketone step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 4-Aminocyclohexanone step3->intermediate3 step4 Salt Formation (HCl) intermediate3->step4 end This compound step4->end

Caption: Conceptual synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical and chemical synthesis. A thorough understanding of its physical and chemical properties is crucial for its effective application. This guide has provided a comprehensive overview of its key characteristics, along with practical experimental protocols for their determination. By leveraging this information, researchers and drug development professionals can confidently incorporate this important intermediate into their synthetic strategies and analytical workflows, ultimately contributing to the advancement of new chemical entities.

References

4-Aminocyclohexanone hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Aminocyclohexanone Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 675112-40-0), a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's core molecular architecture, stereochemical nuances, and the empirical evidence used for its structural confirmation. We delve into its physicochemical properties, spectroscopic signature, keto-enol tautomerism, and its practical applications for researchers and drug development professionals. The guide synthesizes information from established chemical databases and safety data sheets to present a holistic view, grounded in scientific integrity and practical laboratory considerations.

Introduction: A Versatile Synthetic Intermediate

This compound is a crystalline organic compound valued for its dual reactivity.[1] Possessing both a nucleophilic amino group and an electrophilic ketone, it serves as a versatile scaffold for constructing more complex molecular frameworks. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for a wide range of chemical transformations.[1] Its applications span the synthesis of novel pharmaceuticals, catalysts, and advanced materials.[1] This guide aims to provide a detailed exploration of its molecular structure, from its fundamental atomic connectivity to the subtle conformational dynamics that dictate its reactivity and spectroscopic behavior.

Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular structure. This compound is typically a white crystalline powder.[1] Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 675112-40-0--INVALID-LINK--[2]
Molecular Formula C₆H₁₂ClNO--INVALID-LINK--[2]
Molecular Weight 149.62 g/mol --INVALID-LINK--[2][3]
IUPAC Name 4-aminocyclohexan-1-one;hydrochloride--INVALID-LINK--[2]
Melting Point ~205 °C (decomposition)--INVALID-LINK--[1]
Solubility Soluble in water; poor solubility in organic solvents.--INVALID-LINK--[1]
Physical Form Solid; white crystals or crystalline powder.--INVALID-LINK--[1]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.--INVALID-LINK--

Molecular Structure and Stereoisomerism

Core Structure and Functional Groups

The structure of this compound is defined by a six-membered cyclohexane ring. The key features are:

  • A ketone group (C=O) at the C1 position.

  • An amino group (-NH₂) at the C4 position, which exists as an ammonium chloride salt (-NH₃⁺Cl⁻) due to the presence of hydrochloric acid. This salt formation protonates the basic nitrogen atom, enhancing the compound's stability and water solubility.

The numbering of the cyclohexane ring prioritizes the ketone functional group, assigning it the lowest possible locant (C1).

Caption: 2D structure of this compound.

Conformational Analysis: The Chair Conformation

Like most cyclohexane derivatives, 4-aminocyclohexanone exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The ammonium group (-NH₃⁺) at C4 is sterically bulky and will strongly prefer the more stable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

Keto-Enol Tautomerism

A crucial aspect of the ketone functionality is its ability to exist in equilibrium with its isomeric enol form.[4][5] This process, known as keto-enol tautomerism, involves the migration of a proton from an alpha-carbon (C2 or C6) to the carbonyl oxygen, creating a hydroxyl group and a C=C double bond.[4][5][6]

G Keto Keto Form (Favored) Enol Enol Form Keto->Enol H⁺ or OH⁻ catalyst

Caption: Equilibrium between keto and enol tautomers.

For simple cyclohexanones, the equilibrium lies heavily in favor of the keto form (often >99%).[7] This is because the C=O double bond and a C-H single bond are collectively stronger and more stable than a C=C double bond and an O-H single bond.[7] However, the existence of the enol form, even at low concentrations, is mechanistically significant as it provides a pathway for reactions at the alpha-carbon.

Spectroscopic Characterization: The Empirical Proof

The molecular structure is confirmed experimentally through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's composition and connectivity.

G cluster_0 Analytical Workflow Sample 4-Aminocyclohexanone Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm

Caption: A typical workflow for spectroscopic structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for mapping the carbon-hydrogen framework.

    • ¹H NMR : The proton NMR spectrum would show distinct signals for the non-equivalent protons. The protons on C2/C6 (alpha to the ketone) would be deshielded and appear downfield compared to the protons on C3/C5 (beta to the ketone). The proton on C4, attached to the nitrogen-bearing carbon, would also have a characteristic chemical shift. The broad signals from the -NH₃⁺ protons would also be observable.

    • ¹³C NMR : The carbon spectrum would show a highly deshielded signal for the carbonyl carbon (C1) typically above 200 ppm. The other carbons (C2/C6, C3/C5, and C4) would appear at distinct, more upfield chemical shifts.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.

    • C=O Stretch : A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of a six-membered ring ketone.

    • N-H Stretch : Broad absorption bands are expected in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations in the ammonium salt (-NH₃⁺).

  • Mass Spectrometry (MS) : MS provides information about the mass of the molecule and its fragments. For the parent compound (4-aminocyclohexanone, C₆H₁₁NO), the monoisotopic mass is 113.08 Da.[8] In a mass spectrum, one would look for a molecular ion peak corresponding to the free amine [M+H]⁺ at m/z 114.[8]

Synthesis and Purification Protocol

Synthetic Approach

This compound is often synthesized from precursors like trans-4-aminocyclohexanol hydrochloride.[9] A common strategy involves the protection of the amino group (e.g., as a Boc-carbamate), followed by oxidation of the hydroxyl group to a ketone, and subsequent deprotection.[9] Chemoenzymatic routes starting from cyclohexane-1,4-dione have also been developed, offering high stereoselectivity.[10]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For a water-soluble salt like this compound, an isopropanol/water system is often effective.

Step-by-Step Methodology:

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Rationale: Using the minimum volume ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. Rationale: This step prevents impurities from co-precipitating with the product.

  • Crystallization : Slowly add hot isopropanol to the aqueous solution until it becomes slightly turbid (cloudy). Add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling : Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Rationale: Slow cooling prevents the rapid crashing out of the solid, which can trap impurities.

  • Ice Bath : Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities. Rationale: The solvent must be cold to avoid redissolving the product.

  • Drying : Dry the crystals under vacuum to remove residual solvent. The final product should be a fine, white crystalline powder.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.

  • Hazards Identification :

    • Causes skin irritation (H315).[2][11]

    • Causes serious eye irritation (H319).[2][11]

    • May cause respiratory irritation (H335).[2][12]

    • May be harmful if swallowed (H302).[2][3]

  • Handling Protocols :

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

    • Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

    • Hygiene : Wash hands thoroughly after handling.[11][12] Avoid contact with skin, eyes, and clothing.[13][14]

  • Storage Requirements :

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][12][13]

    • The compound is hygroscopic; it should be protected from moisture and stored under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[12]

Conclusion

This compound is more than a simple chemical; it is a precisely defined molecular tool. Its structure, confirmed by a suite of spectroscopic methods, features a cyclohexane ring in a stable chair conformation with a key ketone and an ammonium group. This bifunctional arrangement is the source of its synthetic versatility. Understanding its stereochemistry, tautomeric equilibrium, and handling requirements is essential for any researcher aiming to leverage this compound's potential in the development of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Aminocyclohexanone Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanone hydrochloride is a pivotal building block in medicinal chemistry and pharmaceutical development, valued for its bifunctional nature that allows for versatile synthetic transformations. However, its utility is often hampered by its challenging solubility profile in organic solvents, a critical consideration for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. While specific quantitative solubility data is sparse in the public domain, this guide elucidates the underlying physicochemical principles, offers qualitative solubility predictions, and presents a detailed experimental protocol for determining its solubility in various organic media. This document is intended to empower researchers with the knowledge to make informed decisions on solvent selection and to effectively integrate this compound into their research and development workflows.

Introduction: The Double-Edged Sword of a Versatile Intermediate

This compound is a valuable synthetic intermediate, possessing both a reactive ketone and a primary amine. This dual functionality makes it a cornerstone in the synthesis of a wide array of pharmaceutical compounds, from kinase inhibitors to central nervous system agents. The hydrochloride salt form is often preferred for its stability and ease of handling compared to the free base.

However, the very nature of it being a salt introduces a significant hurdle: poor solubility in many common organic solvents.[1] This limited solubility can lead to heterogeneous reaction mixtures, impede purification processes like crystallization, and complicate formulation efforts. A thorough understanding of its solubility characteristics is therefore not just advantageous, but essential for efficient and scalable synthetic chemistry.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following properties are paramount:

  • High Polarity and Ionic Character: As a hydrochloride salt, the molecule exists in an ionized state, with a protonated amino group (R-NH3+) and a chloride anion (Cl-). This ionic nature results in a high crystal lattice energy, which must be overcome by the solvent for dissolution to occur. Solvents with high dielectric constants are better able to shield these ionic charges and facilitate the dissolution process.

  • Hydrogen Bonding Capability: The protonated amine and the carbonyl group are both capable of participating in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with both of these groups, which can contribute to solubility.

  • Molecular Structure: The cyclohexane ring provides a nonpolar backbone, which can interact favorably with less polar solvents through van der Waals forces. However, the influence of the polar and ionic groups typically dominates the overall solubility profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
Appearance White to almost white crystalline powder[1]
Melting Point ~205 °C (decomposes)[1]
Topological Polar Surface Area 43.1 Ų[2]

Qualitative Solubility Profile in Organic Solvents

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are generally the most promising for dissolving this compound. Their ability to engage in hydrogen bonding and their relatively high polarity can help to solvate both the ammonium cation and the chloride anion. However, solubility is still likely to be limited and may require heating.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dielectric constants and are excellent at solvating cations. They can be effective in dissolving amine hydrochlorides.

  • Ketones (e.g., Acetone): While polar, ketones are generally less effective at solvating ionic compounds compared to alcohols or polar aprotic solvents. The related compound, 4-aminocyclohexanol hydrochloride, has been noted to have limited solubility in acetone.[3]

  • Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These solvents have low polarity and are poor at solvating ionic species. This compound is expected to be practically insoluble in ethers.

  • Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): These solvents are also of low polarity and are not expected to be effective in dissolving this salt.

  • Nonpolar Solvents (e.g., Hexane, Toluene): this compound will be essentially insoluble in nonpolar solvents due to the large mismatch in polarity.

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent systems. The following is a robust, step-by-step protocol based on the isothermal equilibrium method.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, ELSD, or MS)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess 4-aminocyclohexanone HCl prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant and filter immediately sample1->sample2 sample3 Dilute the filtrate to a known volume sample2->sample3 sample4 Analyze by a validated chromatographic method sample3->sample4 calc Determine concentration from calibration curve and calculate solubility sample4->calc

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology
  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume of the desired organic solvent (e.g., 5.0 mL).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sampling and Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

      Dilution factor = (Final volume of diluted sample) / (Initial volume of supernatant)

Practical Considerations and Solvent Selection Strategies

  • For Chemical Reactions: If this compound is a reactant, consider using a polar protic or polar aprotic solvent in which it has at least partial solubility. The use of elevated temperatures can significantly increase solubility. Alternatively, phase-transfer catalysts may be employed in biphasic systems. In some cases, converting the hydrochloride salt to the free base in situ or prior to the reaction may be a viable strategy, though this adds an extra step.

  • For Purification by Crystallization: To effectively recrystallize this compound, a solvent system is needed where it is sparingly soluble at room temperature but significantly more soluble at elevated temperatures. A mixture of solvents, such as an alcohol and an ether, can be screened to find the optimal combination.

  • For Formulation: In drug development, if the final active pharmaceutical ingredient (API) is a salt of 4-aminocyclohexanone, understanding its solubility in various pharmaceutically acceptable solvents and co-solvents is crucial for developing liquid formulations.

Conclusion

This compound remains a cornerstone intermediate in synthetic and medicinal chemistry. While its ionic nature presents solubility challenges in many organic solvents, a systematic approach grounded in the principles of physical organic chemistry can lead to successful solvent selection and experimental design. This guide has provided a framework for understanding the solubility behavior of this important compound and a detailed protocol for its empirical determination. By applying these principles, researchers can overcome the solubility hurdles and unlock the full synthetic potential of this compound.

References

Introduction: The Role of 4-Aminocyclohexanone Hydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Aminocyclohexanone Hydrochloride

This compound is a bifunctional molecule featuring both a ketone and a primary amine, making it a valuable intermediate in organic and medicinal chemistry.[1][2] Its utility spans the synthesis of diverse chemical entities, including heterocyclic compounds, dyes, and catalysts, and it serves as a critical building block for various active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form enhances the compound's water solubility and stability compared to the free base, which is a common strategy in drug development to improve physicochemical properties.[3][4] However, the inherent reactivity of its functional groups and the hygroscopic nature of the salt necessitate a thorough understanding of its stability profile to ensure its quality, purity, and performance in sensitive applications.

This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling. It is intended for researchers, chemists, and quality control professionals who rely on the integrity of this reagent for reproducible and successful outcomes.

Physicochemical Properties and Inherent Stability Risks

Understanding the fundamental properties of this compound is the first step in designing an effective stability and storage protocol. The molecule's structure presents several potential points of vulnerability.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₂ClNO[1][5][6]
Molecular Weight 149.62 g/mol [5][6][7]
Appearance White crystals or crystalline powder[1]
Melting Point ~205 °C (with decomposition)[1]
Solubility Soluble in water; poor solubility in organic solvents[1]

The primary stability concerns stem from its functional groups and its nature as a hydrochloride salt:

  • Hygroscopicity : As a salt, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This is a critical factor, as the presence of water can initiate degradation pathways, affect the physical state of the powder, and compromise weighing accuracy.[10][11]

  • Oxidation : The primary amine group can be susceptible to oxidation, particularly when exposed to air over long periods.[1] This can lead to the formation of colored impurities and a decrease in purity.

  • pH Sensitivity : While stable in acidic conditions, amine salts can be neutralized by bases to release the free amine.[12] The free amine is generally less stable and more reactive than its protonated salt form.

  • Photostability : Compounds containing carbonyl (ketone) and amino groups can be susceptible to degradation upon exposure to UV or visible light.[13][14] Photodegradation can lead to complex impurity profiles and loss of potency.[14]

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively published, based on its structure, several mechanisms can be postulated. Understanding these potential routes is crucial for developing targeted analytical methods to monitor stability.

  • Self-Condensation/Polymerization : Under certain conditions (e.g., heat, presence of base), the amine of one molecule could react with the ketone of another, leading to aldol-type condensation reactions and the formation of oligomeric or polymeric impurities.

  • Hydrolysis : Although the core structure is robust, absorbed moisture can act as a medium for other reactions or affect the solid-state properties of the material.[9]

  • Oxidative Degradation : The amine can be oxidized, potentially forming nitroso or other related impurities, which are often colored.

The following diagram illustrates the logical relationship between environmental factors and potential degradation.

Caption: Relationship between environmental factors and degradation of 4-aminocyclohexanone HCl.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature, a multi-faceted approach to storage is required to maintain its integrity. The following conditions are synthesized from manufacturer safety data sheets and general chemical principles for amine hydrochlorides.[8][9][15][16]

Table 2: Recommended Storage and Handling Protocols

ParameterRecommendationRationale & Causality
Temperature Store at room temperature (20-25°C).[17] Some suppliers recommend 2-8°C for long-term storage.[18]Avoids accelerating thermal degradation.[1] While refrigeration is an option, ensure the container is brought to room temperature before opening to prevent water condensation on the cold powder.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][8]Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[1][9]
Moisture Keep in a dry, well-ventilated place.[7][8][19] Use tightly sealed containers.[8][15]The compound is hygroscopic.[8] Moisture absorption can lead to caking, inaccurate weighing, and chemical degradation.
Light Protect from light.Prevents potential photodegradation, which can be a concern for molecules with carbonyl and amino functionalities.[14]
Container Use original, tightly sealed, and properly labeled containers.[8] Compatible materials include glass and high-density polyethylene (HDPE).[9]Prevents contamination and accidental misuse. Ensures container material does not react with the compound.
Handling Handle in a well-ventilated area or fume hood.[1] Wear appropriate PPE (gloves, safety glasses).[1][15] Avoid generating dust.[8]The compound may cause skin, eye, and respiratory irritation.[6][8][15]

Protocol for a Self-Validating Stability Study

To empirically determine the stability of a specific batch of this compound under defined conditions, a formal stability study is essential. This protocol is based on principles outlined in ICH guidelines (Q1A for stability and Q1B for photostability) and serves as a self-validating system by comparing stressed samples against a control.[20][21]

Objective

To assess the impact of temperature, humidity, and light on the purity and physical state of this compound over time.

Materials and Equipment
  • This compound (single batch)

  • Climate-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber with UV-A and visible light sources

  • Amber and clear glass vials with inert caps

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Karl Fischer titrator for water content analysis

  • Analytical balance

  • pH meter

Experimental Workflow

The diagram below outlines the workflow for the stability study.

Stability_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_testing 3. Timepoint Testing cluster_analysis 4. Analytical Tests start Receive & Characterize Initial Sample (T=0) prep Aliquot Sample into Amber & Clear Vials start->prep longterm Long-Term 25°C / 60% RH (Amber Vials) prep->longterm accelerated Accelerated 40°C / 75% RH (Amber Vials) prep->accelerated photostability Photostability (ICH Q1B) (Clear Vials vs. Dark Control) prep->photostability tp1 T = 1 month longterm->tp1 tp3 T = 3 months longterm->tp3 tp6 T = 6 months longterm->tp6 accelerated->tp1 accelerated->tp3 accelerated->tp6 analysis Visual Appearance Assay & Purity (HPLC) Water Content (Karl Fischer) Degradation Products (HPLC) photostability->analysis End of exposure tp1->analysis tp3->analysis tp6->analysis end Final Stability Report analysis->end

Caption: Workflow for a comprehensive stability study of 4-aminocyclohexanone HCl.

Step-by-Step Methodology
  • Initial Analysis (T=0):

    • Perform a complete analysis of the starting material. This is the baseline control.

    • Tests: Visual appearance, HPLC assay and purity, water content by Karl Fischer, and identification of any existing impurities. This initial data validates the starting quality.

  • Sample Preparation:

    • Aliquot approximately 500 mg of the compound into multiple amber glass vials for thermal stability studies.

    • For the photostability study, place samples in chemically inert, transparent containers (e.g., clear glass vials) and also prepare a dark control by wrapping an identical vial in aluminum foil.[20]

  • Storage:

    • Place the amber vials into designated stability chambers:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Place the clear vials and the dark control into the photostability chamber, exposing them to a standardized light source as per ICH Q1B guidelines.

  • Timepoint Pulls and Analysis:

    • At designated time points (e.g., 1, 3, 6 months for thermal stability; after the defined exposure period for photostability), pull one vial from each condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the full suite of analytical tests as done at T=0.

  • Data Evaluation:

    • Compare the results from each time point to the T=0 data.

    • Purity: Use HPLC to quantify the parent compound and any new peaks that appear. A significant decrease in the main peak area or an increase in total impurities indicates degradation.

    • Water Content: An increase in water content confirms hygroscopicity under the tested conditions.

    • Appearance: Note any changes in color (e.g., yellowing) or physical state (e.g., clumping, deliquescence).

    • Causality: The comparison between different conditions allows for determining the cause of degradation. For example, if degradation is significantly faster at 40°C/75% RH than at 25°C/60% RH, it points to thermal and/or hydrolytic instability. If the light-exposed sample degrades while the dark control remains stable, it confirms photosensitivity.

Conclusion

This compound is a robust and highly useful synthetic intermediate, but its long-term stability is critically dependent on proper storage and handling. The primary risks to its purity are moisture absorption due to its hygroscopic nature and potential oxidation of the amine functionality. By implementing a storage strategy that emphasizes a dry, inert, and dark environment, researchers can significantly mitigate these risks. For critical applications, particularly in GMP environments, conducting a formal stability study as outlined provides the necessary empirical data to establish appropriate shelf-life and re-test dates, ensuring the continued quality and reliability of this important chemical building block.

References

synthesis of 4-Aminocyclohexanone hydrochloride from cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Aminocyclohexanone Hydrochloride from Cyclohexanone

Abstract: this compound is a pivotal building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature.[1][2] This guide provides a comprehensive technical overview of the synthetic strategies for its preparation, with a specific focus on pathways originating from the common starting material, cyclohexanone. Direct functionalization of the C4 position of cyclohexanone presents significant chemical challenges due to the molecule's inherent reactivity patterns. Therefore, this document explores and critically evaluates multi-step synthetic routes, including strategies based on classical rearrangement reactions and the reductive amination of related diketone precursors. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Chemical Profile and Significance

4-Aminocyclohexanone is a versatile synthetic intermediate featuring a ketone and a primary amine, functionalities that allow for a wide array of subsequent chemical transformations. It is typically handled and stored as its hydrochloride salt to improve stability and prevent self-condensation or oxidation of the free amine.[1]

  • IUPAC Name: 4-aminocyclohexan-1-one;hydrochloride[3]

  • CAS Number: 675112-40-0[4][5]

  • Molecular Formula: C₆H₁₂ClNO[1][4]

  • Molecular Weight: 149.62 g/mol [3][4]

Its structural motif is integral to numerous pharmacologically active molecules, making its efficient synthesis a topic of considerable interest in the pharmaceutical industry.[6]

The Synthetic Challenge: A Retrosynthetic Perspective

A direct, single-step conversion of cyclohexanone to 4-aminocyclohexanone is not chemically feasible. The primary challenge lies in the selective functionalization of the C4 (gamma) position. The inherent reactivity of a ketone is dominated by the carbonyl group itself (nucleophilic addition) and the C2 (alpha) positions (enolate chemistry). Therefore, any successful synthesis must employ a multi-step strategy that circumvents this limitation.

Our analysis identifies two primary strategic approaches, which involve the transformation of more complex intermediates that can, in principle, be derived from cyclohexanone or related precursors.

G Target 4-Aminocyclohexanone HCl Precursor1 4-Substituted Cyclohexanone (e.g., Carboxylic Acid) Target->Precursor1 Final Deprotection & Salt Formation Precursor2 1,4-Cyclohexanedione Target->Precursor2 Final Deprotection & Salt Formation Precursor1->Target Hofmann, Curtius, or Schmidt Rearrangement Start Cyclohexanone Precursor1->Start Multi-step Functionalization (Challenging) Precursor2->Target Selective Reductive Amination Start->Precursor2 Alternative Starting Material (Not directly from Cyclohexanone)

Caption: Retrosynthetic analysis for this compound.

Pathway I: The Beckmann Rearrangement - A Cautionary Tale

A common method for introducing nitrogen into a cyclic ketone is the Beckmann rearrangement of its corresponding oxime.[7] While this is a cornerstone of industrial chemistry, particularly for the synthesis of ε-caprolactam (the monomer for Nylon 6), it is crucial to understand why this pathway is not suitable for producing 4-aminocyclohexanone.

  • Oximation: Cyclohexanone is readily converted to cyclohexanone oxime using hydroxylamine hydrochloride.

  • Rearrangement: Acid-catalyzed rearrangement of cyclohexanone oxime involves the migration of one of the alpha-carbons to the nitrogen atom, expanding the ring to form a seven-membered lactam (ε-caprolactam).[7][8]

The key takeaway is that the Beckmann rearrangement fundamentally alters the carbocyclic skeleton and incorporates the nitrogen atom adjacent to the carbonyl group, which is inconsistent with the structure of the target molecule.

Pathway II: Reductive Amination of 1,4-Cyclohexanedione

While not originating directly from cyclohexanone, one of the most efficient and well-documented methods for synthesizing 4-aminocyclohexanone involves the selective mono-amination of 1,4-cyclohexanedione.[9][10] Given its prevalence and reliability, this pathway is essential for any comprehensive guide. The precursor, 1,4-cyclohexanedione, can be synthesized via methods such as the acid hydrolysis of its corresponding diketal, which is accessible from the reduction of p-benzoquinone tetramethyl diketal.[11]

Mechanistic Principle

Reductive amination is a powerful method for forming C-N bonds.[12][13] The process occurs in two key stages:

  • Imine/Enamine Formation: The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate, ammonia) under mildly acidic conditions to form a C=N double bond (an imine) or its tautomer (an enamine).

  • Reduction: A reducing agent, present in the same pot, selectively reduces the imine/enamine intermediate to the corresponding amine. A key requirement is that the reducing agent must be mild enough not to reduce the starting ketone carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this purpose due to its enhanced reactivity towards protonated imines over neutral ketones.[12]

G Reductive Amination Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification A 1,4-Cyclohexanedione D Mix in Solvent (e.g., Methanol) A->D B Ammonia Source (e.g., NH4OAc) B->D C Reducing Agent (e.g., NaBH3CN) C->D F pH Adjustment (Acidic) D->F E Stir at Room Temp (24-48h) G Quench Reaction E->G F->E H Solvent Evaporation G->H I Purification (Chromatography/Recrystallization) H->I J HCl Salt Formation I->J

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.[9][10][14]

Materials:

  • 1,4-Cyclohexanedione

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or isopropanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature until the solids are dissolved.

  • Reduction: Cool the solution in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminocyclohexanone free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate). Add a solution of HCl (1.1 eq) in diethyl ether or isopropanol dropwise with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound as a solid.

Pathway III: Synthesis via C4-Functionalization and Rearrangement

This theoretical pathway aligns more closely with the prompt's requirement of starting from cyclohexanone. It involves the challenging creation of a C4-carboxylic acid derivative, which can then undergo a rearrangement reaction to install the amine group. The Hofmann, Curtius, and Schmidt reactions are all classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom (as CO₂).[15][16][17][18]

The Schmidt Reaction: A Viable Approach

The Schmidt reaction utilizes hydrazoic acid (HN₃) to convert a ketone directly into a lactam.[16][19] This reaction is mechanistically related to the Beckmann rearrangement but offers a different strategic outcome.

G Simplified Schmidt Reaction Mechanism start Ketone (R-CO-R') step1 Protonated Ketone start->step1 + H+ step2 Azidohydrin Intermediate step1->step2 + HN3 step3 Rearrangement (R' migration) step2->step3 - H2O, - N2 step4 N-Substituted Amide (Product) step3->step4 + H2O, - H+

Caption: Key stages of the Schmidt reaction on a ketone.

Application to Cyclohexanone-4-carboxylic acid: If one were to synthesize cyclohexanone-4-carboxylic acid, the Schmidt reaction on the carboxylic acid functional group (not the ketone) would be the ideal transformation.

  • Acid Activation: The carboxylic acid is protonated by a strong acid (e.g., H₂SO₄).

  • Azide Addition: Hydrazoic acid adds to the activated carbonyl, followed by dehydration.

  • Rearrangement: The crucial step involves the migration of the cyclohexanone ring from the carbonyl carbon to the adjacent nitrogen, with the simultaneous expulsion of dinitrogen gas (N₂).[16][20]

  • Hydrolysis: The resulting isocyanate intermediate is hydrolyzed by water in the acidic medium to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[21]

This pathway elegantly installs the amine at the C4 position while removing the carboxylic acid carbon. However, the synthesis of the requisite starting material, cyclohexanone-4-carboxylic acid, from cyclohexanone is non-trivial and would involve multiple, low-yielding steps, making it less practical than Pathway II for large-scale production.

Quantitative Data and Safety Considerations

A successful synthesis relies on precise control of reagents and a thorough understanding of their associated hazards.

ReagentFormulaM.W. ( g/mol )RoleKey Safety Precautions
CyclohexanoneC₆H₁₀O98.14Starting MaterialFlammable liquid and vapor. Harmful if swallowed or inhaled.
1,4-CyclohexanedioneC₆H₈O₂112.13Key IntermediateSkin and eye irritant.
Ammonium AcetateCH₃COONH₄77.08Nitrogen SourceMay cause respiratory irritation.
Sodium CyanoborohydrideNaBH₃CN62.84Reducing AgentHighly Toxic. Releases toxic HCN gas upon contact with acid. Handle in a fume hood with extreme caution.
Hydrazoic AcidHN₃43.03Reagent (Schmidt)Extremely Toxic and Explosive. Should only be generated in situ and handled by experienced personnel with appropriate safety shields.[22]
Hydrochloric AcidHCl36.46Salt FormationCauses severe skin burns and eye damage.[3]

Conclusion and Future Perspectives

The synthesis of this compound from cyclohexanone is a challenging endeavor that underscores fundamental principles of retrosynthesis and chemical reactivity. While a direct conversion is not feasible, this guide has illuminated two major strategic pathways.

  • The Reductive Amination Pathway (Pathway II) , starting from 1,4-cyclohexanedione, stands as the most practical and highest-yielding method reported in the literature. Its reliability and the commercial availability of the precursor make it the preferred choice for most laboratory and industrial applications.

  • The Rearrangement Strategy (Pathway III) , particularly using a Schmidt reaction on a C4-carboxy functionalized cyclohexanone, represents a more direct theoretical link to cyclohexanone. However, the difficulty in preparing the necessary intermediate limits its practical utility.

Future research may focus on developing novel catalytic systems for the direct C-H amination of cyclohexanone at the C4 position, which would represent a significant breakthrough in efficiency and atom economy. Furthermore, enzymatic and biocatalytic approaches, using enzymes like amine transaminases, are emerging as powerful, stereoselective alternatives for producing chiral amino alcohols and ketones.[9][10] These green chemistry approaches promise to provide more sustainable and efficient routes to this valuable synthetic building block.

References

Spectroscopic Characterization of 4-Aminocyclohexanone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminocyclohexanone hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexanone core, coupled with a primary amine, provides a valuable scaffold for the synthesis of a wide range of pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools in this endeavor.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of expected spectral features but also the underlying principles of spectral interpretation and practical experimental considerations. The information presented herein is intended to serve as a comprehensive resource for the unambiguous identification and characterization of this important synthetic intermediate.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of this compound and established principles of NMR and IR spectroscopy. While these predictions are expected to be accurate, they should be confirmed by comparison with experimentally acquired data.

Molecular Structure and Spectroscopic Rationale

The structure of this compound, with its key functional groups, dictates its spectroscopic signature. The protonation of the amino group to form the ammonium chloride salt significantly influences the chemical environment of the neighboring protons and carbons, a key aspect that will be reflected in the NMR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexanone ring and the ammonium group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the positively charged ammonium group.

Predicted ¹H NMR Data (in D₂O)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H4 (methine)3.0 - 3.4Multiplet1H
H2, H6 (methylene, axial)2.6 - 2.8Multiplet2H
H2, H6 (methylene, equatorial)2.2 - 2.4Multiplet2H
H3, H5 (methylene, axial)2.0 - 2.2Multiplet2H
H3, H5 (methylene, equatorial)1.8 - 2.0Multiplet2H
-NH₃⁺ (ammonium)4.8 (variable)Broad Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • H4 Proton: The proton attached to the carbon bearing the ammonium group (C4) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent positively charged nitrogen.

  • H2 and H6 Protons: These protons are adjacent to the electron-withdrawing carbonyl group and will also be shifted downfield. The axial and equatorial protons will have different chemical shifts and coupling constants.

  • H3 and H5 Protons: These protons are further from the deshielding groups and will appear more upfield.

  • Ammonium Protons: The protons of the ammonium group are exchangeable with deuterium in D₂O and may appear as a broad singlet or not be observed at all, depending on the solvent and experimental conditions. In a non-deuterated solvent, this peak would be expected to be a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted ¹³C NMR Data (in D₂O)

CarbonPredicted Chemical Shift (ppm)
C1 (C=O)205 - 215
C4 (CH-NH₃⁺)48 - 55
C2, C6 (CH₂)38 - 45
C3, C5 (CH₂)28 - 35

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded and will appear significantly downfield.

  • C4 Carbon: The carbon attached to the ammonium group will be shifted downfield due to the electronegativity of the nitrogen.

  • C2, C6, C3, and C5 Carbons: The methylene carbons of the ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carbonyl group, the ammonium group, and the C-H bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)3000 - 3300Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Ketone)1700 - 1725Strong
N-H Bend (Ammonium)1500 - 1600Medium
C-N Stretch1000 - 1250Medium

Interpretation of the IR Spectrum:

  • N-H Stretching: A strong and broad absorption in the region of 3000-3300 cm⁻¹ is a characteristic feature of the N-H stretching vibrations of the ammonium salt.

  • C=O Stretching: A sharp and intense peak around 1715 cm⁻¹ is indicative of the carbonyl group of the cyclohexanone ring.

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected to appear in the 1500-1600 cm⁻¹ region.

  • C-H Stretching: The C-H stretching vibrations of the methylene groups in the cyclohexane ring will be observed in the 2850-3000 cm⁻¹ range.

Experimental Protocols

To obtain high-quality spectroscopic data, proper sample preparation and instrument parameter selection are crucial.

NMR Spectroscopy Protocol

G cluster_0 NMR Sample Preparation and Acquisition A Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). B Transfer the solution to a 5 mm NMR tube. A->B C Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. B->C D Process the data using appropriate software (e.g., MestReNova, TopSpin). C->D E Reference the spectra to the residual solvent peak. D->E

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

G cluster_0 FT-IR Sample Preparation and Acquisition A Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing into a thin disk. C Acquire the IR spectrum using an FT-IR spectrometer. A->C B Alternatively, use an ATR accessory for direct analysis of the solid sample. B->C D Collect a background spectrum and subtract it from the sample spectrum. C->D E Analyze the resulting spectrum for characteristic absorption bands. D->E

Caption: Workflow for FT-IR data acquisition.

Conclusion

The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a robust and reliable method for its structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the IR spectrum confirms the presence of the key carbonyl and ammonium functional groups. By following the outlined experimental protocols and utilizing the provided spectral interpretations, researchers and drug development professionals can confidently identify and characterize this important synthetic building block, ensuring the quality and integrity of their downstream applications.

An In-Depth Technical Guide to Electrophilic Reactions at 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanone hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a nucleophilic secondary amine and an electrophilic ketone, presents both opportunities and challenges for selective chemical transformations. This in-depth technical guide provides a comprehensive overview of the electrophilic reactions at this versatile scaffold. We will delve into the underlying principles of its reactivity, explore a range of strategic electrophilic reactions at both the nitrogen and carbon centers, and provide detailed, field-proven experimental protocols. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound as a key intermediate in the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Strategic Importance of this compound

This compound is a valuable bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its rigid cyclohexane framework, combined with the presence of a primary amino group and a ketone, allows for the introduction of diverse functionalities and the construction of complex molecular architectures. This unique combination of reactive sites makes it a cornerstone for creating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors, receptor modulators, and analgesics.[3][4]

The hydrochloride salt form of 4-aminocyclohexanone modulates the reactivity of the amino group, rendering it less nucleophilic and more stable for storage. However, this also necessitates careful consideration of reaction conditions, particularly the use of a base to liberate the free amine for subsequent reactions. Understanding the delicate interplay between the two functional groups is paramount for achieving chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of the other.[1][5][6] This guide will provide the foundational knowledge and practical methodologies to navigate these complexities and unlock the full synthetic potential of this versatile building block.

Structural and Electronic Properties

The reactivity of 4-aminocyclohexanone is dictated by the electronic nature of its two functional groups. The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, readily participating in reactions with electrophiles. Conversely, the carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The presence of the electron-withdrawing carbonyl group can also influence the acidity of the α-protons, enabling reactions at the carbon atoms adjacent to the ketone.

The hydrochloride salt form significantly alters the electronic landscape of the molecule. The protonation of the amino group to form an ammonium salt effectively sequesters the lone pair, drastically reducing its nucleophilicity. Therefore, in most electrophilic reactions targeting the nitrogen atom, the addition of a stoichiometric amount of base is essential to generate the free amine in situ.

G N N nucleophilic_N nucleophilic_N N->nucleophilic_N Nucleophilic Attack C_carbonyl C_carbonyl electrophilic_C electrophilic_C C_carbonyl->electrophilic_C Electrophilic Center C_alpha1 C_alpha1 acidic_alpha_H acidic_alpha_H C_alpha1->acidic_alpha_H C_alpha2 C_alpha2 C_alpha2->acidic_alpha_H

Electrophilic Reactions at the Nitrogen Atom

The primary amino group of 4-aminocyclohexanone is a versatile handle for introducing a wide range of substituents. These reactions typically require the deprotonation of the ammonium salt to the free amine.

N-Acylation: Protection and Functionalization

N-acylation is a fundamental transformation for both protecting the amino group to enable subsequent reactions at the ketone and for introducing diverse amide functionalities, which are prevalent in bioactive molecules.[7]

Causality Behind Experimental Choices:

  • Acylating Agents: Acid chlorides and anhydrides are common acylating agents due to their high reactivity.[8][9] Di-tert-butyl dicarbonate (Boc₂O) is frequently used for the introduction of the acid-labile Boc protecting group, which is orthogonal to many other protecting groups.[10]

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the generated HCl and to deprotonate the starting material. In some cases, a solid-supported base like poly-guanidine can be employed for simplified workup.[10]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid side reactions with the acylating agent.

Experimental Protocol: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone) [10]

  • Suspend this compound (1 equivalent) in dichloromethane (DCM).

  • Add a suitable base, such as triethylamine (2.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reagent/ParameterValue/ConditionPurpose
4-Aminocyclohexanone HCl1 equivalentStarting material
Di-tert-butyl dicarbonate1.1 equivalentsAcylating agent for Boc protection
Triethylamine2.2 equivalentsBase to deprotonate the amine and neutralize HCl
Dichloromethane-Aprotic solvent
Temperature0 °C to room temperatureControls reaction rate
Reaction Time12-24 hoursTime for reaction completion
N-Alkylation and Reductive Amination

N-alkylation introduces alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled and widely used method is reductive amination .[11][12][13] In this powerful one-pot reaction, an aldehyde or ketone reacts with the amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[14][15][16][17]

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be used to introduce diverse alkyl substituents.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents as they are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[13]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing the reducing agent.[14]

Experimental Protocol: Reductive Amination of 4-Aminocyclohexanone with Benzaldehyde

  • Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to achieve a pH of approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, monitoring for gas evolution.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of aqueous HCl (1M) until gas evolution ceases.

  • Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

G start 4-Aminocyclohexanone Hydrochloride intermediate Imine/Iminium Ion Intermediate start->intermediate Imine Formation (Weakly Acidic) reagents1 Aldehyde/Ketone (e.g., Benzaldehyde) reagents1->intermediate reagents2 Reducing Agent (e.g., NaBH₃CN) product N-Alkylated Product reagents2->product intermediate->product In situ Reduction

Electrophilic Reactions at Carbon Atoms

While the amino group is the primary site of nucleophilic attack, the ketone functionality allows for a range of electrophilic reactions at the carbonyl carbon and the adjacent α-carbons. These reactions typically require prior protection of the amino group to prevent unwanted side reactions.

Reactions at the α-Carbon

The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles.

The introduction of a halogen at the α-position is a key step in the synthesis of many heterocyclic compounds. For instance, the synthesis of the dopamine agonist Pramipexole involves the α-bromination of N-protected 4-aminocyclohexanone.[4][18][19]

Causality Behind Experimental Choices:

  • N-Protection: The amino group must be protected (e.g., as an amide or carbamate) to prevent reaction with the halogenating agent.

  • Halogenating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS) are common reagents for α-bromination.[16]

  • Catalyst: The reaction can be catalyzed by acid or base to promote enol or enolate formation.

Experimental Protocol: α-Bromination of N-Acetyl-4-aminocyclohexanone [20]

  • Dissolve N-acetyl-4-aminocyclohexanone (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add bromine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture until the red-brown color of the bromine disappears.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be recrystallized for further purification.

Reagent/ParameterValue/ConditionPurpose
N-Acetyl-4-aminocyclohexanone1 equivalentProtected starting material
Bromine1.1 equivalentsElectrophilic halogenating agent
Glacial Acetic Acid-Solvent and acid catalyst
TemperatureRoom temperatureReaction condition

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the N-protected 4-aminocyclohexanone), an aldehyde (often formaldehyde), and a primary or secondary amine.[5][12][21][22] This reaction forms a β-amino-ketone, known as a Mannich base, which is a valuable synthetic intermediate.[2][15][23][24]

G start N-Protected 4-Aminocyclohexanone product Mannich Base (β-Amino-ketone) start->product Enolate Attack reagents1 Aldehyde (e.g., Formaldehyde) intermediate Eschenmoser's Salt (Iminium Ion) reagents1->intermediate reagents2 Amine (1° or 2°) reagents2->intermediate intermediate->product

Reactions at the Carbonyl Carbon

The electrophilic carbonyl carbon is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the conversion of ketones to alkenes.[25][26] These reactions involve the reaction of the ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE).[10][11][14][21] The HWE reaction often provides better stereoselectivity, favoring the formation of the (E)-alkene.[11][21]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of N-Boc-4-aminocyclohexanone

  • To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 equivalents) in anhydrous THF, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture until gas evolution ceases, indicating the formation of the phosphonate carbanion.

  • Add a solution of N-Boc-4-aminocyclohexanone (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting alkene by column chromatography.

The carbonyl group of 4-aminocyclohexanone (after N-protection) can react with primary amines and their derivatives to form imines (Schiff bases), oximes (with hydroxylamine), and hydrazones (with hydrazine and its derivatives).[9][27][28][29][30][31] These reactions are typically acid-catalyzed and are often reversible.

The ketone functionality of 4-aminocyclohexanone serves as an excellent starting point for the synthesis of spirocyclic compounds, which are of great interest in drug design due to their rigid, three-dimensional structures.[32][33][34] For example, reaction with a suitable dielectrophile can lead to the formation of spiro-heterocycles. The synthesis of spiro-hydantoins via the Bucherer-Bergs reaction is a classic example.[22][23][26][33][34]

Experimental Protocol: Synthesis of a Spiro-hydantoin [34]

  • Dissolve N-protected 4-aminocyclohexanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water.

  • Heat the mixture in a sealed vessel at a specified temperature (e.g., 60-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the spiro-hydantoin.

  • Filter the solid, wash with water, and dry.

  • The product can be further purified by recrystallization.

Chemoselectivity and Strategic Considerations

The presence of two reactive functional groups in this compound necessitates careful planning to achieve the desired chemical transformation. The key to successful synthesis lies in understanding and controlling chemoselectivity.[1][5][6]

Key Strategies for Chemoselective Reactions:

  • Protection/Deprotection: The most common strategy is to protect one functional group while reacting the other. The Boc group is a versatile protecting group for the amine, as it is stable to many reaction conditions used to modify the ketone and can be readily removed under acidic conditions.

  • Reaction Conditions: The choice of reagents, solvents, temperature, and pH can significantly influence which functional group reacts. For example, in reductive amination, the pH is controlled to favor imine formation and reduction over the reduction of the starting carbonyl compound.

  • Reagent Stoichiometry: Careful control of the amount of reagent used can sometimes allow for selective reaction at one site.

G cluster_N_reactions Reactions at Nitrogen cluster_C_reactions Reactions at Carbon start 4-Aminocyclohexanone Hydrochloride N_acylation N-Acylation start->N_acylation Base N_alkylation N-Alkylation (Reductive Amination) start->N_alkylation Base, Aldehyde/Ketone, Reducing Agent alpha_halogenation α-Halogenation N_acylation->alpha_halogenation N-Protected Intermediate mannich Mannich Reaction N_acylation->mannich N-Protected Intermediate wittig_hwe Wittig/HWE Reaction N_acylation->wittig_hwe N-Protected Intermediate spirocyclization Spirocyclization N_acylation->spirocyclization N-Protected Intermediate alpha_halogenation->mannich mannich->wittig_hwe wittig_hwe->spirocyclization

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its reactivity and the principles of chemoselectivity is essential for its effective utilization. This guide has provided a comprehensive overview of key electrophilic reactions at both the nitrogen and carbon centers, complete with mechanistic insights and detailed experimental protocols. By leveraging the strategies and methodologies outlined herein, researchers can confidently employ this compound as a strategic starting material in their drug discovery and development programs, paving the way for the creation of novel and impactful chemical entities.

References

A-_Senior_Application_Scientist_Guide_to_4-Aminocyclohexanone_Hydrochloride_for_Novel_Compound_Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Publication_Date_January_6_2026

Abstract

4-Aminocyclohexanone hydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its constrained cyclohexane core imparts a three-dimensional character to derivative molecules, a feature increasingly sought after in modern drug discovery to enhance specificity and improve physicochemical properties. This guide provides an in-depth technical overview of this compound, detailing its core reactivity, strategic applications in the synthesis of biologically active compounds, and practical, field-proven experimental protocols. We will explore the causality behind key experimental choices and present a workflow for leveraging this scaffold in novel compound discovery, from initial library synthesis to lead optimization. This document is intended for researchers, chemists, and drug development professionals seeking to exploit the unique structural and functional attributes of this versatile chemical intermediate.

Introduction: The Strategic Value of the 4-Aminocyclohexanone Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures is a key strategy for improving target engagement and achieving desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This compound (C6H12ClNO) serves as an exemplary starting point for this endeavor[1][2][3][4][5].

Key Physicochemical Properties:

  • Molecular Formula: C6H12ClNO[1][2][6]

  • Molecular Weight: 149.62 g/mol [1][2][5][6]

  • Appearance: Typically a white crystalline powder[1][6].

  • Solubility: Soluble in water, with poor solubility in many organic solvents[1].

  • Melting Point: ~205 °C (decomposes)[1].

The strategic value of this scaffold lies in its bifunctional nature. It possesses two orthogonal reactive sites: a secondary amine (present as a hydrochloride salt) and a ketone. This allows for selective, stepwise derivatization, making it a powerful tool for generating diverse chemical libraries. The cyclohexane ring provides a rigid, non-aromatic core that can project substituents into specific vectors in three-dimensional space, facilitating precise interactions with biological targets like kinase ATP pockets and GPCR binding sites[7]. The hydrochloride salt form enhances stability and simplifies handling compared to the free base[8].

Core Reactivity and Synthetic Pathways

The primary utility of this compound stems from the distinct reactivity of its amine and ketone functional groups. This allows for a modular approach to synthesis, where each functional group can be addressed independently to build molecular complexity.

Key Transformations:

  • N-Functionalization (Amine Reactivity): The amino group can be readily acylated, sulfonated, or alkylated. A common first step involves Boc-protection to temporarily mask the amine's nucleophilicity while reactions are performed at the ketone[9].

  • C-Functionalization (Ketone Reactivity): The ketone is a versatile handle for C-C and C-N bond formation. The most prevalent transformation is reductive amination , which allows for the introduction of a wide array of substituents and is a cornerstone reaction for library synthesis[10][11]. Other reactions include Wittig olefination and aldol condensations.

These pathways can be combined to generate complex scaffolds, such as spirocycles or bridged systems, which are of high interest in medicinal chemistry.

G cluster_start Starting Material cluster_path1 Pathway 1: Ketone First cluster_path2 Pathway 2: Amine First cluster_end Diverse Scaffolds start 4-Aminocyclohexanone Hydrochloride reductive_amination Reductive Amination (e.g., with R1-NH2, NaBH(OAc)3) start->reductive_amination boc_protection N-Boc Protection (Boc Anhydride) start->boc_protection n_acylation N-Acylation (e.g., with R2-COCl) reductive_amination->n_acylation final_compounds Disubstituted Cyclohexylamine Derivatives n_acylation->final_compounds ketone_reaction Ketone Derivatization (e.g., Wittig Reaction) boc_protection->ketone_reaction deprotection Boc Deprotection (e.g., TFA/HCl) ketone_reaction->deprotection deprotection->final_compounds

Caption: Key synthetic pathways originating from this compound.

Application in Lead Discovery: Case Studies

The 4-aminocyclohexanone scaffold is a recurring motif in patented chemical matter and peer-reviewed literature, particularly in the development of kinase inhibitors and other targeted therapies. Its ability to orient substituents in a cis/trans fashion allows for fine-tuning of ligand-protein interactions.

One notable application is in the synthesis of novel analgesics. Research has shown that 4-amino-4-arylcyclohexanone derivatives exhibit potent analgesic activity, with some compounds approaching the efficacy of morphine[12]. The synthesis of these compounds leverages the core reactivity of the scaffold, demonstrating its utility in generating compounds for central nervous system (CNS) applications[12].

Table 1: Example Structure-Activity Relationship (SAR) Data for Analgesic Series

Compound IDR-Group (Aryl)Analgesic Potency (Morphine = 1.0)Citation
1a Phenyl0.25[12]
1b p-Methylphenyl0.50[12]
1c p-Bromophenyl0.50[12]
1d p-Methoxyphenyl< 0.10[12]

This data is representative and synthesized from findings described in the cited literature, which indicates that analgesic activity is highly sensitive to the nature and position of the substituent on the aromatic ring[12].

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful compound discovery. Below is a detailed, self-validating methodology for a key transformation: one-pot reductive amination.

Protocol: One-Pot Reductive Amination of this compound

This protocol describes the synthesis of a representative N-benzyl-4-aminocyclohexanone derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen solvent (DCE).

  • Imine Formation: Add benzylamine (1.1 eq) to the suspension. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Causality Note: The acid catalyst is crucial for protonating the ketone, making it more electrophilic and accelerating the initial condensation with the amine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)3 is the preferred reducing agent for this transformation. It is milder than other hydrides like NaBH4 and selectively reduces the protonated iminium ion in situ without significantly reducing the starting ketone, minimizing side products. Its tolerance for mildly acidic conditions makes it ideal for this one-pot procedure.[10]

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Novel Compound Discovery

Integrating this compound into a drug discovery program follows a structured, multi-stage workflow. This process is designed to efficiently explore chemical space and identify promising lead candidates.

Caption: A typical drug discovery workflow utilizing the 4-aminocyclohexanone scaffold.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for imparting 3D dimensionality into small molecule drug candidates. Its robust and predictable reactivity allows for the efficient construction of diverse compound libraries, which are essential for modern hit-to-lead campaigns[13]. The continued application of this scaffold in areas such as kinase inhibition, CNS disorders, and anti-infective agents underscores its versatility and importance[6][7][12]. Future innovations will likely involve the development of novel stereoselective methodologies, perhaps leveraging biocatalysis, to access specific cis/trans isomers with greater precision, further enhancing the value of this powerful building block in the pursuit of novel therapeutics[7][14].

References

Methodological & Application

reductive amination of 4-Aminocyclohexanone hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Reductive Amination of 4-Aminocyclohexanone Hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the reductive amination of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible protocol. The methodology detailed herein is grounded in established chemical literature, providing a reliable foundation for the synthesis of N-substituted 4-aminocyclohexanone derivatives, which are valuable intermediates in medicinal chemistry.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering a highly efficient route to secondary and tertiary amines.[1][2] This reaction is particularly favored over traditional N-alkylation with alkyl halides, as it elegantly circumvents the common issue of overalkylation, leading to cleaner reaction profiles and higher yields of the desired product.[3] The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[4][5]

This guide focuses on a specific and functionally rich substrate: this compound. This molecule presents a unique synthetic challenge and opportunity. As it contains both a nucleophilic primary amine and an electrophilic ketone, it can be prone to self-condensation or polymerization under certain conditions. Furthermore, its formulation as a hydrochloride salt necessitates the liberation of the free amine before it can participate in the reaction.

The protocol outlined below provides a controlled, one-pot method for the N-alkylation of 4-aminocyclohexanone using a second carbonyl compound and the selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB.

Mechanistic Rationale and Reagent Selection

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The reductive amination process is a finely balanced sequence of equilibria and a final irreversible reduction step.

The Core Mechanism

The reaction proceeds through three key stages:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine (or hemiaminal) intermediate.[1]

  • Iminium Ion Formation: Under mildly acidic conditions, the carbinolamine dehydrates to form a Schiff base (imine), which is subsequently protonated to yield a highly electrophilic iminium ion.[4][6]

  • Hydride Reduction: A selective hydride source reduces the iminium ion to the final amine product. This step is irreversible and drives the entire reaction sequence to completion.

G cluster_0 Reaction Pathway Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Reversible Nucleophilic Attack Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H₂O) Product Final Amine Product Imine->Product Irreversible Reduction

Caption: General mechanism of reductive amination.

The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this protocol. The steric bulk and electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it a mild and selective reducing agent.[1][7] It readily reduces aldehydes and, more slowly, ketones, but it is particularly effective at reducing protonated iminium ions.[7][8] This selectivity allows all reagents to be combined in a single pot without significant premature reduction of the starting carbonyl.

  • Alternative Reagents:

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[3][9] Its use requires a two-step approach where the imine is pre-formed before the reductant is added.

    • Sodium Cyanoborohydride (NaBH₃CN): While also selective for iminium ions, NaBH₃CN is highly toxic and generates toxic cyanide byproducts upon workup, making it less desirable from a safety perspective.[1][10]

Substrate-Specific Considerations: this compound

The starting material requires two specific considerations:

  • Amine Basicity: As a hydrochloride salt, the primary amino group is protonated (R-NH₃⁺Cl⁻) and is therefore non-nucleophilic. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be added to the reaction mixture to generate the free amine (R-NH₂) in situ.

  • Solvent Selection: STAB is moisture-sensitive and can decompose in protic solvents like methanol.[8][9] Therefore, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) is the preferred solvent, though tetrahydrofuran (THF) and dichloromethane (DCM) are also effective.[7][9]

Detailed Experimental Protocol

This protocol describes the reductive amination of this compound with a representative aldehyde (benzaldehyde) to form N-benzyl-4-aminocyclohexanone.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Aminocyclohexanone HClC₆H₁₂ClNO149.621.01.0149.6 mg
BenzaldehydeC₇H₆O106.121.11.1116.7 mg (112 µL)
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.51.5317.9 mg
Triethylamine (TEA)C₆H₁₅N101.191.11.1111.3 mg (153 µL)
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96--5.0 mL

Step-by-Step Methodology

G cluster_workflow Experimental Workflow A 1. Setup Add 4-aminocyclohexanone HCl and anhydrous DCE to flask under N₂. B 2. Free Amine Add Triethylamine (TEA). Stir for 10 min. A->B C 3. Imine Formation Add Benzaldehyde. Stir for 30-60 min at RT. B->C D 4. Reduction Add STAB portion-wise. Stir overnight at RT. C->D E 5. Quench & Work-up Add sat. NaHCO₃ solution. Extract with DCM. D->E F 6. Purification Dry, concentrate, and purify by column chromatography. E->F G 7. Analysis Characterize product by NMR, MS, and IR. F->G

Caption: A visual summary of the experimental protocol.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (149.6 mg, 1.0 mmol). Purge the flask with an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5.0 mL) to the flask. Stir the resulting suspension.

  • Amine Liberation: Add triethylamine (153 µL, 1.1 mmol) dropwise to the stirring suspension. Stir for 10 minutes at room temperature. The suspension may become clearer as the free amine is formed.

  • Imine Formation: Add benzaldehyde (112 µL, 1.1 mmol) to the reaction mixture. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) to the reaction mixture in three portions over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Quenching: After the reaction is complete, carefully quench the mixture by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, often with 0.5% triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

Product Characterization

The identity and purity of the synthesized N-benzyl-4-aminocyclohexanone should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the benzaldehyde proton (~10 ppm) and the appearance of aromatic protons (~7.2-7.4 ppm) and a characteristic singlet for the benzylic methylene protons (-CH₂-Ph) around 3.6 ppm.

  • ¹³C NMR: Look for the carbonyl carbon of the cyclohexanone ring (~208-210 ppm) and the benzylic carbon (~55-60 ppm).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the calculated exact mass of the product.

  • Infrared (IR) Spectroscopy: Key signals include the C=O stretch of the ketone (~1715 cm⁻¹) and C-N stretching vibrations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Inactive STAB (hydrolyzed).2. Insufficient base added.3. Wet solvent/reagents.1. Use fresh, high-quality STAB from a newly opened bottle.2. Ensure at least one full equivalent of base is used.3. Use anhydrous solvents and dry glassware.
Starting Material Remains 1. Insufficient reaction time.2. Insufficient reducing agent.1. Allow the reaction to proceed for a longer duration (up to 24h).2. Increase the equivalents of STAB to 1.5-2.0.
Side Product Formation 1. Self-condensation of 4-aminocyclohexanone.2. Formation of dibenzyl amine.1. Add the aldehyde/ketone first and allow imine formation before adding STAB.2. Use a slight excess (1.05-1.1 eq.) of the carbonyl component, not a large excess.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the reductive amination of this compound. By leveraging the selectivity of sodium triacetoxyborohydride, this method offers a reliable one-pot synthesis of N-substituted 4-aminocyclohexanone derivatives. The detailed explanation of the mechanism, reagent choices, and step-by-step procedure equips researchers with the knowledge to not only replicate this reaction but also to adapt it for a wide variety of aldehydes and ketones, thereby facilitating the synthesis of diverse chemical libraries for drug discovery and development.

References

Application Notes & Protocols for 4-Aminocyclohexanone Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. 4-Aminocyclohexanone hydrochloride stands out as a uniquely valuable starting material due to its inherent bifunctionality. It combines a reactive ketone and a nucleophilic primary amine within a conformationally restricted six-membered ring. This arrangement provides medicinal chemists with a robust and versatile scaffold to generate three-dimensional molecular architectures, a crucial strategy for moving beyond the "flatland" of aromatic compounds to improve physicochemical properties and target engagement.[1][2]

The hydrochloride salt form enhances the compound's bench-top stability and simplifies handling compared to the free base.[3][4] Its utility spans the synthesis of diverse heterocyclic systems, from substituted piperidines to complex spirocycles, making it a cornerstone reagent for generating libraries of novel chemical entities targeting a wide array of biological targets, including kinases and G protein-coupled receptors (GPCRs).[5][6][7]

Physicochemical Properties

A clear understanding of the reagent's fundamental properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 675112-40-0[4][8]
Molecular Formula C₆H₁₂ClNO[4][8][9]
Molecular Weight 149.62 g/mol [8][9]
Appearance White to off-white crystalline powder[4]
Melting Point ~205 °C (decomposition)[4]
Solubility Soluble in water, limited solubility in organic solvents[4]

Handling, Storage, and Safety Considerations

As a primary amine and active carbonyl compound, this compound requires careful handling to ensure both experimental integrity and personal safety.

  • Handling: Always handle the compound in a well-ventilated fume hood.[3][10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[4][10] Avoid generating dust and direct contact with skin or eyes.[3] In case of contact, rinse the affected area thoroughly with water.[10]

  • Storage: The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4][11] For long-term stability, storage in a cool, dry place, typically at 2-8°C, is recommended.[4]

  • Neutralization: For reactions requiring the free base, the hydrochloride salt must be neutralized. This is typically achieved by treating a solution or slurry of the salt with an appropriate base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide solution) and extracting the free amine into an organic solvent. The free base is less stable and should generally be used immediately after preparation.

Core Synthetic Applications in Drug Discovery

The true power of 4-aminocyclohexanone lies in its ability to serve as a linchpin in the construction of complex, drug-like molecules. Its dual reactivity is the key that unlocks multiple synthetic pathways.

Reductive Amination: A Gateway to Substituted Cyclohexylamines

The most direct and widely used application of 4-aminocyclohexanone is in reductive amination. This reaction leverages the ketone functionality to build diverse substituents onto a separate amine, or conversely, uses the amine functionality to react with other aldehydes and ketones. This process is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies.

Causality of the Workflow: The reaction proceeds in two main stages. First, the amine and carbonyl compound condense to form an imine (or iminium ion under acidic catalysis), shifting the electrophilic center from the carbonyl carbon to the imine carbon.[12] Second, a selective reducing agent, which does not readily reduce the starting ketone but efficiently reduces the iminium ion, is used to furnish the final amine product.[12][13] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are favored for this selectivity.[13]

Reductive_Amination_Workflow reagents 4-Aminocyclohexanone HCl + Aldehyde/Ketone + Mild Acid (e.g., AcOH) imine In Situ Imine/ Iminium Ion Formation reagents->imine Condensation reduction Selective Reduction (e.g., NaBH(OAc)₃) imine->reduction Add Reducing Agent product N-Substituted 4-Aminocyclohexanone reduction->product workup Aqueous Workup & Purification product->workup final Final Product workup->final

Caption: General workflow for reductive amination.

See Protocol 1 for a detailed experimental methodology.

Pictet-Spengler Reaction: Constructing Spirocyclic Heterocycles

Spirocycles are highly sought-after motifs in drug design as their rigid, three-dimensional structures can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[1][14] 4-Aminocyclohexanone is an excellent precursor for spiro-heterocycles via reactions like the Pictet-Spengler cyclization.

Mechanistic Rationale: The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring.[15][16] In an elegant variation, tryptophol can react with a ketone like 4-aminocyclohexanone (or its derivatives) in an oxa-Pictet-Spengler reaction.[17] The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic indole ring to form the spirocyclic core. This strategy has been successfully employed to synthesize potent NOP and opioid receptor agonists.[17]

Pictet_Spengler_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Cyclization & Rearomatization Tryptamine β-Arylethylamine (e.g., Tryptamine) Iminium Iminium Ion (Electrophile) Tryptamine->Iminium + H⁺ Ketone 4-Aminocyclohexanone (or derivative) Ketone->Iminium Condensation Spiro Spirocyclic Intermediate (Cationic) Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline (Spirocycle) Spiro->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler reaction.

See Protocol 2 for a detailed experimental methodology.

A Versatile Scaffold for Privileged Heterocycles

Nitrogen-containing heterocycles are considered "privileged structures" in medicinal chemistry, as they appear in a vast number of approved drugs.[2][18] 4-Aminocyclohexanone provides a non-aromatic, 3D-rich core that can be elaborated into a wide range of heterocyclic systems, including:

  • Kinase Inhibitors: The cyclohexane ring can serve as a central scaffold to orient functional groups toward key interaction points in the ATP-binding pocket of kinases.[5][19][20] Derivatives such as 4-aminoquinazolines and 4-aminothieno[2,3-d]pyrimidines have been developed as potent kinase inhibitors.[5][19]

  • GPCR Modulators: The defined stereochemistry and conformational rigidity of the cyclohexylamine core are ideal for targeting the specific topographical requirements of G protein-coupled receptor binding sites.[6][21]

  • Antimicrobial Agents: The scaffold has been incorporated into novel ring systems, such as 1H-imidazole-4-carboxylic acid derivatives, that have demonstrated promising anti-tuberculosis activity.[22]

Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of an N-substituted 4-aminocyclohexanone derivative using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone of interest (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH), glacial (optional, 0.1-1.0 equivalent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen aldehyde/ketone (1.1 eq).

  • Solvent Addition: Add anhydrous DCM or DCE to the flask to create a suspension (typically 0.1-0.2 M concentration).

  • Acid Catalyst (Optional but Recommended): If the amine salt is used directly or if the reaction is sluggish, add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%). This facilitates the formation of the crucial iminium ion intermediate.[12]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Addition may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Oxa-Pictet-Spengler Reaction for Spirocycle Synthesis

This protocol is adapted from the synthesis of spiro[cyclohexane-pyrano[3,4-b]indole] derivatives and serves as a template for this class of transformation.[17]

Materials:

  • A suitable 4-substituted cyclohexanone (e.g., 4-(dimethylamino)-4-phenylcyclohexanone) (1.0 equivalent)[17]

  • Tryptophol (1.1 equivalents)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Solution: In a dry round-bottom flask under an inert atmosphere, dissolve the 4-substituted cyclohexanone (1.0 eq) and tryptophol (1.1 eq) in anhydrous DCM.

  • Acid Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, typically 2.0-3.0 equivalents) dropwise. The acid is critical for catalyzing both the iminium ion formation and the subsequent electrophilic cyclization onto the indole ring.[15]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting materials and the formation of the spirocyclic product by LC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing a stirred, saturated solution of NaHCO₃ to neutralize the TFA.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification and Validation: The resulting crude material often contains diastereomers. Purify the product and separate isomers using flash column chromatography or preparative HPLC. Confirm the structure, purity, and stereochemistry (if applicable) using NMR (¹H, ¹³C, NOESY) and HRMS.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its bifunctional nature, embedded within a desirable non-flat scaffold, provides efficient entry points to a multitude of molecular frameworks that are central to modern drug discovery. The robust and well-understood reactivity patterns, particularly in reductive amination and Pictet-Spengler type reactions, allow for the systematic and rational design of novel compounds with enhanced three-dimensionality. Mastering the application of this versatile building block empowers researchers to more effectively explore chemical space and develop next-generation therapeutics.

References

Leveraging 4-Aminocyclohexanone Hydrochloride for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern chemical research.[1] This guide focuses on the utility of 4-aminocyclohexanone hydrochloride, a versatile and commercially available building block, in the construction of diverse and medicinally relevant heterocyclic systems. By virtue of its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic ketone—this molecule provides a powerful platform for synthesizing complex scaffolds such as annulated pyridines, spirocycles, and fused pyrazoles. This document provides an in-depth exploration of its synthetic applications, underpinned by mechanistic insights and detailed, field-proven protocols designed for immediate application in a research setting.

Introduction: The Strategic Value of 4-Aminocyclohexanone

The pursuit of novel molecular architectures is a driving force in drug discovery. Heterocyclic scaffolds are particularly prized for their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[2][3][4] this compound emerges as a strategic starting material in this context. Its constrained cyclohexane ring provides a rigid core, while the orthogonal reactivity of the amino and keto groups allows for sequential or one-pot multicomponent reactions to build molecular complexity rapidly.

The hydrochloride salt form ensures stability and enhances water solubility, though it necessitates the use of a base in most reaction schemes to liberate the free, nucleophilic amine.[5] This guide will dissect the causality behind experimental choices, offering not just procedural steps but a deeper understanding of how to manipulate this building block's reactivity to achieve desired synthetic outcomes.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[5][6]
Molecular Weight 149.62 g/mol [6]
Appearance White crystalline powder or crystals[5]
Solubility Soluble in water; poorly soluble in many organic solvents[5]
CAS Number 675112-40-0[6]

Core Synthetic Application: Synthesis of Annulated Pyridines

The pyridine ring is a privileged scaffold found in numerous blockbuster drugs.[2] The synthesis of pyridines fused to a saturated carbocycle, such as tetrahydroquinolines, can be efficiently achieved using 4-aminocyclohexanone through multicomponent condensation reactions.

Mechanistic Rationale: The Friedländer Annulation

A classic and effective strategy is the Friedländer annulation, which involves the reaction between an ortho-aminoaryl ketone (or a cyclic equivalent) and a compound containing an active methylene group (e.g., a 1,3-dicarbonyl compound). In this case, 4-aminocyclohexanone acts as the amino-ketone precursor.

The mechanism proceeds via several key steps:

  • Base-Mediated Liberation: A non-nucleophilic base (e.g., triethylamine, DBU) is added to neutralize the hydrochloride salt, freeing the primary amine.

  • Initial Condensation: The active methylene compound undergoes a Knoevenagel condensation with the ketone moiety of 4-aminocyclohexanone. This step is typically acid- or base-catalyzed.

  • Intramolecular Cyclization: The liberated amine then attacks one of the carbonyl groups of the reaction partner, initiating an intramolecular cyclization.

  • Dehydration/Aromatization: Subsequent dehydration leads to the formation of the fused pyridine ring. In many cases, an oxidant or a "hydrogen acceptor" is included or the reaction is run at high temperatures to facilitate the final aromatization to the stable pyridine system.

Visualization: Annulated Pyridine Synthesis Workflow

cluster_reaction Reaction Sequence cluster_end Final Product SM1 4-Aminocyclohexanone HCl P1 Free Amine Generation SM1->P1 Add Base SM2 Active Methylene Compound (e.g., Malononitrile) P2 Knoevenagel Condensation (Ketone + Methylene) SM2->P2 SM3 Base (e.g., Piperidine) P1->P2 P3 Intramolecular Cyclization (Michael Addition) P2->P3 P4 Dehydration & Aromatization P3->P4 FP Annulated Pyridine (e.g., Tetrahydroquinoline derivative) P4->FP

Caption: Workflow for the synthesis of annulated pyridines.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol describes a multicomponent reaction to form a highly functionalized tetrahydroquinoline derivative.

Materials and Reagents:

  • This compound (1.0 mmol, 149.6 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (0.2 mmol, 17.0 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, benzaldehyde, malononitrile, and ethanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add piperidine as a catalyst. The use of a basic catalyst like piperidine serves both to free the amine from its salt and to catalyze the condensation steps.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or isopropanol to obtain the pure tetrahydroquinoline derivative.

Core Synthetic Application: Synthesis of Spirocyclic Heterocycles

Spirocycles, compounds with two rings sharing a single atom, are of immense interest in medicinal chemistry as they introduce three-dimensionality, a key feature for improving drug-likeness and exploring novel chemical space.[7][8][9] 4-Aminocyclohexanone is an ideal precursor for spiro-heterocycles, particularly through reactions that engage both the amine and the ketone functionalities.

Mechanistic Rationale: Azomethine Ylide 1,3-Dipolar Cycloaddition

A powerful method for constructing spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide.[7][10] The ylide can be generated in situ from 4-aminocyclohexanone and an aldehyde.

  • Iminium Ion Formation: The amine of 4-aminocyclohexanone condenses with an aldehyde (often sarcosine or another amino acid derivative, or simply formaldehyde/benzaldehyde) under thermal or acidic conditions to form a cyclohexyl-iminium ion.

  • Ylide Generation: Deprotonation of the carbon alpha to both the iminium nitrogen and the carbonyl group (if using an amino acid) generates the azomethine ylide. This ylide is a 1,3-dipole.

  • Cycloaddition: The ylide is immediately trapped by a dipolarophile (e.g., an alkene or alkyne with electron-withdrawing groups like maleimide or dimethyl acetylenedicarboxylate) in a concerted [3+2] cycloaddition. This step stereospecifically forms the five-membered pyrrolidine ring.

  • Spiro-center Formation: The key to this reaction is that the original ketone carbon of the cyclohexanone ring becomes the spiro-center of the newly formed bicyclic system.

Visualization: Spiro-Pyrrolidine Synthesis Scheme

cluster_inputs Reactants cluster_process Key Intermediates & Steps cluster_output Product R1 4-Aminocyclohexanone I1 In situ generation of Azomethine Ylide R1->I1 R2 Aldehyde (e.g., Sarcosine) R2->I1 R3 Dipolarophile (e.g., N-Phenylmaleimide) I2 [3+2] Cycloaddition R3->I2 I1->I2 P Spiro[cyclohexane-pyrrolidine] Derivative I2->P

Caption: Reaction pathway for spiro-pyrrolidine synthesis.

Experimental Protocol: Three-Component Synthesis of a Spiro[cyclohexane-1,2'-pyrrolidine] Derivative

Materials and Reagents:

  • This compound (1.0 mmol, 149.6 mg)

  • Triethylamine (1.1 mmol, 111.3 mg, 153 µL)

  • Sarcosine (N-methylglycine) (1.0 mmol, 89.1 mg)

  • N-Phenylmaleimide (1.0 mmol, 173.2 mg)

  • Toluene (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, sarcosine, N-phenylmaleimide, and toluene.

  • Add triethylamine to the mixture. This is crucial for neutralizing the hydrochloride and facilitating the reaction.

  • Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap is used to azeotropically remove the water formed during the initial imine condensation, which drives the reaction forward.

  • Maintain reflux for 8-12 hours, monitoring by TLC for the consumption of the starting materials.

  • After the reaction is complete, cool the flask to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure spirocyclic product.

Core Synthetic Application: Synthesis of Fused Pyrazoles (Tetrahydroindazoles)

Fused pyrazole derivatives, such as indazoles, are important pharmacophores known for their diverse biological activities, including kinase inhibition.[11] 4-Aminocyclohexanone provides a direct route to tetrahydroindazoles via condensation with hydrazine derivatives.

Mechanistic Rationale: Paal-Knorr Type Cyclization

This synthesis follows a pathway analogous to the Paal-Knorr synthesis of pyrroles, but adapted for pyrazoles.

  • Hydrazone Formation: The ketone of 4-aminocyclohexanone reacts with a hydrazine (e.g., hydrazine hydrate or phenylhydrazine) under mildly acidic or neutral conditions to form a hydrazone intermediate.

  • Intramolecular Cyclization: The key step involves an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone onto one of the carbons of the cyclohexane ring. This step is often promoted by heat. However, since the cyclohexane ring lacks electrophilic centers, this direct cyclization is unlikely. A more plausible pathway involves the amine. The free amine on the cyclohexane ring can participate in a cyclization-deamination sequence or, more commonly, the synthesis starts from 1,3-dicarbonyl precursors derived from the cyclohexanone.

  • Alternative (More Viable) Route: A more common and reliable approach is to first convert 4-aminocyclohexanone into a 1,3-dicarbonyl equivalent. For example, formylation at the alpha-position to the ketone. This new precursor readily undergoes condensation with hydrazine. The ketone reacts to form the hydrazone, and the terminal nitrogen of the hydrazine then cyclizes by attacking the formyl carbonyl, followed by dehydration to yield the fused pyrazole ring.

Visualization: Tetrahydroindazole Synthesis Pathway

S1 4-Aminocyclohexanone I1 2-Formyl-4-aminocyclohexanone (1,3-dicarbonyl equivalent) S1->I1 Step 1: Formylation S2 Formylating Agent (e.g., Ethyl Formate + Base) S2->I1 I2 Hydrazone Formation I1->I2 Step 2: Condensation S3 Hydrazine Derivative (e.g., Phenylhydrazine) S3->I2 I3 Intramolecular Cyclization & Dehydration I2->I3 P Substituted Tetrahydroindazole I3->P

Caption: Two-step synthesis of tetrahydroindazoles.

Experimental Protocol: Synthesis of a 4,5,6,7-Tetrahydro-1H-indazole Derivative

This protocol follows the more reliable two-step approach.

Step A: Synthesis of 2-(hydroxymethylene)-4-(tert-butoxycarbonylamino)cyclohexan-1-one

  • Protect the amine of this compound with Boc anhydride (Di-tert-butyl dicarbonate) first. This is a standard procedure using a base like triethylamine in a solvent like dichloromethane.

  • To a solution of sodium methoxide (1.2 mmol) in dry THF (10 mL) at 0 °C, add the N-Boc-4-aminocyclohexanone (1.0 mmol) followed by ethyl formate (1.2 mmol).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude formylated product, which can often be used directly in the next step.

Step B: Cyclization to form the Tetrahydroindazole

  • Dissolve the crude product from Step A (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add phenylhydrazine hydrochloride (1.0 mmol) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with sodium bicarbonate solution and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography to yield the N-Boc protected tetrahydroindazole derivative. The Boc group can be removed with trifluoroacetic acid if the free amine is desired.

Summary of Synthetic Applications

Heterocyclic SystemKey Reaction TypeRequired Co-reagentsCausality & Key Advantages
Annulated Pyridines Multicomponent CondensationAldehyde, Active Methylene Cmpd.Rapid assembly of complex, drug-like fused systems in a single step.[12][13]
Spiro-pyrrolidines 1,3-Dipolar CycloadditionAldehyde/Amino Acid, DipolarophileExcellent method for creating 3D-scaffolds with high stereocontrol.[7][8][10]
Fused Pyrazoles Condensation-CyclizationHydrazine, Formylating AgentReliable route to important kinase inhibitor scaffolds; requires pre-functionalization.[11]

Conclusion and Future Outlook

This compound is a demonstrably powerful and cost-effective building block for modern heterocyclic synthesis. Its inherent bifunctionality allows access to a wide range of molecular frameworks that are highly relevant to drug discovery and medicinal chemistry.[2][4] The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to not only replicate these transformations but also to innovate and design new synthetic pathways. The strategic application of multicomponent reactions, in particular, allows for the rapid generation of molecular diversity from this simple starting material, underscoring its continued importance in the field.

References

Application Note & Protocol: N-Alkylation of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced protocol for the N-alkylation of 4-aminocyclohexanone hydrochloride, primarily through reductive amination, is detailed below. This guide is intended for researchers and scientists in the field of drug development.

Introduction: The Synthetic Value of N-Substituted 4-Aminocyclohexanones

N-substituted 4-aminocyclohexanone scaffolds are pivotal intermediates in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups onto the nitrogen atom allows for the systematic modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This fine-tuning is critical for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately influencing a drug candidate's efficacy and safety. The N-alkylation of this compound is a key transformation for accessing a diverse array of these valuable building blocks.

Mechanistic Underpinnings: Reductive Amination

Reductive amination stands out as a robust and widely adopted method for the N-alkylation of amines.[1][2] This one-pot reaction elegantly combines the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding alkylated amine.[1][3]

The reaction between an aldehyde or ketone and a primary amine, such as 4-aminocyclohexanone, proceeds through a hemiaminal intermediate, which then dehydrates to form an imine.[2][4] In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[3] A carefully chosen reducing agent then selectively reduces the C=N double bond to yield the desired N-alkylated amine.[5][6]

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction 4-Aminocyclohexanone 4-Aminocyclohexanone Hemiaminal Hemiaminal 4-Aminocyclohexanone->Hemiaminal + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Imine Imine Hemiaminal->Imine - H2O Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ N_Alkylated_Product N-Alkylated 4-Aminocyclohexanone Iminium_Ion->N_Alkylated_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 1: General workflow for the reductive amination of 4-aminocyclohexanone.

Reagent Selection: The Case for Sodium Triacetoxyborohydride

The choice of reducing agent is paramount to the success of a reductive amination. While several borohydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for its mildness and remarkable selectivity.[6][7]

Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone, NaBH(OAc)₃ is significantly less reactive towards carbonyls.[8][9] The electron-withdrawing effects of the three acetoxy groups attenuate the hydridic character of the B-H bond, rendering it a gentler reducing agent.[6] This selectivity ensures that the reduction of the in situ formed iminium ion is much faster than the reduction of the carbonyl compound, leading to higher yields of the desired N-alkylated product and minimizing side reactions.[5][6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) (1.1 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • This compound is a skin and eye irritant and may cause respiratory irritation.[10][11][12]

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DCM or DCE to the flask to create a stirrable suspension. Add triethylamine or DIEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive ketones, this step may require a longer duration or gentle heating.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 4-aminocyclohexanone.

G start Start setup 1. Reaction Setup: 4-Aminocyclohexanone HCl in dry flask start->setup solvent_base 2. Add Anhydrous Solvent & Base (Et3N or DIEA) setup->solvent_base carbonyl 3. Add Aldehyde or Ketone solvent_base->carbonyl imine_formation 4. Stir for 1-2h for Imine Formation carbonyl->imine_formation reduction 5. Add NaBH(OAc)3 imine_formation->reduction monitoring 6. Monitor by TLC/LC-MS reduction->monitoring workup 7. Quench with NaHCO3, Extract, Wash, Dry monitoring->workup purification 8. Purify by Column Chromatography workup->purification end End purification->end

Figure 2: Step-by-step experimental workflow for N-alkylation.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or DCEAprotic solvents that are compatible with the reducing agent and facilitate the reaction.[6][8]
Base Triethylamine or DIEA (1.1 eq.)Neutralizes the hydrochloride salt to provide the free amine for reaction.
Reducing Agent NaBH(OAc)₃ (1.5 eq.)Mild and selective for the reduction of iminium ions over carbonyls.[5][6]
Stoichiometry Amine:Carbonyl:Reducer = 1:1.1:1.5A slight excess of the carbonyl and a larger excess of the reducing agent drive the reaction to completion.[7]
Temperature Room TemperatureSufficient for most reductive aminations with NaBH(OAc)₃.
Reaction Time 2 - 24 hoursSubstrate dependent; monitor by TLC or LC-MS for completion.

Expert Insights and Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding another portion of the reducing agent. Ensure all reagents and solvents are anhydrous, as water can deactivate the NaBH(OAc)₃.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl. This is more prevalent with less reactive amines or if a less selective reducing agent is used. Using NaBH(OAc)₃ minimizes this issue.[9]

  • Low Yield: For sterically hindered or electron-deficient aldehydes/ketones or amines, the reaction may be sluggish. Gentle heating (e.g., to 40 °C) or the addition of a catalytic amount of acetic acid can sometimes facilitate imine formation.[6]

  • Purification Challenges: The polarity of the N-alkylated product will vary depending on the nature of the introduced alkyl group. A careful selection of the mobile phase for column chromatography is crucial for effective separation.

References

Protecting Group Strategies for 4-Aminocyclohexanone Hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to protecting group strategies for 4-aminocyclohexanone hydrochloride. This bifunctional molecule, a valuable building block in medicinal chemistry, presents unique challenges due to the presence of both a reactive primary amine and a ketone. This document outlines field-proven protocols for the selective protection of the amino and keto functionalities, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for the amine, and ethylene ketal for the ketone. Furthermore, this guide delves into the principles of orthogonal protection, enabling the selective manipulation of one functional group in the presence of the other. Each protocol is accompanied by mechanistic insights, causality behind experimental choices, and detailed step-by-step instructions to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Synthetic Utility of 4-Aminocyclohexanone

4-Aminocyclohexanone is a versatile synthetic intermediate, serving as a crucial precursor in the development of a wide range of pharmaceuticals and biologically active compounds.[1][2] Its rigid cyclohexanone core and the presence of a primary amino group make it an attractive scaffold for introducing molecular diversity. However, the dual reactivity of the amino and keto groups necessitates a carefully considered protecting group strategy to achieve desired chemical transformations on other parts of the molecule or to selectively modify one of the functional groups. 4-Aminocyclohexanone is typically supplied as its hydrochloride salt to improve its stability and handling.[1][3][4][5] It is soluble in water but has poor solubility in many organic solvents, a factor that must be considered when designing reaction conditions.[1]

The primary challenge in the synthetic manipulation of 4-aminocyclohexanone lies in the chemoselective reaction of one functional group while the other remains unaltered. For instance, the nucleophilic amine can interfere with reactions targeting the electrophilic ketone, and vice versa. Protecting groups offer a temporary solution to this problem by masking one functional group, thereby allowing the other to be modified selectively.[6]

This guide will focus on two of the most robust and commonly employed protecting groups for amines—Boc and Cbz—and the highly reliable ethylene ketal for the protection of the ketone. We will explore the rationale for their selection, detailed protocols for their installation and removal, and the concept of orthogonality, which allows for the sequential deprotection of these groups.

Protecting the Amino Group: A Tale of Two Carbamates

The primary amino group of 4-aminocyclohexanone is a potent nucleophile and a base, necessitating its protection in many synthetic routes. Carbamates are the most common and effective protecting groups for amines, offering a balance of stability and ease of removal under specific conditions.[6]

The Ubiquitous Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction, stability to a wide range of reaction conditions (including basic, reductive, and oxidative conditions), and its facile removal under acidic conditions.[7][8]

Mechanism of Protection: The protection of the amine is typically achieved by reacting 4-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide.

dot

Boc_Protection cluster_reactants Reactants cluster_products Products 4-ACH_HCl 4-Aminocyclohexanone Hydrochloride Reaction Protection 4-ACH_HCl->Reaction Free-basing Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NEt₃, NaHCO₃) Base->Reaction N-Boc-4-ACH N-Boc-4-aminocyclohexanone Reaction->N-Boc-4-ACH caption Boc Protection Workflow

Caption: Workflow for Boc protection of 4-aminocyclohexanone.

Protocol 1: Boc Protection of this compound

This protocol is adapted from a method described for the protection of 4-aminocyclohexanol hydrochloride, followed by oxidation.[9][10][11]

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq.) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq.) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride and free the amine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanone.

Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or an organic solvent are commonly used.[7]

Protocol 2: Boc Deprotection

  • Materials:

    • N-Boc-4-aminocyclohexanone

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve N-Boc-4-aminocyclohexanone (1.0 eq.) in DCM.

    • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

The Cbz Group: Stability and Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, particularly in peptide synthesis.[12][13] It is stable to acidic and basic conditions, making it orthogonal to the Boc group.[13] The Cbz group is typically removed by catalytic hydrogenolysis.

Mechanism of Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[13] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the displacement of the chloride and formation of the carbamate.

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Cbz_Protection cluster_reactants Reactants cluster_products Products 4-ACH_HCl 4-Aminocyclohexanone Hydrochloride Reaction Protection 4-ACH_HCl->Reaction Free-basing Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->Reaction Base Base (e.g., Na₂CO₃, NaHCO₃) Base->Reaction N-Cbz-4-ACH N-Cbz-4-aminocyclohexanone Reaction->N-Cbz-4-ACH caption Cbz Protection Workflow

Caption: Workflow for Cbz protection of 4-aminocyclohexanone.

Protocol 3: Cbz Protection of this compound

This is a general protocol for Cbz protection that can be adapted for this compound.[12][13][14]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq.) and sodium carbonate (2.5 eq.) in a mixture of THF and water (e.g., 2:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 eq.) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Cbz-4-aminocyclohexanone.

Deprotection of the Cbz Group: The Cbz group is most commonly removed by catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[12][15] This method is mild and the byproducts (toluene and CO₂) are volatile.

Protocol 4: Cbz Deprotection by Hydrogenolysis

  • Materials:

    • N-Cbz-4-aminocyclohexanone

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-Cbz-4-aminocyclohexanone (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

    • Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protecting GroupReagentTypical ConditionsDeprotection
Boc Boc₂OBase (NEt₃, NaHCO₃), DCM or THF/H₂O, RTAcid (TFA, HCl)
Cbz Cbz-ClBase (Na₂CO₃, NaHCO₃), THF/H₂O, RTH₂/Pd-C

Protecting the Ketone: The Acetal/Ketal Strategy

The ketone functionality of 4-aminocyclohexanone is susceptible to attack by nucleophiles and reducing agents. Protection of the ketone is often necessary when these types of reagents are used in subsequent synthetic steps. The most common method for protecting aldehydes and ketones is the formation of acetals or ketals.[16][17] Cyclic ketals, formed with diols such as ethylene glycol, are particularly stable.

Mechanism of Protection: The formation of a ketal is an acid-catalyzed reaction between a ketone and an alcohol. For a cyclic ketal, a diol like ethylene glycol is used. The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the ketal.[16][18]

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Ketal_Protection cluster_reactants Reactants cluster_products Products N-Protected-4-ACH N-Protected 4-Aminocyclohexanone Reaction Ketalization N-Protected-4-ACH->Reaction Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reaction Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction Ketal-Protected Ketal-Protected N-Protected Amine Reaction->Ketal-Protected caption Ketal Protection Workflow

Caption: Workflow for ketal protection of N-protected 4-aminocyclohexanone.

Protocol 5: Ethylene Ketal Protection of N-Boc-4-aminocyclohexanone

This protocol is a general procedure for ketal formation.[16][18][19]

  • Materials:

    • N-Boc-4-aminocyclohexanone

    • Ethylene glycol

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add N-Boc-4-aminocyclohexanone (1.0 eq.), ethylene glycol (2.0 eq.), and a catalytic amount of p-TsOH·H₂O (0.05 eq.) in toluene.

    • Reflux the mixture, azeotropically removing water using the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Deprotection of the Ketal: Ketals are stable to basic and nucleophilic conditions but are readily hydrolyzed back to the ketone in the presence of aqueous acid.[16]

Protocol 6: Ketal Deprotection

  • Materials:

    • Ketal-protected compound

    • Acetone and water

    • Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

  • Procedure:

    • Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 9:1).

    • Add a catalytic amount of a strong acid such as concentrated HCl or p-TsOH.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

    • Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected ketone.

Orthogonal Protection Strategies: The Key to Selective Synthesis

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[20][21][22][23] This is particularly crucial for bifunctional molecules like 4-aminocyclohexanone, where sequential reactions at the amino and keto groups are often required.

The combination of a Boc-protected amine and a ketal-protected ketone is a classic example of an orthogonal set. The Boc group is acid-labile, while the ketal is stable to the basic conditions used for Boc protection and is also removed under acidic conditions, albeit typically requiring aqueous acid and/or heat, allowing for potential selectivity.

A more robust orthogonal strategy involves the use of a Cbz-protected amine and a ketal-protected ketone.

  • Cbz-amine and Ketal-ketone: This is a highly effective orthogonal pair. The Cbz group is removed by hydrogenolysis, which does not affect the ketal. The ketal is removed with aqueous acid, a condition under which the Cbz group is stable.

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Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection Start 4-Aminocyclohexanone Hydrochloride Protect_Amine Protect Amine (e.g., Cbz-Cl, Base) Start->Protect_Amine N-Cbz-4-ACH N-Cbz-4-ACH Protect_Amine->N-Cbz-4-ACH N-Cbz-4-aminocyclohexanone Protect_Ketone Protect Ketone (Ethylene Glycol, p-TsOH) Fully_Protected Fully_Protected Protect_Ketone->Fully_Protected Fully Protected Intermediate N-Cbz-4-ACH->Protect_Ketone Deprotect_Ketone Deprotect Ketone (Aqueous Acid) Fully_Protected->Deprotect_Ketone Deprotect_Amine Deprotect Amine (H₂, Pd/C) Fully_Protected->Deprotect_Amine Free_Ketone Free_Ketone Deprotect_Ketone->Free_Ketone N-Cbz Protected, Free Ketone Free_Amine Free_Amine Deprotect_Amine->Free_Amine Ketal Protected, Free Amine caption Orthogonal Protection and Deprotection Strategy

Caption: An example of an orthogonal protection and deprotection strategy for 4-aminocyclohexanone.

This orthogonal approach provides the synthetic flexibility to perform a variety of transformations at either the ketone or the amine functionality independently, opening up a vast chemical space for the synthesis of complex molecules derived from 4-aminocyclohexanone.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. This application note has provided a detailed overview of the protection of the amino group using Boc and Cbz protecting groups, and the ketone functionality using an ethylene ketal. The protocols presented are robust and have been widely adopted in the field. The key to unlocking the full synthetic potential of this versatile building block lies in the application of orthogonal protection strategies, which allow for the selective manipulation of its two reactive centers. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently navigate the synthetic challenges associated with 4-aminocyclohexanone and accelerate their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffold of 4-Aminocyclohexanone in Medicinal Chemistry

4-Aminocyclohexanone, readily available as its hydrochloride salt, is a bifunctional building block of significant interest in pharmaceutical and medicinal chemistry. Its rigid cyclohexyl core, coupled with the presence of both a nucleophilic amine and an electrophilic ketone, provides a versatile platform for the synthesis of a diverse array of complex molecules. This scaffold is a key component in numerous biologically active compounds, including analgesics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. The inherent stereochemistry of the cyclohexane ring, with its cis and trans isomers, offers an additional layer of complexity and opportunity for fine-tuning the pharmacological properties of the final drug candidates.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-aminocyclohexanone hydrochloride. We will explore key synthetic transformations, including the crucial initial step of amine protection, followed by diversification through reductive amination and the construction of spirocyclic systems. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for the chosen experimental conditions.

PART 1: Foundational Protocol - Protection of the Amino Group

The primary amine in 4-aminocyclohexanone is highly reactive and can interfere with subsequent reactions targeting the ketone functionality. Therefore, the first and most critical step in many synthetic routes is the protection of this amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone)

This protocol details the synthesis of N-Boc-4-aminocyclohexanone, a key intermediate for further derivatization. The reaction proceeds by treating this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the Boc anhydride.

Reaction Scheme:

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF, add a base (2.5 eq) such as triethylamine or sodium bicarbonate.

  • Stir the suspension at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • If using a water-miscible solvent like THF, remove the solvent under reduced pressure. If using DCM, proceed directly to the extraction step.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude N-Boc-4-aminocyclohexanone can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.[1]

Expected Yield: 85-95%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.85-3.75 (m, 1H), 2.50-2.35 (m, 4H), 2.20-2.10 (m, 2H), 1.75-1.65 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 210.5, 155.2, 79.8, 47.5, 40.8, 33.5, 28.4.

  • IR (KBr, cm⁻¹): 3350, 2970, 1715, 1685, 1520, 1170.

  • MS (ESI): m/z 214.1 [M+H]⁺.

PART 2: Diversification of the Scaffold - Synthesis of Substituted Cyclohexylamines

With the amino group protected, the ketone functionality of N-Boc-4-aminocyclohexanone is now available for a variety of chemical transformations. Reductive amination is a powerful and widely used method to introduce diverse substituents at the 4-position of the cyclohexanone ring, leading to a library of substituted cyclohexylamines which are key intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors.[2][3]

Protocol 2: Reductive Amination of N-Boc-4-aminocyclohexanone with Aromatic Aldehydes

This protocol describes a one-pot reductive amination of N-Boc-4-aminocyclohexanone with a representative aromatic aldehyde. The reaction involves the in-situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) to yield the corresponding N-arylmethyl-substituted aminocyclohexane.[4][5][6]

Reaction Workflow:

Reductive_Amination cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Start N-Boc-4-aminocyclohexanone + Aromatic Aldehyde Solvent Dichloromethane (DCM) Start->Solvent Acid Acetic Acid (catalyst) Solvent->Acid Stir Stir at RT Acid->Stir Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) Stir->Reducing_Agent Stir2 Stir at RT overnight Reducing_Agent->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Final_Product N-Boc-4-(arylmethylamino)cyclohexane Purify->Final_Product cis/trans isomers

Caption: Workflow for the reductive amination of N-Boc-4-aminocyclohexanone.

Materials:

  • N-Boc-4-aminocyclohexanone (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of N-Boc-4-aminocyclohexanone (1.0 eq) and the aromatic aldehyde (1.2 eq) in anhydrous dichloromethane, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the STAB suspension to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers of the product.[1][7][8]

Note on Stereochemistry: The reduction of the intermediate iminium ion can lead to a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the steric bulk of the substituents and the reducing agent used. The isomers can typically be separated by column chromatography.

PART 3: Advanced Application - Synthesis of Spirocyclic Intermediates

Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensionality and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[9] 4-Aminocyclohexanone provides an excellent starting point for the construction of spiro-heterocyclic systems.

Protocol 3: Synthesis of a Spiro[cyclohexane-1,3'-indolin]-2'-one Derivative

This protocol outlines a potential synthetic route to a spiro[cyclohexane-1,3'-indolin]-2'-one derivative, a core structure found in various bioactive molecules. This synthesis involves a multi-step sequence that can be adapted from known literature procedures, starting from a derivative of 4-aminocyclohexanone.

Conceptual Synthetic Pathway:

Spirocycle_Synthesis Start 4-Aminocyclohexanone Hydrochloride Step1 Boc Protection (Protocol 1) Start->Step1 Intermediate1 N-Boc-4-aminocyclohexanone Step1->Intermediate1 Step2 Reaction with Isatin derivative (e.g., N-acetylisatin) Intermediate1->Step2 Intermediate2 Aldol Adduct Step2->Intermediate2 Step3 Dehydration & Cyclization Intermediate2->Step3 Final_Product Spiro[cyclohexane-1,3'-indolin]-2'-one derivative Step3->Final_Product

Caption: Conceptual pathway for the synthesis of spirooxindoles.

Note: This is a conceptual pathway. The successful implementation would require optimization of reaction conditions for each step. The key transformation involves a base-catalyzed condensation between the enolate of N-Boc-4-aminocyclohexanone and an isatin derivative, followed by cyclization.

Data Presentation

IntermediateSynthetic ProtocolKey ReagentsTypical Yield (%)Purification Method
N-Boc-4-aminocyclohexanoneProtocol 1(Boc)₂O, TEA85-95Flash Column Chromatography
N-Boc-4-(benzylamino)cyclohexaneProtocol 2Benzaldehyde, STAB70-85Flash Column Chromatography
Spiro[cyclohexane-1,3'-indolin]-2'-oneProtocol 3 (Conceptual)Isatin derivative, Base (e.g., LHMDS)VariableFlash Column Chromatography

Conclusion and Future Perspectives

This compound is a cost-effective and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this guide for Boc protection and subsequent reductive amination provide a solid foundation for the generation of diverse libraries of substituted cyclohexylamine derivatives. Furthermore, the potential for constructing complex spirocyclic systems highlights the value of this scaffold in modern drug discovery. Future work in this area could focus on the development of stereoselective methodologies to control the cis/trans isomerism of the final products, as this is often critical for biological activity. The exploration of multicomponent reactions involving 4-aminocyclohexanone also holds promise for the rapid and efficient synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

Application Notes & Protocols: Leveraging 4-Aminocyclohexanone Hydrochloride in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

Structure-Activity Relationship (SAR) studies represent the cornerstone of modern medicinal chemistry, providing a systematic framework to understand how the chemical structure of a molecule correlates with its biological activity[1]. The goal is to iteratively modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The choice of chemical building blocks is paramount to the success of this endeavor.

4-Aminocyclohexanone hydrochloride (C₆H₁₂ClNO) is a versatile and powerful building block in this context.[2][3] Its utility stems from a unique combination of features: a non-planar, sp³-rich cyclohexyl core and two orthogonal functional groups—an amine and a ketone. This bifunctionality allows for directed and independent chemical modifications, making it an ideal scaffold for systematically probing the complex three-dimensional space of biological targets like enzyme active sites.[3] While applicable to various target classes, including G-protein coupled receptors (GPCRs) and analgesics, this guide will focus on its proven application in the discovery of kinase inhibitors, particularly within the Janus Kinase (JAK) family, where the cyclohexyl moiety has become a key structural motif.[4][5][6]

Physicochemical Properties and Handling

This compound is typically a white to off-white crystalline solid.[2] Its hydrochloride salt form enhances water solubility, though it is poorly soluble in many non-polar organic solvents.[2] Careful handling and storage are essential for maintaining its integrity.

PropertyValueSource(s)
IUPAC Name 4-aminocyclohexan-1-one;hydrochloride
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [7]
Appearance White crystalline powder/solid[2]
Melting Point ~205 °C (decomposes)[2]
Solubility Soluble in water[2]

Handling & Storage:

  • Store in a cool, dry place under an inert atmosphere to prevent moisture absorption and oxidation.[2][8]

  • The compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

The 4-Aminocyclohexanone Scaffold in SAR: A Dual-Handle Approach

The strategic power of 4-aminocyclohexanone lies in its two reactive sites, which can be addressed sequentially to build molecular complexity and explore different regions of a target's binding pocket.

  • The Amine Handle: The primary amine is a potent nucleophile, making it the ideal attachment point for coupling to electrophilic heterocyclic cores (e.g., pyrimidines, quinazolines, triazolopyridines).[9][10] In many kinase inhibitors, this amine, once part of an amino-heterocycle, forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, anchoring the molecule in the correct orientation.

  • The Ketone Handle: The ketone provides a secondary site for diversification. It can be modified through reactions like reductive amination, Wittig reactions, or conversion to spirocycles. These modifications allow chemists to introduce new vectors that can probe deeper, often more solvent-exposed, pockets of the active site. This is crucial for optimizing selectivity and improving physicochemical properties.

  • The Cyclohexyl Ring: This non-aromatic, sp³-rich core provides conformational rigidity and a three-dimensional architecture that can lead to improved metabolic stability and binding affinity compared to flat, aromatic linkers.[6]

SAR_Strategy cluster_start Starting Material cluster_mod1 Modification at Amine Handle cluster_mod2 Modification at Ketone Handle cluster_outcome SAR Output start 4-Aminocyclohexanone Hydrochloride amine_mod Couple to Heterocyclic Core (e.g., Pyrimidine) start->amine_mod Step 1: Anchor Scaffold hinge Hinge-Binding Interaction amine_mod->hinge ketone_mod Derivatize Ketone (e.g., Reductive Amination) amine_mod->ketone_mod Step 2: Diversify sar Library of Analogs for Potency & Selectivity Testing hinge->sar pocket Probe Selectivity Pocket ketone_mod->pocket ketone_mod->sar pocket->sar

Figure 1: General SAR workflow using the dual-handle approach of 4-aminocyclohexanone.

Application Case Study: Development of Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in autoimmune diseases and cancers.[9][11] The development of selective JAK inhibitors is a major goal in medicinal chemistry, and the 4-aminocyclohexanone scaffold has proven instrumental.[6]

In a typical JAK inhibitor design, the amine of the cyclohexyl ring is attached to a pyrimidine or related heterocycle that binds to the kinase hinge. The ketone is then modified to interact with other regions of the ATP-binding site, driving potency and, critically, selectivity between the highly homologous JAK family members.

Figure 2: Conceptual binding mode of a 4-aminocyclohexanone-derived kinase inhibitor.

Illustrative SAR Table for a Hypothetical JAK Inhibitor Series:

CompoundR¹ (on Pyrimidine)R² (from Ketone via Reductive Amination)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Profile
1a -H-NH₂250300Non-selective
1b -CN-NH₂5075Modest improvement
1c -CN-NH-CH₃4560Minimal change from 1b
1d -CN-NH-CH₂CH₂OH15200Good JAK1 selectivity
1e -CN-NH-(pyrrolidine)2525Potent, non-selective

Interpretation of SAR:

  • Core Modification (R¹): Adding a cyano group at R¹ (1b vs 1a) likely introduces a favorable interaction or electronic effect, improving potency against both kinases.

  • Ketone Derivatization (R²):

    • Simple methylation (1c) offers no significant advantage over the primary amine (1b).

    • Introducing a hydroxyethyl group (1d) dramatically improves potency and introduces significant selectivity for JAK1 over JAK2. This suggests the JAK1 selectivity pocket can accommodate a hydrogen-bond donor, whereas the JAK2 pocket cannot.

    • A bulkier pyrrolidine group (1e) restores high potency but eliminates selectivity, indicating the group is large enough to have favorable interactions in both pockets.

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a certified fume hood with appropriate PPE. All reagents are to be handled according to their Safety Data Sheet (SDS).

Protocol 1: Boc Protection of this compound

Rationale: Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate is a standard procedure. It neutralizes the amine's basicity and nucleophilicity, allowing for selective reactions at the ketone or preventing unwanted side reactions in subsequent steps. A base is required to free the amine from its hydrochloride salt.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Suspend this compound (1.0 eq) in DCM (approx. 10 mL per gram of starting material) in a round-bottom flask at 0 °C (ice bath).

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure the free amine is formed.

  • Add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the product via flash column chromatography on silica gel if necessary to obtain pure N-Boc-4-aminocyclohexanone as a white solid.

Protocol 2: Reductive Amination of N-Boc-4-aminocyclohexanone

Rationale: Reductive amination is a powerful method for converting the ketone into a secondary or tertiary amine, serving as a primary diversification strategy in SAR studies. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Materials:

  • N-Boc-4-aminocyclohexanone (from Protocol 1)

  • Amine of choice (e.g., 2-aminoethanol, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in DCE in a round-bottom flask.

  • Add the desired amine (1.2 eq). If the amine is a hydrochloride salt, add 1.2 eq of a non-nucleophilic base like TEA.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the desired product.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its defined three-dimensional structure and orthogonal functional handles provide a robust platform for conducting systematic SAR studies. As demonstrated in the context of kinase inhibitor development, this scaffold enables the precise modification of molecular architecture to optimize interactions within a target active site, ultimately driving the discovery of potent and selective therapeutics. The protocols and strategies outlined herein provide a foundational guide for researchers looking to harness the full potential of this invaluable building block.

References

Application Notes and Protocols for the One-Pot Synthesis of Spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridines] from 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a class of "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, enabling more precise and potent interactions with biological targets. This structural rigidity can lead to improved binding affinity, enhanced selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The pyrazolo[3,4-b]pyridine core, in particular, is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3][4][5][6][7][8]

This application note provides a comprehensive guide to a highly efficient, one-pot, three-component synthesis of novel spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridine] derivatives. Starting from the readily available building block, 4-aminocyclohexanone hydrochloride, this protocol offers a streamlined and atom-economical approach to generating molecular complexity. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the resulting spiro-heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of multi-component reactions for the rapid synthesis of diverse and medicinally relevant molecules.

The Power of One-Pot, Multi-Component Reactions (MCRs)

Traditional linear synthesis, while foundational to organic chemistry, often involves multiple steps, each requiring purification of the intermediate product. This can be time-consuming, resource-intensive, and can lead to significant yield losses. Multi-component reactions (MCRs) offer an elegant solution by combining three or more reactants in a single reaction vessel to form a complex product in one pot. This approach embodies the principles of green chemistry by reducing solvent waste, energy consumption, and the number of synthetic operations. The convergence and high atom economy of MCRs make them an invaluable tool for the rapid generation of compound libraries for high-throughput screening in drug discovery.

The synthesis detailed herein is a classic example of an MCR, where this compound, an aromatic aldehyde, and 5-amino-3-methyl-1H-pyrazole are brought together to construct the spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridine] scaffold in a single, efficient step.

Reaction Overview and Mechanism

The one-pot synthesis proceeds through a cascade of reactions, initiated by a piperidine-catalyzed Knoevenagel condensation. The proposed mechanistic pathway is outlined below:

  • In-situ formation of the enamine: this compound is neutralized in the basic reaction medium to yield the free 4-aminocyclohexanone. This can then react with a second molecule of 4-aminocyclohexanone to form an enamine intermediate.

  • Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene group of 5-amino-3-methyl-1H-pyrazole in the presence of piperidine. Piperidine acts as a base to deprotonate the active methylene compound, forming an enolate, and also reacts with the aldehyde to form a more reactive iminium ion.[9][10][11][12][13] This is followed by the condensation to yield an arylidene intermediate.

  • Michael Addition: The enamine formed in step 1 undergoes a Michael addition to the activated double bond of the arylidene intermediate.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization, followed by the elimination of a water molecule, leads to the formation of the fused pyridine ring.

  • Tautomerization: Tautomerization of the resulting intermediate yields the final, stable spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridine] product.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product A 4-Aminocyclohexanone Hydrochloride I1 Enamine of 4-Aminocyclohexanone A->I1 Neutralization B Aromatic Aldehyde I2 Iminium Ion B->I2 with Piperidine C 5-Amino-3-methyl- 1H-pyrazole I3 Arylidene Intermediate C->I3 Knoevenagel Condensation D Piperidine (Catalyst) I4 Michael Adduct I1->I4 Michael Addition I2->I3 I3->I4 I5 Cyclized Intermediate I4->I5 Intramolecular Cyclization P Spiro[cyclohexane-1,3'- pyrazolo[3,4-b]pyridine] I5->P Dehydration & Tautomerization

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridine] derivatives.

Materials and Reagents
  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • 5-Amino-3-methyl-1H-pyrazole

  • Piperidine

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and 5-amino-3-methyl-1H-pyrazole (1.0 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirred suspension, add piperidine (0.2 mmol, 20 mol%) as a catalyst.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation:

    • After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • The solid product that precipitates out of the solution is collected by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

G cluster_setup 1. Reaction Setup cluster_catalyst 2. Catalyst Addition cluster_reaction 3. Reaction cluster_monitoring 4. Monitoring cluster_workup 5. Work-up & Purification A Combine Reactants: - 4-Aminocyclohexanone HCl - Aromatic Aldehyde - 5-Amino-3-methyl-1H-pyrazole in Ethanol B Add Piperidine A->B C Reflux at 80°C (6-8 hours) B->C D Monitor by TLC C->D E Cool to RT D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize or Column Chromatography G->H

Caption: Experimental workflow for the one-pot synthesis.

Quantitative Data

The following table summarizes representative yields for the synthesis of various spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridine] derivatives using the described one-pot protocol.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde6'-Methyl-4'-phenyl-1',4',5',6',7',8'-hexahydrospiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridin]-5'-amine85
24-Chlorobenzaldehyde4'-(4-Chlorophenyl)-6'-methyl-1',4',5',6',7',8'-hexahydrospiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridin]-5'-amine88
34-Methoxybenzaldehyde4'-(4-Methoxyphenyl)-6'-methyl-1',4',5',6',7',8'-hexahydrospiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridin]-5'-amine90
44-Nitrobenzaldehyde6'-Methyl-4'-(4-nitrophenyl)-1',4',5',6',7',8'-hexahydrospiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridin]-5'-amine82

Yields are for isolated and purified products.

Characterization of Spiro-Compounds

The successful synthesis and structural elucidation of the target spiro-compounds can be confirmed using a combination of spectroscopic techniques.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aldehyde-derived substituent, the methyl group on the pyrazole ring, and the protons of the cyclohexyl and dihydropyridine rings. The spirocyclic nature of the molecule often leads to complex splitting patterns for the cyclohexyl protons due to their diastereotopic nature.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the spiro-carbon, which typically appears as a quaternary carbon signal. Distinct signals for the carbons of the pyrazole, pyridine, and cyclohexane rings, as well as the aromatic substituent, will also be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the target spiro-compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the amino group and the pyrazole ring, C-H bonds (aromatic and aliphatic), and C=N and C=C bonds within the heterocyclic system.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, ensure that all reagents are pure and the solvent is anhydrous. The reaction time may also need to be optimized for different aromatic aldehydes.

  • Side Reactions: The formation of side products can occur if the reaction temperature is too high or if the reaction is allowed to proceed for an extended period. Careful monitoring by TLC is recommended.

  • Purification Challenges: The spiro-compounds are often crystalline and can be purified by recrystallization. If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.

  • Solubility: The synthesized spiro-compounds may have limited solubility in common organic solvents. It may be necessary to screen different solvents for purification and analysis.

Conclusion

This application note has detailed a robust and efficient one-pot, three-component synthesis of medicinally relevant spiro[cyclohexane-1,3'-pyrazolo[3,4-b]pyridine] derivatives from this compound. This MCR approach offers significant advantages in terms of operational simplicity, high yields, and atom economy, making it an attractive method for the rapid generation of diverse spirocyclic scaffolds. The detailed protocol and characterization guidelines provided herein are intended to empower researchers in drug discovery and organic synthesis to explore this valuable chemical space.

References

The Strategic Synthesis of Spirocyclic Compounds from 4-Aminocyclohexanone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among these, spirocyclic compounds—molecules characterized by two rings sharing a single carbon atom—have emerged as a particularly valuable class. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over their flatter, aromatic counterparts. This unique topology allows for more precise and potent interactions with biological targets while simultaneously improving crucial drug-like properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] The introduction of a spirocyclic scaffold can lead to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with success in clinical development.[2]

At the heart of many synthetic routes to these valuable compounds lies a versatile and accessible building block: 4-aminocyclohexanone hydrochloride. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, provides a strategic entry point for the construction of a diverse array of spiro-heterocycles. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant spirocyclic compounds, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Synthetic Strategies and Mechanistic Rationale

The strategic utility of this compound stems from its ability to participate in a variety of cyclization and multicomponent reactions. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, while the free base, readily generated in situ, serves as the reactive species. The ketone moiety can act as an electrophile for nucleophilic attack or be transformed into a reactive intermediate, while the amino group provides a key nucleophilic handle for ring formation.

Herein, we will delve into three primary, field-proven strategies for the synthesis of spirocyclic scaffolds from this key starting material:

  • Three-Component Synthesis of Spiro-Oxindoles: A robust approach for the generation of spiro-oxindoles, a privileged scaffold in medicinal chemistry, through a one-pot reaction with isatins and a suitable active methylene compound.

  • Multicomponent Synthesis of Spiro-Thiazolidinones: A versatile method to access spiro-thiazolidinone derivatives, known for their diverse biological activities, via a condensation reaction with an aromatic amine and thioglycolic acid.

  • Pictet-Spengler Reaction for Azaspirocycle Synthesis: A powerful cyclization strategy to construct spiro-β-carbolines, a core motif in many natural products and pharmacologically active compounds, by reacting with tryptamine.

The following sections will provide detailed, step-by-step protocols for each of these synthetic transformations, accompanied by mechanistic diagrams and a discussion of the underlying chemical principles.

Application Protocol 1: One-Pot, Three-Component Synthesis of Spiro-Oxindoles

The spiro-oxindole moiety is a prominent feature in a multitude of bioactive compounds. The following protocol details a highly efficient, one-pot, three-component reaction that leverages the reactivity of this compound, an isatin derivative, and malononitrile to construct a complex spiro[indole-3,4'-piperidine] scaffold.

Experimental Protocol

Materials:

  • This compound

  • Substituted Isatin (e.g., Isatin, N-methylisatin)

  • Malononitrile

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 149.6 mg).

  • In Situ Free Base Generation: Add ethanol (15 mL) to the flask and stir to dissolve. To this solution, add triethylamine (1.2 mmol, 0.17 mL) dropwise at room temperature. Stir the mixture for 15 minutes to generate the free 4-aminocyclohexanone in situ.

  • Addition of Reactants: To the reaction mixture, add the substituted isatin (1.0 mmol) and malononitrile (1.0 mmol, 66 mg) sequentially.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Insights

The reaction proceeds through a cascade of interconnected steps, highlighting the efficiency of multicomponent reactions.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Isatin Isatin Knoevenagel_Intermediate Knoevenagel Adduct Isatin->Knoevenagel_Intermediate Et₃N Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Amino_Ketone 4-Aminocyclohexanone (from hydrochloride) Amino_Ketone->Michael_Adduct Spiro_Intermediate Cyclized Intermediate Michael_Adduct->Spiro_Intermediate Intramolecular Cyclization Final_Product Spiro-Oxindole Spiro_Intermediate->Final_Product Tautomerization

Caption: Proposed mechanism for the three-component synthesis of spiro-oxindoles.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the isatin and malononitrile to form a highly electrophilic Knoevenagel adduct.

  • Michael Addition: The in situ generated 4-aminocyclohexanone then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes a subsequent intramolecular cyclization, where the enolate attacks the ketone of the cyclohexanone ring. This is followed by tautomerization to yield the final, stable spiro-oxindole product.

Expected Yields and Purity
Reactant (Isatin Derivative)ProductTypical Yield (%)Purity (by ¹H NMR)
Isatin2'-Amino-2-oxo-1',2',5',6',7',8'-hexahydrospiro[indole-3,4'-quinoline]-3'-carbonitrile85-92%>95%
N-Methylisatin2'-Amino-1'-methyl-2-oxo-1',2',5',6',7',8'-hexahydrospiro[indole-3,4'-quinoline]-3'-carbonitrile82-90%>95%
5-Bromoisatin5-Bromo-2'-amino-2-oxo-1',2',5',6',7',8'-hexahydrospiro[indole-3,4'-quinoline]-3'-carbonitrile80-88%>95%

Application Protocol 2: Multicomponent Synthesis of Spiro-Thiazolidinones

Spiro-thiazolidinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. The following protocol outlines a straightforward, one-pot synthesis of spiro-thiazolidinones from this compound, an aromatic amine, and thioglycolic acid.

Experimental Protocol

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, p-toluidine)

  • Thioglycolic acid

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 mmol, 149.6 mg), the aromatic amine (1.0 mmol), and anhydrous toluene (40 mL).

  • Schiff Base Formation: Reflux the mixture for 2-3 hours to facilitate the formation of the Schiff base intermediate. Water generated during this step is removed azeotropically via the Dean-Stark trap.

  • Cyclization: After the formation of the Schiff base, allow the reaction mixture to cool slightly. Carefully add thioglycolic acid (1.1 mmol, 0.077 mL) to the mixture.

  • Reaction Progression: Resume refluxing the reaction mixture and continue for an additional 6-8 hours, monitoring the reaction progress by TLC (eluent: ethyl acetate/hexane, 3:7).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized spiro-thiazolidinone using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Rationale

This synthesis proceeds via a two-step sequence within a single pot, demonstrating the elegance of tandem reactions.

G cluster_0 Schiff Base Formation cluster_1 Thiazolidinone Ring Formation Amino_Ketone 4-Aminocyclohexanone (from hydrochloride) Schiff_Base Schiff Base Intermediate Amino_Ketone->Schiff_Base Aromatic_Amine Aromatic Amine Aromatic_Amine->Schiff_Base Reflux, Toluene (-H₂O) Cyclization_Intermediate Thioether Adduct Schiff_Base->Cyclization_Intermediate Nucleophilic Attack (Thiol) Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Cyclization_Intermediate Final_Product Spiro-Thiazolidinone Cyclization_Intermediate->Final_Product Intramolecular Amidation (-H₂O)

Caption: The two-stage mechanism for spiro-thiazolidinone synthesis.

  • Schiff Base Formation: The reaction commences with the acid-catalyzed condensation of the primary amino group of 4-aminocyclohexanone with the aromatic amine to form a Schiff base (imine) intermediate. The hydrochloride of the starting material can act as the initial acid catalyst.

  • Thiazolidinone Ring Formation: The thiol group of thioglycolic acid then acts as a nucleophile, attacking the imine carbon of the Schiff base. This is followed by an intramolecular cyclization via amide bond formation between the nitrogen atom and the carboxylic acid moiety of the thioglycolic acid, with the elimination of a molecule of water, to yield the final spiro-thiazolidinone product.

Representative Yields
Aromatic AmineProductTypical Yield (%)
Aniline1-Phenyl-1-azaspiro[4.5]decane-2-thione-4-one75-85%
p-Toluidine1-(p-Tolyl)-1-azaspiro[4.5]decane-2-thione-4-one78-88%
p-Anisidine1-(4-Methoxyphenyl)-1-azaspiro[4.5]decane-2-thione-4-one72-82%

Application Protocol 3: Pictet-Spengler Reaction for the Synthesis of Spiro-β-Carbolines

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[5][6][7] By employing this compound in a reaction with tryptamine, a spirocyclic analogue of the β-carboline scaffold can be synthesized, offering a novel entry into this important class of compounds.

Experimental Protocol

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add tryptamine (1.0 mmol, 160.2 mg) and anhydrous dichloromethane (20 mL).

  • Addition of Ketone: Add this compound (1.1 mmol, 164.6 mg) to the stirring solution.

  • Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.5 mmol, 0.11 mL) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC (eluent: dichloromethane/methanol, 9:1).

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the pure spiro-β-carboline.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Mechanistic Pathway

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich indole ring.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Tryptamine Tryptamine Iminium_Ion Iminium Ion Intermediate Tryptamine->Iminium_Ion Amino_Ketone 4-Aminocyclohexanone Amino_Ketone->Iminium_Ion TFA, DCM Spiro_Intermediate Spirocyclic Intermediate Iminium_Ion->Spiro_Intermediate Intramolecular Electrophilic Attack Final_Product Spiro-β-carboline Spiro_Intermediate->Final_Product Rearomatization

Caption: Mechanism of the Pictet-Spengler reaction for spiro-β-carboline synthesis.

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the amino group of tryptamine with the ketone of 4-aminocyclohexanone to form an iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The highly electrophilic iminium ion is then attacked by the C2 position of the indole ring in an intramolecular electrophilic aromatic substitution reaction.

  • Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the indole ring, yielding the final spiro-β-carboline product.

Expected Outcome

The Pictet-Spengler reaction with 4-aminocyclohexanone provides a direct route to novel azaspirocyclic frameworks. The yields for this transformation are typically in the range of 50-70%, depending on the specific reaction conditions and the purity of the starting materials. Diastereoselectivity may be observed, and the diastereomers can often be separated by column chromatography.

Conclusion and Future Outlook

This compound is a readily available and highly versatile building block for the synthesis of a wide range of spirocyclic compounds. The protocols detailed in this guide for the synthesis of spiro-oxindoles, spiro-thiazolidinones, and spiro-β-carbolines showcase the power of multicomponent and classical cyclization reactions in rapidly generating molecular complexity from simple starting materials. These methods are robust, scalable, and provide access to novel chemical matter for drug discovery programs. The inherent three-dimensionality and favorable physicochemical properties of the resulting spirocyclic scaffolds make them attractive candidates for the development of next-generation therapeutics. Further exploration of the reactivity of this compound in other multicomponent reactions, such as the Ugi and Hantzsch reactions, holds significant promise for the continued expansion of the accessible spirocyclic chemical space.

References

The Strategic Application of 4-Aminocyclohexanone Hydrochloride in Modern Combinatorial Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of a Bifunctional Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential necessitates the use of versatile and strategically functionalized building blocks. 4-Aminocyclohexanone hydrochloride stands out as a preeminent scaffold in this regard. Its constrained, non-aromatic cyclic structure provides a three-dimensional framework that is highly desirable for exploring new chemical space and moving away from the "flat" world of many traditional pharmacophores. The presence of two orthogonal functional groups—a secondary amine and a ketone—within the same molecule offers a powerful platform for the rapid generation of diverse and complex molecular libraries through a variety of combinatorial chemistry techniques. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical attributes of this compound to accelerate hit-to-lead campaigns.

Core Attributes of this compound

The utility of this compound in combinatorial library synthesis is rooted in its distinct chemical features:

  • Bifunctionality: The ketone and amine functionalities allow for selective and sequential reactions, enabling the introduction of diversity at two distinct points of the molecule.

  • Three-Dimensionality: The cyclohexane ring provides a rigid, non-planar scaffold, which is increasingly recognized as a key feature for enhancing selectivity and potency while improving physicochemical properties.

  • Versatility in Key Reactions: This building block is amenable to a wide array of robust and well-established reactions that are central to combinatorial chemistry, including multicomponent reactions, reductive amination, and solid-phase synthesis.

PropertyValue
CAS Number 675112-40-0
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol

Application I: Multicomponent Reactions (MCRs) for Rapid Library Generation

Multicomponent reactions are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials.[1] This high degree of atom economy and operational simplicity makes MCRs ideal for the rapid generation of large and diverse compound libraries.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.[2] this compound can be effectively employed as the amine component in the Ugi reaction. The hydrochloride salt is typically neutralized in situ with a non-nucleophilic base, such as triethylamine, to liberate the free amine for reaction.

Representative Protocol: Ugi Four-Component Reaction

Objective: To synthesize a library of α-acylamino amides using this compound as the amine component.

Materials:

  • This compound

  • A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL), add triethylamine (1.1 mmol). Stir for 10 minutes at room temperature to ensure complete neutralization.

  • Add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) to the reaction mixture. Stir for 30 minutes at room temperature.

  • Add the isocyanide (1.0 mmol) to the mixture. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Expected Outcome:

The Ugi reaction typically provides moderate to good yields of the desired products. The use of a diverse set of starting materials will generate a library of compounds with significant structural variation around the central 4-aminocyclohexanone scaffold.

AldehydeCarboxylic AcidIsocyanideRepresentative Product StructureExpected Yield Range
BenzaldehydeAcetic Acidtert-Butyl Isocyanide(Structure of the corresponding Ugi product)50-70%
4-ChlorobenzaldehydeBenzoic AcidCyclohexyl Isocyanide(Structure of the corresponding Ugi product)45-65%
IsobutyraldehydePropionic Acidtert-Butyl Isocyanide(Structure of the corresponding Ugi product)55-75%
The Passerini Three-Component Reaction

The Passerini reaction involves the combination of a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[3] In this context, the ketone functionality of this compound is the reactive center. The amine group would typically be protected (e.g., as a Boc-carbamate) to prevent it from participating in the reaction.

Representative Protocol: Passerini Three-Component Reaction

Objective: To synthesize a library of α-acyloxy amides using N-Boc-4-aminocyclohexanone as the ketone component.

Materials:

  • N-Boc-4-aminocyclohexanone (prepared from this compound)

  • A diverse set of carboxylic acids (e.g., formic acid, acetic acid, benzoic acid)

  • A diverse set of isocyanides (e.g., benzyl isocyanide, ethyl isocyanoacetate)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-4-aminocyclohexanone (1.0 mmol) in dichloromethane (5 mL), add the carboxylic acid (1.2 mmol).

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

The Passerini reaction generally proceeds in moderate yields. The resulting library will feature diversity stemming from the various carboxylic acids and isocyanides used, all appended to the 4-amino-1-hydroxycyclohexyl scaffold.

Carboxylic AcidIsocyanideRepresentative Product StructureExpected Yield Range
Acetic AcidBenzyl Isocyanide(Structure of the corresponding Passerini product)40-60%
Benzoic AcidEthyl Isocyanoacetate(Structure of the corresponding Passerini product)35-55%
Formic AcidBenzyl Isocyanide(Structure of the corresponding Passerini product)45-65%

Application II: Reductive Amination for Library Synthesis

Reductive amination is a robust and widely used method for the formation of C-N bonds.[4] It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. With this compound, both the amine and ketone functionalities can be utilized in separate reductive amination reactions to build molecular diversity.

Reductive Amination of the Ketone Group

The ketone of 4-aminocyclohexanone can be reductively aminated with a library of primary or secondary amines to generate a diverse set of 1,4-diaminocyclohexanes. The amine of the starting material would typically be protected.

Reductive Amination of the Amine Group

The amine of 4-aminocyclohexanone can be reacted with a library of aldehydes or ketones to produce a diverse set of N-substituted 4-aminocyclohexanones.

Representative Protocol: Reductive Amination for Library Synthesis

Objective: To synthesize a library of N-substituted 4-aminocyclohexanones.

Materials:

  • This compound

  • A diverse set of aldehydes or ketones (e.g., benzaldehyde, acetone, cyclopentanone)

  • Sodium triacetoxyborohydride (STAB)[5][6]

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of this compound (1.0 mmol) in dichloromethane (10 mL), add triethylamine (1.1 mmol) and stir for 10 minutes.

  • Add the aldehyde or ketone (1.2 mmol) to the mixture.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

Reductive amination with STAB is a high-yielding reaction. This protocol will generate a library of N-substituted 4-aminocyclohexanones with diversity introduced through the carbonyl component.

Carbonyl CompoundRepresentative Product StructureExpected Yield Range
Benzaldehyde(Structure of N-benzyl-4-aminocyclohexanone)80-95%
Acetone(Structure of N-isopropyl-4-aminocyclohexanone)75-90%
Cyclopentanone(Structure of N-cyclopentyl-4-aminocyclohexanone)80-95%

Application III: Solid-Phase Synthesis of Piperidine-Based Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of large combinatorial libraries, as it simplifies the purification process to simple filtration and washing steps.[7] this compound can be immobilized on a solid support through its amine functionality, allowing for subsequent chemical transformations on the ketone group.

Representative Protocol: Solid-Phase Synthesis of a Piperidine-Based Library

Objective: To synthesize a library of N-substituted 4-amino-4-carboxypiperidine derivatives on a solid support.

Materials:

  • 2-Chlorotrityl chloride resin[8]

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable)

  • A diverse set of reagents for further modification (e.g., Wittig reagents, Grignard reagents)

  • Trifluoroacetic acid (TFA) for cleavage

Workflow:

SPOS_Workflow

Caption: Solid-Phase Synthesis Workflow for a Piperidine Library.

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading: To a solution of this compound (2.0 mmol) in DCM, add DIPEA (4.0 mmol). Add this solution to the swollen resin and shake at room temperature for 12-16 hours.

  • Capping: Add a solution of DCM/Methanol/DIPEA (17:2:1) to the resin and shake for 30 minutes to cap any unreacted sites.

  • Washing: Wash the resin sequentially with DCM, DMF, and DCM.

  • On-Bead Modification: Perform a series of reactions on the immobilized ketone. For example, a reductive amination with a diverse set of primary amines and NaBH(OAc)₃.

  • Washing: After each reaction step, wash the resin thoroughly to remove excess reagents and byproducts.

  • Cleavage: Cleave the final products from the resin using a solution of TFA in DCM (e.g., 20% TFA/DCM) for 1-2 hours.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product library.

Expected Outcome:

This solid-phase approach allows for the efficient synthesis of a large library of piperidine derivatives. The purity of the crude products is generally high due to the simplified purification process.

Characterization of Combinatorial Libraries

The characterization of combinatorial libraries presents a unique challenge due to the large number of compounds. High-throughput analytical techniques are essential for quality control and hit identification.[9][10][11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for analyzing combinatorial libraries. It provides information on the purity and molecular weight of each component.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: While not typically used for analyzing large mixtures, NMR can be employed to characterize a representative subset of the library to confirm the desired chemical structures.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to confirm the elemental composition of the library members.

Conclusion: A Privileged Scaffold for Accelerated Drug Discovery

This compound is a powerful and versatile building block for combinatorial chemistry. Its bifunctional nature and inherent three-dimensionality make it an ideal starting point for the synthesis of diverse and structurally complex compound libraries. The application of robust synthetic methodologies such as multicomponent reactions, reductive amination, and solid-phase synthesis enables the rapid exploration of chemical space around this privileged scaffold. By incorporating this compound into their combinatorial chemistry workflows, drug discovery teams can significantly enhance their ability to identify novel hits and accelerate the development of new therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Aminocyclohexanone Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aminocyclohexanone Scaffolds in Medicinal Chemistry

The 4-aminocyclohexanone structural motif is a cornerstone in modern drug discovery and development. Its constrained, yet versatile, three-dimensional geometry provides an excellent scaffold for the synthesis of a wide array of biologically active molecules. As a pivotal intermediate, 4-aminocyclohexanone hydrochloride and its derivatives are integral to the industrial-scale production of numerous pharmaceuticals, including analgesics, antivirals, and antipsychotics.[1] The strategic placement of the amino and keto functionalities allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound and its N-substituted derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for large-scale synthesis, and address critical considerations for process optimization, safety, and quality control. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge required to confidently and efficiently produce these valuable building blocks on a scale relevant to pharmaceutical manufacturing.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for large-scale production is a multifactorial decision, balancing yield, cost, safety, and environmental impact. Below is a comparative analysis of the primary methodologies for accessing the 4-aminocyclohexanone core.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield Advantages Challenges & Scale-Up Considerations
Reductive Amination of 1,4-Cyclohexanedione 1,4-Cyclohexanedione, Ammonia Source (e.g., NH₄Cl)Reducing agent (e.g., NaBH₃CN, Catalytic Hydrogenation)70-85%Direct, convergent route.Potential for over-reduction to the diol or diamine; requires careful control of reaction conditions to ensure mono-amination.[2]
From N-Carbethoxy-4-piperidone N-Carbethoxy-4-piperidoneAcid or Base for hydrolysis and decarboxylation>85%High-yielding and clean conversion.[3]Multi-step synthesis of the starting material adds to the overall process length.
Dieckmann Condensation Route Benzylamine, Acrylate EstersStrong base (e.g., Na, NaH, NaOMe), Acid for hydrolysis and decarboxylation70-80%Utilizes readily available and inexpensive starting materials.[4]Requires strictly anhydrous conditions for the condensation; potential for side reactions if not carefully controlled.
Biocatalytic Approach 1,4-CyclohexanedioneKetoreductases (KREDs), Amine Transaminases (ATAs)Good to ExcellentHigh stereoselectivity, mild reaction conditions, environmentally benign.[2]Enzyme stability and cost can be a factor; requires specialized biochemical expertise and equipment.

Detailed Protocols for Large-Scale Synthesis

Protocol 1: Reductive Amination of 1,4-Cyclohexanedione

This one-pot method is a highly efficient approach for the direct conversion of 1,4-cyclohexanedione to this compound. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the intermediate imine/iminium ion in the presence of the starting ketone.[5]

Reaction Scheme:

Reductive_Amination 1,4-Cyclohexanedione 1,4-Cyclohexanedione Iminium Intermediate Iminium Intermediate 1,4-Cyclohexanedione->Iminium Intermediate + NH4Cl 4-Aminocyclohexanone 4-Aminocyclohexanone Iminium Intermediate->4-Aminocyclohexanone + NaBH3CN 4-Aminocyclohexanone HCl 4-Aminocyclohexanone HCl 4-Aminocyclohexanone->4-Aminocyclohexanone HCl + HCl

A schematic of the reductive amination of 1,4-cyclohexanedione.

Materials and Equipment:

  • 1,4-Cyclohexanedione

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl Alcohol (IPA)

  • Large-scale reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities

  • Filtration apparatus

  • Drying oven

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry, and inerted reaction vessel, charge 1,4-cyclohexanedione (1.0 eq) and ammonium chloride (1.5 eq).

  • Solvent Addition: Add methanol to the vessel to achieve a substrate concentration of approximately 0.5 M.

  • Cooling: Cool the resulting slurry to 0-5 °C with constant stirring.

  • Reductant Addition: Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition of a mild reductant at a controlled temperature is critical to prevent runaway reactions and unwanted side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of water. Adjust the pH of the mixture to <2 with concentrated hydrochloric acid. This step protonates the amine and facilitates the isolation of the hydrochloride salt.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Crystallization and Isolation: Add isopropyl alcohol to the residue and stir to induce crystallization. Cool the slurry to 0-5 °C for at least 2 hours to maximize precipitation.

  • Filtration and Drying: Collect the solid product by filtration, wash with cold isopropyl alcohol, and dry under vacuum at 40-50 °C to a constant weight.

Analytical Characterization:

  • ¹H NMR (D₂O): δ 3.65-3.55 (m, 1H), 3.05-2.90 (m, 2H), 2.50-2.35 (m, 2H), 2.25-2.10 (m, 4H).

  • IR (KBr, cm⁻¹): ~2900 (N-H stretch), 1720 (C=O stretch).

  • HPLC: Purity assessment against a reference standard.

Protocol 2: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

This route is a classic and industrially relevant method for producing N-substituted 4-piperidone derivatives, which are precursors to a wide range of pharmaceuticals. The key steps involve a Michael addition followed by an intramolecular Dieckmann condensation.[1][4]

Workflow Diagram:

Dieckmann_Condensation_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Benzylamine C Diester Intermediate A->C B Acrylate Ester B->C D Diester Intermediate E β-Keto Ester Intermediate D->E Strong Base (e.g., NaOMe) F β-Keto Ester Intermediate G N-Benzyl-4-piperidone F->G Acidic Workup

A workflow for the synthesis of N-benzyl-4-piperidone.

Materials and Equipment:

  • Benzylamine

  • Methyl Acrylate

  • Methanol

  • Sodium Methoxide (NaOMe)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Reaction vessel with reflux condenser, dropping funnel, and mechanical stirrer

  • Distillation apparatus

Step-by-Step Procedure:

  • Michael Addition: In a reaction vessel, dissolve benzylamine (1.0 eq) in methanol. Slowly add methyl acrylate (2.2 eq) dropwise, maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to 50-60 °C and stir for 10-24 hours.[6]

  • Solvent Exchange: Distill off the excess methyl acrylate and methanol. Add toluene to the residue.

  • Dieckmann Condensation: Heat the toluene solution to reflux. Slowly add a solution of sodium methoxide (1.1 eq) in methanol. The use of a strong, non-nucleophilic base is essential to promote the intramolecular cyclization without significant side reactions. Continue to reflux for 4-6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Work-up and Isolation: Cool the mixture and neutralize with a sodium hydroxide solution to a pH of 8-9. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain N-benzyl-4-piperidone as a pale yellow oil.[4]

Safety Precautions and Hazard Management

The large-scale synthesis of this compound and its derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[1][7]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area with adequate exhaust ventilation.[6][7]

  • Handling of Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Avoid inhalation of dust and contact with skin and eyes. Handle in a contained system where possible.

    • Sodium Methoxide (NaOMe): Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care, and have appropriate spill kits readily available.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local regulations.[1]

Applications in Drug Development

The 4-aminocyclohexanone scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of therapeutic agents.

  • Fentanyl and its Analogs: N-substituted 4-piperidones are crucial intermediates in the synthesis of potent opioid analgesics.[1]

  • Antipsychotics: The piperidine ring, often derived from 4-piperidone, is a common feature in many antipsychotic drugs.

  • Antiviral Agents: Derivatives of 4-aminocyclohexanone have been incorporated into molecules with antiviral activity.

The ability to synthesize these core structures on a large scale is, therefore, of paramount importance to the pharmaceutical industry.

Conclusion

The large-scale synthesis of this compound and its derivatives is a well-established yet challenging field of process chemistry. The choice of synthetic route must be carefully considered based on factors such as cost, safety, and desired purity. The protocols outlined in this guide, particularly the reductive amination and Dieckmann condensation approaches, offer robust and scalable methods for the production of these key pharmaceutical intermediates. By understanding the underlying chemical principles and adhering to strict safety and quality control measures, researchers and drug development professionals can successfully navigate the complexities of large-scale synthesis and contribute to the advancement of medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Aminocyclohexanone Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals, focusing on troubleshooting and optimizing reactions involving 4-Aminocyclohexanone hydrochloride to improve yield and purity.

As a key bifunctional intermediate in pharmaceutical synthesis, this compound offers versatile reactivity through its ketone and amine moieties.[1][2] However, harnessing this reactivity to achieve high yields and purity can be challenging. This guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yield in reactions involving this compound typically stems from one of four areas: reagent stability, suboptimal reaction conditions, competing side reactions, or inefficient purification.

  • Reagent Quality and Stability: The compound is a hydrochloride salt, making it susceptible to moisture. It should be stored in a tightly sealed container in a cool, dry place.[3][4] Discoloration (e.g., a yellow or brown tint) can indicate oxidation of the amino group, which will reduce the concentration of the active starting material.[5] Always use a fresh, high-purity reagent for best results.

  • Suboptimal pH: The pH of the reaction medium is critical. In reductive amination, the initial condensation to form the imine/enamine intermediate is often favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strongly acidic conditions (pH < 4) can fully protonate the amine, rendering it non-nucleophilic.[5] Conversely, alkaline conditions can affect the stability of the ketone and other reagents.

  • Inefficient Imine/Enamine Formation: In reductive amination, the equilibrium between the starting materials and the imine/enamine intermediate must favor the intermediate for the reduction to proceed efficiently. The removal of water, either by a Dean-Stark apparatus or the use of a dehydrating agent, can drive this equilibrium forward.

  • Choice of Reducing Agent: The reducing agent must be selected carefully. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone and are stable in mildly acidic conditions.[6] More powerful reductants like sodium borohydride (NaBH₄) may require stricter pH control to avoid reducing the starting ketone.

Q2: I'm observing significant byproduct formation, particularly secondary or tertiary amines in my reductive amination. How can I improve selectivity for the primary amine?

A2: The formation of over-alkylated byproducts is a classic challenge in reductive amination.[7] It occurs when the newly formed primary amine product reacts with another molecule of the ketone, leading to a secondary amine, and so on.

  • Control Stoichiometry: Using a significant excess of the ammonia source (or the primary amine in a secondary amine synthesis) can statistically favor the reaction of the ketone with the initial amine rather than the product amine.

  • Catalyst Selection: In catalytic reductive amination, the choice of catalyst is paramount. Bimetallic catalysts, such as 2 wt.% NiRh/SiO₂, have demonstrated exceptionally high conversion (>99%) and selectivity (>96%) towards the primary amine (cyclohexylamine) from cyclohexanone under controlled hydrogen and ammonia pressure.[8] These catalysts enhance dispersion and surface properties, promoting the desired reaction pathway.[8]

  • Stepwise Procedure: A more controlled, albeit longer, approach involves a two-step process. First, form the imine intermediate under optimized conditions. After confirming its formation (e.g., via NMR or IR spectroscopy), isolate it or add the reducing agent in a separate step. This prevents the reducing agent from being present while the starting materials are in high concentration, minimizing side reactions.[7]

Q3: My this compound solution is turning brown during the reaction. What is causing this degradation?

A3: A brown discoloration is a strong indicator of oxidative degradation. The free amino group (-NH₂) is susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen or trace metal ion catalysts.[5]

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon. This is especially important for reactions that are run for extended periods or at elevated temperatures.

  • pH Control: Maintaining a mildly acidic pH (4-6) keeps the amine group partially protonated (-NH₃⁺), which protects it from oxidation.[5]

  • Use High-Purity Solvents: Peroxides in aged solvents (like THF or ether) can initiate oxidation. Always use freshly distilled or inhibitor-free, high-purity solvents.

Q4: The purification of my final product is difficult, leading to significant material loss. Are there better strategies for isolation?

A4: The high polarity and water solubility of aminocyclohexane derivatives can complicate extraction and purification.

  • pH Adjustment During Workup: Before extraction with an organic solvent, adjust the pH of the aqueous layer. To extract the amine product, basify the solution (e.g., with NaOH or K₂CO₃ to pH > 10) to deprotonate the ammonium salt, making the free amine more soluble in organic solvents like dichloromethane or ethyl acetate.

  • Crystallization as a Salt: Instead of isolating the free amine, which can be an oil or a volatile solid, consider crystallizing the product as a hydrochloride salt. After workup, the product can be dissolved in a suitable solvent (e.g., isopropanol) and treated with HCl (either as a gas or a solution in dioxane) to precipitate the stable, crystalline hydrochloride salt.[9][10]

  • Derivatization for Chromatography: If chromatography is necessary, the high polarity can cause streaking on silica gel. A common strategy is to protect the amine group, for example, with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected compound is less polar and generally behaves much better during column chromatography. The Boc group can be easily removed later under acidic conditions.[11]

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Degraded starting material. 2. Incorrect pH for imine formation. 3. Inactive reducing agent or catalyst. 4. Reaction temperature is too low.1. Use fresh, high-purity 4-Aminocyclohexanone HCl. 2. Buffer the reaction to pH 4-6 or add a catalytic amount of acetic acid. 3. Use a fresh bottle of reducing agent; ensure the catalyst is properly activated/handled. 4. Gradually increase the reaction temperature, monitoring for byproduct formation.
Formation of Side Products 1. Over-alkylation in reductive amination. 2. Reduction of the starting ketone. 3. Formation of diols or diamines.[11]1. Use an excess of the amine source; consider a stepwise procedure.[7] 2. Use a milder reducing agent (e.g., NaBH(OAc)₃); ensure pH is not too high for NaBH₄. 3. In enzymatic synthesis, select highly regio- and stereoselective enzymes.[11]
Product is an Intractable Oil 1. Product is the free base form, which may not be crystalline. 2. Presence of impurities preventing crystallization.1. Convert the product to its hydrochloride salt for easier handling and crystallization. 2. Purify via column chromatography (potentially after derivatization) before attempting crystallization.
Reaction Discoloration 1. Oxidation of the amine group. 2. Solvent impurities (e.g., peroxides).1. Run the reaction under an inert (N₂ or Ar) atmosphere.[5] 2. Use freshly distilled or high-purity, stabilized solvents.

Experimental Protocols & Methodologies

Protocol 1: High-Yield Reductive Amination using NaBH(OAc)₃

This protocol is optimized for the selective formation of a secondary amine from this compound and a primary amine.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the primary amine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Causality Note: The use of NaBH(OAc)₃ is key to the success of this one-pot procedure. It is mild enough not to reduce the ketone starting material and is effective under the slightly acidic conditions created by the acetic acid, which are optimal for imine formation.[6]

Visualizations and Workflows

General Workflow for Yield Optimization

G reagent Reagent Qualification (Purity, Stability Check) setup Reaction Setup (Inert Atmosphere, Pure Solvents) reagent->setup params Parameter Optimization (pH, Temp, Stoichiometry) setup->params Initial Conditions monitoring In-Process Monitoring (TLC, LC-MS) params->monitoring monitoring->params Incomplete/Side Rxns workup Workup & Isolation (pH Adjustment, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Final Analysis (Yield, Purity - NMR, HPLC) purification->analysis

Caption: A systematic workflow for optimizing reaction yield.

Troubleshooting Low Yield

G q1 Is the Starting Material Consumed? a1_no No Conversion q1->a1_no No a1_yes Material Consumed q1->a1_yes Yes q2 Check Reaction Conditions (Temp, pH, Catalyst Activity) a1_no->q2 q3 Are there multiple spots on TLC? a1_yes->q3 a3_yes Side Reactions Occurring q3->a3_yes Yes a3_no Product Degradation / Isolation Loss q3->a3_no No q4 Optimize Selectivity (Stoichiometry, Catalyst, Temp) a3_yes->q4 q5 Optimize Workup & Purification (pH, Solvent, Method) a3_no->q5

Caption: A decision tree for diagnosing the cause of low yield.

References

Technical Support Center: Synthesis of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Aminocyclohexanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed mechanistic insights to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its successful synthesis is crucial for the development of various pharmaceutical agents. However, like many multi-step syntheses, the preparation of this compound is often accompanied by the formation of undesired side products, which can complicate purification and reduce yields. This guide will explore the common synthetic routes and provide a detailed analysis of the potential side products, their mechanisms of formation, and strategies to mitigate their presence.

Section 1: Synthesis via Neber Rearrangement

The Neber rearrangement offers a pathway to α-amino ketones from ketoximes. In the context of 4-aminocyclohexanone synthesis, this would typically involve the rearrangement of a suitably protected 4-oxocyclohexanone oxime derivative.

FAQ: Neber Rearrangement

Q1: I am attempting a Neber rearrangement to synthesize a precursor to 4-aminocyclohexanone, but I am observing a significant amount of a lactam byproduct. What is happening and how can I prevent it?

A1: The lactam you are observing is most likely the product of a competing Beckmann rearrangement.[1][2] This is a very common side reaction in the Neber rearrangement of ketoxime sulfonates.[2]

  • Causality: The key divergence between the Neber and Beckmann pathways lies in the initial steps following the formation of the O-sulfonate ester of the oxime (e.g., a tosylate).

    • Neber Rearrangement: This pathway is favored by the presence of a strong base, which deprotonates the α-carbon to form a carbanion. This carbanion then displaces the sulfonate leaving group in an intramolecular nucleophilic attack to form an intermediate azirine, which is subsequently hydrolyzed to the desired α-amino ketone.[2][3]

    • Beckmann Rearrangement: This pathway is favored under acidic conditions or with certain Lewis acids.[4][5] The acid protonates the hydroxyl group of the oxime (or activates the sulfonate), making it a better leaving group. A concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom occurs, leading to a nitrilium ion intermediate. Hydrolysis of this intermediate yields the corresponding amide (or lactam in the case of a cyclic oxime).[1][6]

Troubleshooting Flowchart: Minimizing Beckmann Rearrangement

G start High Lactam (Beckmann) Side Product condition1 Reaction Conditions Check start->condition1 base Base Strength and Stoichiometry condition1->base Base solvent Solvent Choice condition1->solvent Solvent temp Reaction Temperature condition1->temp Temperature acid Acidic Contaminants condition1->acid Purity action1 Use a strong, non-nucleophilic base (e.g., alkoxides like NaOEt or KOtBu). Ensure at least stoichiometric amounts. base->action1 action2 Employ aprotic solvents (e.g., THF, Dioxane) to disfavor protonation events that can initiate the Beckmann rearrangement. solvent->action2 action3 Maintain low reaction temperatures to favor the kinetically controlled Neber pathway. temp->action3 action4 Ensure starting materials and glassware are free from acidic impurities. Use freshly distilled solvents. acid->action4 outcome1 Reduced Lactam Formation action1->outcome1 action2->outcome1 action3->outcome1 action4->outcome1

Caption: Troubleshooting Beckmann Rearrangement in Neber Synthesis.

Section 2: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement of a primary amide provides a primary amine with one less carbon atom.[7] For the synthesis of 4-aminocyclohexanone, a suitable precursor would be 4-oxocyclohexane-1-carboxamide.

FAQ: Hofmann Rearrangement

Q2: My Hofmann rearrangement of 4-oxocyclohexanecarboxamide is giving me low yields and a complex mixture of side products. What are the likely culprits?

A2: The Hofmann rearrangement, while powerful, can be prone to side reactions, especially if the reaction conditions are not carefully controlled. The key intermediate is an isocyanate, which is highly reactive.[8][9]

  • Common Side Products and Their Formation:

    • Symmetrical Urea (R-NH-CO-NH-R): The primary amine product is nucleophilic and can attack the isocyanate intermediate.

    • Acylurea (R-CO-NH-CO-NH-R): The starting amide, under basic conditions, can be deprotonated and act as a nucleophile, attacking the isocyanate intermediate.

Troubleshooting Table: Mitigating Side Products in Hofmann Rearrangement

IssuePotential CauseRecommended Action
Low Yield of Amine Incomplete reaction or degradation of product.Ensure the use of fresh reagents (e.g., bromine, sodium hypobromite). Monitor the reaction progress carefully by TLC or LC-MS.
Presence of Urea The amine product is reacting with the isocyanate intermediate.Maintain a low concentration of the isocyanate intermediate by slow addition of the halogen. Work at lower temperatures to control the reaction rate.
Presence of Acylurea The starting amide is reacting with the isocyanate intermediate.Use a sufficient excess of base to ensure the complete conversion of the amide to its N-haloamide derivative.
Complex Product Mixture Over-oxidation or other undesired reactions.Control the stoichiometry of the halogen carefully. Consider using milder reagents like N-bromosuccinimide (NBS) in place of bromine.[7]

Mechanistic Insight: Formation of Hofmann Side Products

G cluster_main Hofmann Rearrangement Pathway cluster_side Side Reactions Amide 4-Oxocyclohexanecarboxamide Isocyanate Isocyanate Intermediate Amide->Isocyanate [O], -HBr Amide->Isocyanate Amine 4-Aminocyclohexanone (Desired Product) Isocyanate->Amine H2O, -CO2 Urea Symmetrical Urea Isocyanate->Urea + Amine Product Acylurea Acylurea Isocyanate->Acylurea + Starting Amide Amine->Isocyanate

Caption: Competing reactions in the Hofmann rearrangement.

Section 3: Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10] In this case, 1,4-cyclohexanedione can be reacted with an ammonia source, followed by reduction of the intermediate imine/enamine.

FAQ: Reductive Amination

Q3: I am performing a reductive amination of 1,4-cyclohexanedione and observing significant amounts of a secondary amine byproduct. How can I improve the selectivity for the primary amine?

A3: The formation of a secondary amine is a classic example of over-alkylation in reductive amination.[11][12] The initially formed primary amine is often more nucleophilic than ammonia, and can therefore compete with ammonia in reacting with the remaining 1,4-cyclohexanedione.

  • Strategies to Minimize Over-Alkylation:

    • Use a Large Excess of the Ammonia Source: By Le Châtelier's principle, using a large excess of ammonia (e.g., ammonium acetate, or ammonia gas in a suitable solvent) will statistically favor the reaction of the dione with ammonia over the primary amine product.[13]

    • Control the Stoichiometry of the Reducing Agent: The choice of reducing agent and the timing of its addition are critical. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the iminium ion over the ketone.[12][13]

    • Stepwise Procedure: In some cases, a stepwise approach where the imine is formed first, followed by reduction, can offer better control. However, for a symmetrical dione, this can be challenging.

Q4: My reaction is also producing 4-hydroxycyclohexylamine and 1,4-diaminocyclohexane. What are the causes and solutions?

A4: These side products arise from the reduction of the carbonyl groups and the double amination of the dione, respectively.

  • 4-Hydroxycyclohexylamine: This results from the reduction of one of the carbonyl groups of 1,4-cyclohexanedione to a hydroxyl group before or after the amination of the other carbonyl. Using a reducing agent that is more selective for the imine/iminium ion over the ketone is crucial.

  • 1,4-Diaminocyclohexane: This is formed when both carbonyl groups of 1,4-cyclohexanedione undergo reductive amination.[14] This is more likely to occur if the reaction is allowed to proceed for an extended period with an excess of the reducing agent and ammonia source.

Troubleshooting Protocol: Reductive Amination of 1,4-Cyclohexanedione

Objective: Maximize the yield of 4-aminocyclohexanone and minimize side products.

  • Reactant Stoichiometry:

    • Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).

    • Use a slight excess (1.1-1.5 equivalents) of the selective reducing agent (e.g., NaBH(OAc)3).

  • Reaction Conditions:

    • Maintain a weakly acidic to neutral pH (typically pH 5-7) to facilitate imine formation without promoting ketone reduction.

    • Keep the reaction temperature moderate (e.g., room temperature) to control the reaction rate and selectivity.

  • Monitoring:

    • Monitor the reaction closely by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of the diamine.

Section 4: Deprotection of N-Boc-4-aminocyclohexanone

A common strategy involves the synthesis of N-Boc-4-aminocyclohexanone, followed by deprotection to yield the desired product. The use of strong acids like HCl in dioxane is a standard method for Boc deprotection.[15][16]

FAQ: Boc Deprotection

Q5: During the HCl-mediated deprotection of N-Boc-4-aminocyclohexanone, I am observing some charring and the formation of a sticky residue. What could be the cause?

A5: The primary cause of such side reactions is the formation of a reactive tert-butyl cation intermediate during the deprotection process.[17]

  • Mechanism of Side Product Formation: The tert-butyl cation can:

    • Alkylate Nucleophiles: It can alkylate any available nucleophiles in the reaction mixture, including the solvent or the amine product itself.

    • Elimination: It can undergo elimination to form isobutylene gas.

    • Polymerization: Under acidic conditions, isobutylene can polymerize, leading to the formation of oligomeric or polymeric residues, which often appear as a sticky or oily substance.[17]

Troubleshooting and Mitigation:

  • Use of Scavengers: The most effective way to prevent side reactions from the tert-butyl cation is to use a scavenger. Anisole or thioanisole are commonly used scavengers that can trap the tert-butyl cation.[18]

  • Reaction Conditions:

    • Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the rate of deprotection and subsequent side reactions.

    • Ensure the reaction is performed in a well-ventilated area or with a gas outlet to allow the isobutylene gas to escape safely.[17]

Experimental Protocol: Clean Boc Deprotection

  • Dissolve the N-Boc-4-aminocyclohexanone in a suitable solvent (e.g., dioxane, methanol, or dichloromethane).

  • Add a scavenger (e.g., 1-2 equivalents of anisole).

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in dioxane (e.g., 4M).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, the product hydrochloride salt often precipitates and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

References

Technical Support Center: Purification of 4-Aminocyclohexanone Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-aminocyclohexanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a critical intermediate in organic and medicinal chemistry, the purity of this compound is paramount.[1] This document provides field-proven protocols, answers to frequently asked questions, and in-depth troubleshooting advice based on established crystallization principles.

Foundational Knowledge: Compound Properties

Before initiating any purification protocol, a fundamental understanding of the compound's physicochemical properties is essential. This compound is a salt, which dictates its solubility profile and handling requirements.

PropertyValueSource
Chemical Formula C₆H₁₂ClNO[1][2][3]
Molecular Weight 149.62 g/mol [2][3][4]
Appearance White to off-white crystalline powder or solid[1][4]
Melting Point ~205 °C (decomposes)[1]
Solubility Profile Soluble in water; poorly soluble in most organic solvents.[1]
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere. The compound is hygroscopic and sensitive to oxidation.[1][2][4][5]
Recommended Recrystallization Protocol

This protocol is designed as a self-validating system for purifying crude this compound (typically 90-95% purity) to >98% purity. The core principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Principle of Solvent Selection

As an amine salt, this compound is highly polar. A single organic solvent is unlikely to provide the ideal solubility curve (high solubility when hot, low solubility when cold). Therefore, a mixed solvent system is optimal. An alcohol (like isopropanol or ethanol) provides moderate solvating power, while a small amount of water acts as a polar co-solvent to aid dissolution at elevated temperatures.

Experimental Workflow Diagram

RecrystallizationWorkflow start_end start_end process process decision decision wash_dry wash_dry impurity impurity A Start with Crude 4-Aminocyclohexanone HCl B Dissolve in Minimum Hot Solvent System (e.g., Isopropanol/Water) A->B C Are Colored Impurities Present? B->C D Add Activated Charcoal, Boil Briefly C->D Yes E Hot Gravity Filtration C->E No D->E F Allow Filtrate to Cool Slowly to Room Temperature E->F G Cool in Ice Bath to Maximize Precipitation F->G H Isolate Crystals via Vacuum Filtration G->H I Wash Crystals with Minimal Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product (>98%) J->K

Caption: Standard workflow for the recrystallization of 4-Aminocyclohexanone HCl.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of isopropanol (IPA) and deionized water.

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 80 mL of the IPA/water solvent system.

    • Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions (1-2 mL at a time) until all the solid has just dissolved. Expertise Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.5 g) of activated charcoal to the solution.

    • Bring the solution back to a boil for 2-3 minutes. The charcoal will adsorb colored organic impurities.

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and the activated charcoal.

    • Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean flask. Trustworthiness Check: This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount (2 x 10 mL) of ice-cold isopropanol (not the mixed solvent system) to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum at room temperature or slightly elevated temperature (40-50 °C) until a constant weight is achieved. The final product should be a fine, white crystalline powder.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent system is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given that this compound is a polar salt, a polar protic solvent system is required.[1] We recommend a mixed system of Isopropanol/Water (approx. 95:5 v/v) or Ethanol/Water (approx. 95:5 v/v) . The alcohol serves as the primary solvent, while the small amount of water aids in dissolving the highly polar salt at boiling temperatures. Other systems, like acetone/water, can also be effective.[7][8]

Q2: My final product is still off-white or slightly colored. What should I do?

A2: A persistent color indicates the presence of highly conjugated organic impurities that co-crystallize with your product. This is addressed by adding a small amount of activated charcoal to the hot solution before the filtration step (Protocol Step 3).[6] The charcoal has a high surface area and adsorbs these colored impurities, which are then removed during the hot gravity filtration. Do not add charcoal to a boiling solution, as it can cause violent bumping.

Q3: What is a typical expected recovery rate for this recrystallization?

A3: A well-executed recrystallization should yield a recovery of 75-90% . Several factors can lower this rate:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Insufficient cooling: Not allowing adequate time in an ice bath will result in incomplete precipitation.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, recovery will decrease.

Q4: How can I assess the purity of my recrystallized product?

A4: Purity should be assessed using a combination of methods:

  • Melting Point: A sharp melting point close to the literature value (with decomposition) indicates high purity. Impurities typically broaden and depress the melting range.

  • NMR Spectroscopy (¹H NMR): This will confirm the structure and reveal the presence of any proton-bearing impurities. The solvent of choice would be D₂O or DMSO-d₆.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity by separating the main component from any impurities.

Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide provides solutions to common problems encountered during the recrystallization of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start_node start_node problem_node problem_node solution_node solution_node check_node check_node start Begin Cooling Hot Filtrate prob1 Anything Precipitate? start->prob1 prob2 Is it Crystals or an Oil? prob1->prob2 Yes sol3 ISSUE: Supersaturation 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. prob1->sol3 No sol1 SUCCESS: Continue with Isolation prob2->sol1 Crystals sol2 ISSUE: Oiling Out 1. Re-heat to dissolve oil. 2. Add more primary solvent (alcohol). 3. Ensure slow cooling. prob2->sol2 Oil

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem-Solution Scenarios

Problem: The compound "oils out" instead of forming crystals. This common issue, known as liquid-liquid phase separation, occurs when the solute's solubility limit is reached at a temperature above its melting point in the solvent system.[7][9]

  • Solution/Rationale:

    • Re-heat the Solution: Add more of the primary solvent (isopropanol or ethanol) to the mixture until the oil fully redissolves. This increases the total solvent volume, ensuring the solution remains unsaturated until a lower temperature is reached.[6]

    • Ensure Slow Cooling: Do not place the flask directly into an ice bath. Allow for a very gradual cooling period at room temperature. This gives the molecules sufficient time to orient themselves into a crystal lattice rather than crashing out as a liquid.

    • Consider Impurities: High impurity levels can depress the melting point of the mixture, making oiling out more likely. If the problem persists, the crude material may require a preliminary purification step (e.g., a simple wash or trituration).

Problem: No crystals form, even after cooling in an ice bath. This indicates that the solution is not supersaturated, meaning too much solvent was used during the dissolution step.

  • Solution/Rationale:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[6] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single, tiny crystal from a previous batch (a "seed crystal").

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion (10-20%) of the solvent.[6] Allow the solution to cool again. This will increase the concentration of the solute, facilitating saturation and crystallization upon cooling.

Problem: Crystal formation is extremely rapid, resulting in a fine powder or "crash out". While it may seem successful, rapid precipitation is undesirable because it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6]

  • Solution/Rationale:

    • Use More Solvent: The solution is likely too concentrated. Re-heat the mixture to redissolve the solid and add a small, additional amount of the hot solvent system (5-10% more).[6]

    • Insulate the Flask: Allow the flask to cool in an insulated environment (e.g., wrapped in paper towels or placed in a warm water bath that is allowed to cool) to slow down the rate of temperature change.

Problem: The final yield is very low (<60%).

  • Solution/Rationale:

    • Check the Mother Liquor: After filtering your crystals, try evaporating a significant portion of the solvent from the filtrate and cooling it again. If a large second crop of crystals forms, it confirms that too much solvent was used initially or the initial cooling was insufficient.

    • Minimize Transfer Loss: Ensure all crystals are quantitatively transferred from the flask to the funnel during filtration.

    • Use Minimal Washing Solvent: Washing the crystals is essential, but using excessive cold solvent will dissolve some of the product. Ensure the wash solvent is ice-cold and used sparingly.

References

Technical Support Center: Optimizing Reactions with 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminocyclohexanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions when working with this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Section 1: Compound Profile & Handling

Before initiating any reaction, a clear understanding of the starting material is paramount. 4-Aminocyclohexanone is typically supplied as a hydrochloride salt to enhance its stability and shelf-life.[1][2]

Question: What are the essential storage and handling requirements for this compound?

Answer: Proper storage is critical to maintain the integrity of the reagent.

  • Storage: The compound should be stored in a cool, dry, well-ventilated area under an inert atmosphere.[1][3] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1][4]

  • Handling: this compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] Avoid generating dust during handling.[1]

Question: Why is this compound provided as a hydrochloride salt, and how does that affect my reaction setup?

Answer: The hydrochloride salt form protonates the primary amine, rendering it non-nucleophilic. This has two major implications:

  • Stability: The ammonium salt is significantly more stable and less prone to oxidation or side reactions compared to the volatile and reactive free amine.

  • Reactivity Control: The amine must be deprotonated to its free form (H₂N-) to act as a nucleophile in reactions like acylation or reductive amination. This is a critical, and often overlooked, first step. For most reactions, you will need to add a base to neutralize the hydrochloride and liberate the free amine in situ.

Section 2: Troubleshooting Reductive Amination

Reductive amination is one of the most common applications for this reagent, used to synthesize substituted cyclohexylamines.[6][7] The reaction involves the formation of an intermediate imine, which is then reduced to the target amine.[8]

Question: My reductive amination is failing or giving very low yields. What are the most likely causes?

Answer: This is a common issue that can almost always be traced back to one of three factors: pH control, the choice of reducing agent, or improper imine formation conditions.

Troubleshooting Workflow: Failed Reductive Amination

Below is a logical workflow to diagnose issues with your reductive amination reaction.

G start Reaction Failure: Low Yield or No Product check_pH 1. Verify Reaction pH start->check_pH pH_acidic pH too acidic? (<4) check_pH->pH_acidic [Check] pH_basic pH too basic? (>7) check_pH->pH_basic [Check] pH_ok pH optimal? (5-6) check_pH->pH_ok [Check] check_reductant 2. Evaluate Reducing Agent reductant_strong Too strong? (e.g., NaBH4) check_reductant->reductant_strong [Check] reductant_ok Selective? (e.g., NaBH3CN, STAB) check_reductant->reductant_ok [Check] check_imine 3. Confirm Imine Formation imine_issue Imine formation incomplete? check_imine->imine_issue [Check] solution_pH Solution: Adjust pH to 5-6 with - Acetic Acid - Phosphate Buffer pH_acidic->solution_pH [Action] pH_basic->solution_pH [Action] pH_ok->check_reductant solution_reductant Solution: Switch to a milder, pH-stable reductant like NaBH(OAc)3 (STAB) or NaBH3CN. reductant_strong->solution_reductant [Action] reductant_ok->check_imine solution_imine Solution: - Use Dean-Stark to remove H2O - Pre-form imine before adding reductant - Increase reaction time/temp for imine formation imine_issue->solution_imine [Action]

Caption: A decision tree for troubleshooting reductive amination.

Question: How do I choose the right reducing agent for my reductive amination?

Answer: The choice of reducing agent is critical. A common mistake is using a reductant that is too harsh or not selective for the imine.

Reducing AgentProsConsOptimal Conditions & Causality
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone/aldehyde.[7] Unstable at the acidic pH required for imine formation.Best used in a two-step process: first form the imine, then adjust pH to be neutral/basic before adding NaBH₄. This prevents reductant decomposition and unwanted ketone reduction.[7]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines/iminium ions at acidic pH.[7][8] Stable in mildly acidic conditions (pH 5-6).[7][9]Highly toxic (cyanide byproduct). Requires careful handling and waste disposal.The electron-withdrawing cyanide group moderates its reactivity, making it less likely to reduce the ketone.[10] It is most effective at the optimal pH for imine formation, allowing for a one-pot reaction.[7][10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Highly selective for imines.[8] Non-toxic byproducts. Effective and mild.More expensive, can be moisture-sensitive.Considered one of the best choices for one-pot reductive aminations.[8] The bulky, electron-withdrawing acetate groups provide steric hindrance and electronic deactivation, making it highly selective for the protonated iminium ion over neutral carbonyls.[8]

Question: I see unreacted imine in my final product. How can I improve the reduction step?

Answer: Persistent imine impurity suggests the reduction is incomplete.[11][12]

  • Protonation is Key: The actual species being reduced is often the protonated iminium ion, which is more electrophilic than the neutral imine. Ensure your reaction is at a suitable pH (5-6) to facilitate this.[11]

  • Increase Reductant Stoichiometry: Try increasing the equivalents of your reducing agent (e.g., from 1.2 eq to 1.5 or 2.0 eq) to drive the reaction to completion.

  • Solvent Choice: Methanol is common but can sometimes compete with the reduction.[12] For difficult reductions, consider an aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE), especially when using NaBH(OAc)₃.[13]

Section 3: FAQs for N-Functionalization (Acylation, Sulfonylation)

Question: I'm trying to acylate the amine with an acid chloride, but the reaction isn't working. What's wrong?

Answer: The primary issue is almost certainly the protonated state of your starting material. The ammonium salt (R-NH₃⁺Cl⁻) is not nucleophilic.

  • Solution: You must add at least one equivalent of a non-nucleophilic base to neutralize the HCl salt and a second equivalent to scavenge the HCl generated during the acylation. A total of 2.0-2.2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Acylation AmineHCl R-NH3+ Cl- Base1 + Base (1 eq) AmineHCl->Base1 FreeAmine R-NH2 (Nucleophilic) Base1->FreeAmine AcidChloride R'-COCl FreeAmine->AcidChloride Product R-NH-COR' AcidChloride->Product HCl HCl (byproduct) AcidChloride->HCl Base2 + Base (1 eq) HCl->Base2 Scavenged

Caption: Two roles of base in acylation of amine hydrochlorides.

Question: My reaction is messy, and I suspect the ketone is reacting. How can I protect it?

Answer: If you are performing reactions that are incompatible with the ketone (e.g., using strong bases, Grignard reagents, or other nucleophiles), you must protect the carbonyl group.

  • Protection Strategy: The most common method is to form a cyclic acetal or ketal by reacting the ketone with a diol (like ethylene glycol) under acidic catalysis.[14] This protecting group is stable to bases, nucleophiles, and reducing agents.[14]

  • Deprotection: The ketal is easily removed by treatment with aqueous acid, regenerating the ketone after the desired transformation on the amine is complete.[14] The use of protecting groups adds steps but ensures clean, selective reactions.[15]

Section 4: Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB

This protocol describes the synthesis of N-benzyl-4-aminocyclohexanone from this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound in DCE (approx. 0.2 M).

  • Add benzaldehyde to the suspension.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add STAB portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography as needed.

Protocol 2: N-Acetylation using Boc Anhydride

This protocol details the protection of the amine as a tert-butyl carbamate (Boc), a common step before further modifications.[16][17]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve/suspend this compound in DCM (approx. 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA dropwise and stir for 15 minutes.

  • Add a solution of Boc₂O in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC until completion.

  • Wash the reaction mixture sequentially with 1 M HCl (aq), water, and saturated aq. NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-4-aminocyclohexanone, which is often a solid.[16][17]

References

preventing byproduct formation in 4-Aminocyclohexanone hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminocyclohexanone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common issues, particularly the formation of unwanted byproducts. By understanding the causality behind these side reactions, you can optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a complex mixture of products. What are the most likely side reactions?

When working with 4-aminocyclohexanone, which possesses both a nucleophilic amine and an electrophilic ketone with enolizable α-protons, several side reactions can occur simultaneously if not properly controlled. The most common culprits are:

  • Self-Condensation (Aldol Reaction): Under basic conditions, the ketone can enolize and attack another molecule of the ketone, leading to aldol addition and subsequent condensation products (dimers or oligomers). This is a classic and often problematic side reaction for ketones with α-hydrogens.[1][2]

  • Intermolecular Reactions between Amine and Ketone: The primary amine of one molecule can react with the ketone of another to form an imine, which can then lead to further polymerization or undesired adducts.

  • Reactions with Solvents or Reagents: The free amine is a potent nucleophile and can react with electrophilic solvents or reagents present in the reaction mixture.

To effectively troubleshoot, it is critical to first neutralize the hydrochloride salt to the free amine with a suitable base and then, ideally, protect the amine group before proceeding with reactions at the ketone functionality.

Q2: Why is it crucial to use the hydrochloride salt of 4-aminocyclohexanone for storage?

The hydrochloride salt form is significantly more stable for long-term storage than the free base. The protonation of the amino group prevents it from participating in nucleophilic degradation pathways, such as aerial oxidation or reaction with atmospheric carbon dioxide.[3] The free base is more prone to self-condensation and discoloration over time. For synthetic purposes, the hydrochloride salt acts as a stable precursor that can be converted to the reactive free amine in situ or just before use.

Q3: I am performing a reductive amination on the ketone of this compound. What are the key parameters to control for a clean reaction?

Reductive amination is a powerful tool, but success with this substrate hinges on selectivity. The primary amine of 4-aminocyclohexanone can compete with your desired external amine for reaction with the ketone. To favor the intended reaction:

  • Protect the Ring Amine: The most robust strategy is to first protect the 4-amino group (e.g., with a Boc group) before performing the reductive amination on the ketone. This completely eliminates the possibility of self-reaction.

  • Control of Stoichiometry and pH: If proceeding without protection, careful control of stoichiometry is needed. The reaction is typically performed under mildly acidic conditions (pH 4-5), which protonates the imine intermediate, activating it for reduction.[4]

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are often preferred over the more reactive sodium borohydride (NaBH₄) for this reason, as they are less likely to reduce the starting ketone.[4][5]

Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Scenario 1: Formation of a High Molecular Weight, Insoluble Material
  • Observation: During a reaction run under basic conditions (e.g., with NaOH, KOH, or even strong amine bases), a precipitate or viscous oil forms, which is difficult to characterize and corresponds to a higher molecular weight than the expected product.

  • Likely Cause: Aldol Self-Condensation. The base is deprotonating the α-carbon of the cyclohexanone ring, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another 4-aminocyclohexanone molecule. This can lead to a cascade of dimerization and oligomerization.[1][6]

aldol_condensation Aldol Self-Condensation of 4-Aminocyclohexanone cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Condensation) Ketone_1 4-Aminocyclohexanone Enolate Enolate Intermediate Ketone_1->Enolate α-proton abstraction Base Base (e.g., OH⁻) Enolate_2 Enolate Ketone_2 Another Molecule of 4-Aminocyclohexanone Aldol_Adduct β-Hydroxy Ketone Dimer (Aldol Adduct) Aldol_Adduct_2 Aldol Adduct Enolate_2->Aldol_Adduct Attacks carbonyl carbon Final_Product α,β-Unsaturated Ketone (Condensation Product) Aldol_Adduct_2->Final_Product - H₂O

Caption: Aldol self-condensation pathway.

StrategyRationale
Work at Neutral or Acidic pH The formation of the enolate is base-catalyzed. By keeping the reaction medium neutral or slightly acidic, you can significantly suppress this side reaction.
Use a Non-Nucleophilic Base If a base is required to free the amine from its hydrochloride salt, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and add it at low temperatures to minimize the time the free ketone is exposed to basic conditions before the next reaction step.
Protect the Amino Group The most effective solution is to protect the amino group first (see Protocol 1). The resulting N-protected ketone is less prone to certain base-catalyzed side reactions and the protection strategy allows for cleaner subsequent transformations.
Scenario 2: N-Alkylation Reaction Gives a Mixture of Secondary and Tertiary Amines
  • Observation: You are attempting to mono-alkylate the amino group of this compound (e.g., with an alkyl halide like methyl iodide) and obtain a mixture of the desired secondary amine, the starting primary amine, and a significant amount of the undesired tertiary amine (di-alkylation).

  • Likely Cause: Over-alkylation. The product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine. This makes it a better nucleophile, and it can compete with the starting material for the remaining alkyl halide, leading to a second alkylation.[7]

overalkylation_troubleshooting start Over-alkylation Observed (Mixture of secondary and tertiary amines) q1 Is precise mono-alkylation critical? start->q1 strategy1 Use a large excess (5-10 fold) of 4-aminocyclohexanone q1->strategy1 No, and starting material is cheap strategy2 Switch to Reductive Amination q1->strategy2 Yes, high selectivity is required rationale1 Statistically favors reaction with the primary amine. Practical only if starting material is inexpensive. strategy1->rationale1 end Achieve Selective Mono-Alkylation strategy1->end rationale2 Forms an imine intermediate that is reduced in situ. Avoids the formation of a more nucleophilic amine product during the reaction. strategy2->rationale2 strategy2->end

Caption: Decision workflow for managing over-alkylation.

Instead of using alkyl halides, react 4-aminocyclohexanone with an aldehyde or ketone to form an imine, which is then reduced in the same pot. This method is highly selective for mono-alkylation because the resulting secondary amine does not readily react further under these conditions.[4][7]

See Protocol 2 for a detailed methodology.

Experimental Protocols

Protocol 1: Amine Protection with Boc Anhydride

This protocol is essential for preventing side reactions at the amino group when you intend to perform chemistry on the ketone. The tert-butyloxycarbonyl (Boc) group is a common and robust choice.[8]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes to ensure the formation of the free amine.

  • Boc Anhydride Addition: Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminocyclohexanone.

  • Purification: The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination for N-Alkylation

This protocol describes the reaction of the amino group of 4-aminocyclohexanone with an aldehyde to form a secondary amine.

Materials:

  • This compound

  • Aldehyde of choice (e.g., formaldehyde, acetaldehyde) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Suspend this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM.

  • pH Adjustment (Optional): If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation (target pH ~5).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride in portions at room temperature. Be cautious of gas evolution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Analytical Methods for Impurity Profiling

Identifying byproducts is the first step in troubleshooting. Here are recommended analytical techniques:

TechniqueApplication
LC-MS The workhorse for monitoring reaction progress. Excellent for separating polar compounds and identifying molecular weights of byproducts. A reverse-phase C18 column with a water/acetonitrile gradient containing formic acid is a good starting point.[3]
GC-MS Useful for analyzing the volatility of protected intermediates (e.g., N-Boc-4-aminocyclohexanone) and certain byproducts. Derivatization may be necessary for polar products.[9][10]
NMR (¹H, ¹³C) The definitive tool for structural elucidation of isolated byproducts. Can help identify the structures of dimers from aldol reactions or confirm the degree of N-alkylation.[11]

References

stability of 4-Aminocyclohexanone hydrochloride in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance on the stability of 4-aminocyclohexanone hydrochloride. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to navigate the experimental challenges associated with this compound.

Technical Support Guide: this compound

This guide is structured as a series of questions and answers, addressing the most common issues and concerns encountered in the laboratory.

Frequently Asked Questions (FAQs)

General Stability & Storage

Question 1: What are the recommended storage conditions for solid this compound?

Solid this compound is hygroscopic and should be stored in a cool, dry, and well-ventilated place.[1][2] It is crucial to keep the container tightly sealed and preferably under an inert atmosphere, such as argon, to protect it from moisture.[1][3] Exposure to atmospheric moisture can lead to clumping and may initiate degradation over the long term.

Question 2: My solution of this compound turned yellow/brown after being left at room temperature in a neutral buffer. What is the cause?

This discoloration is a classic indicator of compound degradation. In neutral or basic conditions, the hydrochloride salt is neutralized to the free base, 4-aminocyclohexanone. The primary amine of one molecule can then react with the ketone of another molecule in a self-condensation reaction. This leads to the formation of imines, which can further react to form oligomers and polymers that are often colored.

Stability in Different Media

Question 3: How stable is this compound in acidic media (pH < 7)?

In acidic media, this compound is generally stable. The amino group exists in its protonated ammonium salt form (-NH₃⁺). This protonation renders the nitrogen lone pair unavailable, preventing it from acting as a nucleophile. Consequently, the self-condensation reaction observed in basic media is inhibited.

However, it is not advisable to store the compound in a strong acid for extended periods at elevated temperatures, as this could potentially catalyze other unforeseen degradation pathways. For most applications, dissolving the compound in a mildly acidic aqueous solution or a suitable organic solvent is the best practice for immediate use.

Stability_in_Acidic_Media cluster_acid Acidic Medium (pH < 7) Molecule This compound (Protonated Amine, -NH₃⁺) Stable Stable Form (Non-nucleophilic amine) Molecule->Stable Protonation prevents self-reaction

Caption: Stability of 4-aminocyclohexanone in acidic media.

Question 4: What happens to this compound in basic media (pH > 7)?

The compound is highly unstable in basic or even neutral media. The addition of a base deprotonates the ammonium hydrochloride, yielding the free base, 4-aminocyclohexanone. This free form is prone to rapid degradation through two primary pathways:

  • Intermolecular Self-Condensation: The primary amine of one molecule performs a nucleophilic attack on the carbonyl carbon of a second molecule. This forms a hemiaminal intermediate, which then dehydrates to form a ketimine dimer. This process can continue, leading to the formation of oligomers or polymers. This is often the primary cause of discoloration and sample degradation.

  • Intramolecular Aldol Condensation: While less common for this specific structure due to ring strain, it's a potential pathway for similar molecules.[4][5] In this case, a base would remove an alpha-proton (a proton on a carbon adjacent to the ketone), creating an enolate. This enolate could then attack the carbonyl carbon of another molecule.

The intermolecular self-condensation is the most significant stability concern in basic media.

Instability_in_Basic_Media cluster_base Basic Medium (pH > 7) Start 4-Aminocyclohexanone HCl Base + Base (e.g., OH⁻) FreeBase Free Base Form (Nucleophilic Amine, -NH₂) Base->FreeBase - H₂O, -Cl⁻ Dimerization Intermolecular Self-Condensation FreeBase->Dimerization Amine attacks Ketone Degradation Oligomers / Polymers (Discoloration) Dimerization->Degradation

Caption: Degradation pathway in basic media.

Troubleshooting & Experimental Design

Question 5: I need to use the free base for my reaction. How can I handle it to minimize degradation?

If your synthesis requires the free amine, it is best to generate it in situ just before use.

  • Method 1 (Aqueous): Dissolve the hydrochloride salt in a minimal amount of water and add one equivalent of a base (e.g., NaOH, K₂CO₃). Use the resulting solution immediately.

  • Method 2 (Organic): Suspend the hydrochloride salt in an appropriate organic solvent (e.g., dichloromethane, THF) and add one equivalent of a non-aqueous base like triethylamine (TEA). Stir for a short period, filter the resulting triethylammonium chloride salt, and use the filtrate directly.

For all methods, it is highly recommended to perform these steps at low temperatures (e.g., 0 °C) to slow the rate of degradation.

Question 6: How can I monitor the stability of this compound in my experimental conditions?

A simple stability study using High-Performance Liquid Chromatography (HPLC) is effective.

ParameterAcidic Media (pH 4)Neutral Media (pH 7)Basic Media (pH 9)
Visual Clear, colorless solutionGradual yellowingRapid yellow to brown
Stability Generally Stable (>24h at RT)Unstable (significant degradation <8h)Highly Unstable (degrades rapidly)
Primary Degradant None expected under normal conditionsSelf-condensation productsSelf-condensation products
Experimental Protocol: HPLC Stability Assay
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable acidic solvent (e.g., 10% Acetonitrile in 0.1% Formic Acid in Water). This is your T=0 reference standard.

  • Preparation of Test Solutions: Dilute the stock solution into your test buffers (e.g., pH 4, pH 7, pH 9) to a final concentration of 0.1 mg/mL.

  • Time Points: Immediately inject the T=0 standard. Then, inject each test solution at regular intervals (e.g., 0, 1, 4, 8, and 24 hours). Keep the test solutions at a constant, controlled temperature.

  • HPLC Conditions (General Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: As 4-aminocyclohexanone lacks a strong chromophore, use a Universal Detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Analysis: Monitor the peak area of the parent compound over time. A decrease in the main peak area, accompanied by the appearance of new peaks (often broad and poorly resolved in the case of polymerization), indicates degradation.

References

Technical Support Center: Purification of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Aminocyclohexanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purity issues encountered during its synthesis and handling. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common laboratory-scale synthesis involves the reductive amination of 1,4-cyclohexanedione. Potential impurities from this process include:

  • Unreacted Starting Materials: Residual 1,4-cyclohexanedione.

  • Reaction Intermediates: The corresponding imine intermediate.

  • Over-reduction Products: cis- and trans-4-Aminocyclohexanol.

  • Polymeric Byproducts: Resulting from self-condensation reactions.

Q2: My this compound is discolored (yellow to brown). What is the likely cause?

A2: Discoloration is often indicative of aerial oxidation or the presence of polymeric impurities. The ketone functionality can be susceptible to degradation, especially if exposed to air and light for prolonged periods. The presence of even trace amounts of unreacted starting materials or byproducts can also contribute to color formation.

Q3: Can I purify this compound by distillation?

A3: Distillation is not a recommended method for purifying this compound. As a hydrochloride salt, it has a high melting point and is likely to decompose at the elevated temperatures required for distillation, even under high vacuum.

Q4: Is it necessary to protect the amine group before chromatographic purification?

A4: While not strictly necessary in all cases, protecting the primary amine, typically as its tert-butoxycarbonyl (Boc) derivative, is highly advantageous for column chromatography. The Boc-protected compound is less polar and more soluble in common organic solvents, leading to better separation on silica gel and reduced tailing.

Troubleshooting Guide

Issue 1: Poor Crystal Formation During Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • Very fine, powder-like precipitate forms, which may have lower purity.

  • No precipitation occurs upon cooling.

Root Cause Analysis and Solutions:

The choice of solvent system is critical for successful recrystallization. This compound is a polar salt, soluble in polar solvents like water and lower alcohols, and poorly soluble in nonpolar organic solvents.

dot

cluster_troubleshooting Troubleshooting Poor Recrystallization cluster_solutions Solutions Oiling_Out Product 'Oils Out' Solvent_Choice Optimize Solvent/Anti-solvent Ratio Oiling_Out->Solvent_Choice High supersaturation Fine_Precipitate Fine Precipitate Forms Cooling_Rate Slow Cooling Rate Fine_Precipitate->Cooling_Rate Rapid cooling No_Precipitation No Precipitation Saturation Ensure Proper Saturation No_Precipitation->Saturation Solution too dilute

Caption: Troubleshooting poor recrystallization outcomes.

Recommended Protocol: Recrystallization using an Ethanol/Acetone System

This protocol is adapted from a method for a similar compound and is an excellent starting point for this compound.[1]

Quantitative Data Summary

ParameterValueRationale
Solvent System Ethanol (Solvent) / Acetone (Anti-solvent)Ethanol dissolves the polar hydrochloride salt at elevated temperatures, while acetone, a less polar solvent, reduces its solubility upon addition, inducing crystallization.
Dissolution Temperature RefluxEnsures complete dissolution of the crude product in a minimal amount of solvent.
Crystallization Temperature Room temperature, then 0-5 °CGradual cooling promotes the formation of larger, purer crystals.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any particulate matter that would otherwise be trapped in the crystals.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add acetone as an anti-solvent with continuous stirring. A typical starting ratio is 3 volumes of acetone for every 1 volume of ethanol used. The solution will become cloudy as the purified product precipitates.

  • Cooling: For maximum yield, cool the flask in an ice bath or refrigerator for at least one hour.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Inadequate Separation by Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Significant tailing of the product peak/spot.

  • Poor recovery of the product from the column.

Root Cause Analysis and Solutions:

The high polarity and the basic nature of the free amine can lead to strong interactions with the acidic silica gel stationary phase, causing poor separation.

Recommended Protocol: Column Chromatography via a Boc-Protected Intermediate

This method involves the temporary protection of the amine to facilitate a more efficient chromatographic separation.[2][3]

dot

G Crude_Product Crude 4-Aminocyclohexanone Hydrochloride Boc_Protection Boc Protection (Boc)2O, Base Crude_Product->Boc_Protection Protected_Intermediate N-Boc-4-aminocyclohexanone Boc_Protection->Protected_Intermediate Column_Chromatography Silica Gel Chromatography (e.g., Hexane/Ethyl Acetate) Protected_Intermediate->Column_Chromatography Purified_Protected Purified N-Boc-4-aminocyclohexanone Column_Chromatography->Purified_Protected Deprotection Deprotection (e.g., HCl in Dioxane) Purified_Protected->Deprotection Final_Product Pure 4-Aminocyclohexanone Hydrochloride Deprotection->Final_Product

Caption: Workflow for purification via Boc-protection.

Step-by-Step Methodology:

  • Boc-Protection:

    • Suspend the crude this compound in a suitable solvent such as dichloromethane.

    • Add a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) to neutralize the hydrochloride and free the amine.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the crude N-Boc-4-aminocyclohexanone.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude N-Boc-4-aminocyclohexanone in a minimum amount of the eluent.

    • Load the sample onto the column and elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The less polar, Boc-protected compound will elute more readily than polar impurities.

    • Collect the fractions containing the pure product (monitor by TLC).

  • Deprotection:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the purified N-Boc-4-aminocyclohexanone in a solvent such as dioxane or ethyl acetate.

    • Add an excess of a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.

    • Stir until the deprotection is complete. The pure this compound will often precipitate from the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

Purity Assessment: TLC and HPLC

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (for the hydrochloride salt): A polar system is required. A good starting point is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 85:14:1 v/v/v). The ammonium hydroxide helps to reduce tailing by deprotonating the amine.

  • Mobile Phase (for the Boc-protected compound): A less polar system such as 30% ethyl acetate in hexanes.

  • Visualization:

    • UV light (254 nm) if the impurities are UV-active.

    • Staining with a ninhydrin solution (for the free amine) or potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC):

For quantitative purity analysis, reversed-phase HPLC is often employed.

  • Column: C18

  • Mobile Phase: A gradient of acetonitrile in water with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

  • Detection: UV at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

References

Technical Support Center: Stereoselective Reduction of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals tackling the stereoselective reduction of 4-aminocyclohexanone hydrochloride to its corresponding cis- and trans-4-aminocyclohexanol diastereomers. The inherent challenges of this transformation—stemming from conformational rigidity, the influence of the amino group, and the need for precise stereocontrol—require a nuanced approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the reduction process in a direct question-and-answer format.

Problem 1: Poor Diastereoselectivity (Incorrect cis:trans Ratio)

You're obtaining a nearly 1:1 mixture of cis and trans isomers, or the ratio is the opposite of what you intended.

Potential Causes & Recommended Solutions

  • Incorrect Choice of Reducing Agent: The steric bulk of the hydride reagent is the primary driver of stereoselectivity. Hydride attack on the cyclohexanone ring can occur from either the axial or equatorial face, leading to different products.

    • Axial Attack: Leads to the equatorial alcohol (trans-4-aminocyclohexanol). This is generally favored by smaller, unhindered reducing agents under kinetic control.

    • Equatorial Attack: Leads to the axial alcohol (cis-4-aminocyclohexanol). This pathway is favored by sterically bulky reducing agents that approach from the less hindered equatorial face.[1]

  • Sub-Optimal Reaction Temperature: Temperature influences whether the reaction is under kinetic or thermodynamic control.

    • Kinetic Control: Low temperatures (e.g., -78 °C to 0 °C) favor the fastest-forming product, which often results from axial attack by small hydrides to yield the trans isomer.

    • Thermodynamic Control: Higher temperatures can allow for equilibration, favoring the most thermodynamically stable product, which is typically the equatorial alcohol (trans isomer).[2][3]

  • Inappropriate Substrate Form (Salt vs. Free Amine vs. Protected): The protonated amine of the hydrochloride salt can influence the conformation of the ring and chelate with certain reagents, altering the trajectory of hydride attack. An N-protected intermediate often provides the most predictable results.[4][5]

Workflow for Improving Diastereoselectivity

G cluster_start Initial Problem cluster_strategy Strategic Decision cluster_execution Execution & Optimization cluster_outcome Desired Outcome start Poor Diastereoselectivity protect Consider N-Protection (e.g., Boc, Cbz) start->protect reagent Select Reducing Agent (See Table 1) protect->reagent Proceed with protected or free amine temp Optimize Temperature (e.g., -78°C for kinetic) reagent->temp analyze Analyze cis:trans Ratio (NMR, GC-MS) temp->analyze analyze->reagent Iterate end Achieve High d.r. analyze->end Success

Caption: Decision workflow for troubleshooting poor stereoselectivity.

Table 1: Comparison of Common Reducing Agents

ReagentRelative Strength & BulkTypical SolventsGeneral Selectivity ProfileKey Considerations
Sodium Borohydride (NaBH₄) Mild, SmallProtic (MeOH, EtOH)Often favors the more stable trans isomer via axial attack, but can be mixture-prone.[6]Safe and easy to handle. Selectivity is highly sensitive to temperature and additives.
Lithium Aluminum Hydride (LiAlH₄) Strong, SmallAnhydrous Ethers (THF, Et₂O)Highly reactive; can give mixtures. Its reactivity often overshadows subtle steric factors.[7][8]Reacts violently with water/protic solvents. Can reduce the hydrochloride salt directly.[9]
L-Selectride® / K-Selectride® Mild, Very BulkyAnhydrous Ethers (THF)Strongly favors the cis isomer via equatorial attack due to extreme steric hindrance.Reagents of choice for high cis selectivity. Must be handled under inert atmosphere.
Catalytic Hydrogenation (H₂, Cat.) Varies with CatalystAlcohols, EtOAc, H₂OHighly dependent on catalyst (e.g., Ru, Rh), support, and pH. Can be tuned for high trans or cis selectivity.[10][11]Excellent for scalability. Requires pressure equipment. Catalyst screening is essential.
Ketoreductases (KREDs) Enzyme-basedAqueous BufferCan provide exceptionally high selectivity for either the cis or trans isomer, depending on the enzyme chosen.[12]"Green" approach. Requires specific biocatalysts and conditions; may not be universally available.
Problem 2: Low or No Reaction Conversion

Your starting material is largely unreacted after the expected reaction time.

Potential Causes & Recommended Solutions

  • Inactive Reducing Agent: Hydride reagents like NaBH₄ and especially LiAlH₄ can decompose upon exposure to atmospheric moisture.

    • Solution: Use a freshly opened bottle of the reagent or a previously opened bottle that has been stored correctly in a desiccator. For LiAlH₄, titrating to determine the active hydride content is recommended for critical applications.

  • Substrate Insolubility: this compound has poor solubility in common ethereal solvents used for LiAlH₄ reductions. The N-protected version is typically more soluble.

    • Solution: For hydrochloride salt reductions, consider a protic solvent with NaBH₄. Alternatively, convert the salt to the free amine or an N-Boc derivative, which will have much better solubility in solvents like THF, DCM, or Et₂O.[13]

  • Incorrect pH Environment: For catalytic hydrogenations, the pH of the reaction medium can be critical for catalyst activity and selectivity.

    • Solution: Screen the reaction at different pH values or using buffered systems. The protonated amine may interact differently with the catalyst surface than the free amine.[14]

Frequently Asked Questions (FAQs)
Q1: What are the fundamental stereochemical challenges in this reduction?

The core challenge lies in controlling the facial selectivity of hydride addition to the carbonyl group of the cyclohexanone ring. The ring primarily exists in a chair conformation. The incoming hydride nucleophile can attack from two directions:

  • Axial Attack: The hydride approaches parallel to the axis of the ring. This path is often sterically less hindered for small reagents, leading to the equatorial alcohol (trans product), which is usually the thermodynamically more stable isomer.

  • Equatorial Attack: The hydride approaches from the "side" of the ring. This path is often hindered by the axial hydrogens at the C3 and C5 positions, but it is the preferred route for very bulky reducing agents. This leads to the axial alcohol (cis product).

The amino group at the C4 position influences the ring conformation and can have long-range electronic or steric effects that modulate this selectivity.

G cluster_main Hydride Attack on 4-Substituted Cyclohexanone cluster_paths cluster_products start Cyclohexanone Chair Conformer axial_attack Axial Attack (e.g., NaBH₄) start->axial_attack Favored by small reagents equatorial_attack Equatorial Attack (e.g., L-Selectride®) start->equatorial_attack Favored by bulky reagents trans_product trans-Isomer (Equatorial -OH) axial_attack->trans_product cis_product cis-Isomer (Axial -OH) equatorial_attack->cis_product

Caption: Pathways of hydride attack leading to diastereomeric products.

Q2: Should I use the hydrochloride salt directly, or is it better to use the free amine?

This is a critical decision that depends on your chosen methodology:

  • Using the Hydrochloride Salt:

    • Pros: Avoids an extra synthetic step (neutralization).

    • Cons: Poor solubility in many organic solvents (THF, Et₂O, DCM). The acidic proton can react with and consume strong, basic reducing agents like LiAlH₄. The protonated ammonium group can influence stereoselectivity in unpredictable ways.

    • Best Use Case: Reductions in protic solvents (methanol, water) with pH-tolerant reagents like NaBH₄ or certain hydrogenation catalysts.

  • Using the Free Amine:

    • Pros: Better solubility in a wider range of organic solvents. Avoids consuming the reducing agent via an acid-base reaction.

    • Cons: Requires an initial neutralization and extraction step, which can add time and potential for material loss. The free amine can potentially coordinate to metal catalysts.

    • Best Use Case: When using strong, basic reducing agents like LiAlH₄ or when precise control over a non-coordinating substrate is needed.

Q3: When is an N-protecting group the right strategy?

Using an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is often the most robust strategy for achieving high and predictable stereoselectivity.[4][13][15]

  • Key Advantages:

    • Enhanced Solubility: N-Boc-4-aminocyclohexanone is readily soluble in a wide array of organic solvents, simplifying reaction setup.

    • Steric Influence: The bulky Boc group can exert its own steric influence on the preferred conformation of the ring and the direction of hydride attack, often leading to higher diastereoselectivity.

    • Prevents Side Reactions: It prevents the amine from acting as a nucleophile or base in side reactions.

    • Simplified Purification: The protected intermediate is often easier to purify by standard techniques like column chromatography.

The main drawback is the addition of two steps to the synthesis: protection before the reduction and deprotection after. However, for complex syntheses where stereochemical purity is paramount, this trade-off is almost always worthwhile.

Model Experimental Protocol
Diastereoselective Reduction of N-Boc-4-aminocyclohexanone with Sodium Borohydride

This protocol provides a reliable method for reducing the N-protected ketone, which typically favors the formation of the trans-aminoalcohol.

Materials:

  • N-Boc-4-aminocyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution and frothing will occur.[6]

  • Reaction: Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Quenching: Once the starting material is consumed, slowly and carefully add deionized water to quench the excess NaBH₄. Then, add 1 M HCl dropwise until the pH is ~5-6 to neutralize the borate salts.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminocyclohexanol as a mixture of diastereomers.

  • Analysis: Determine the cis:trans diastereomeric ratio of the crude product using ¹H NMR spectroscopy. The product can then be purified by column chromatography or used in the next step.

References

work-up procedures for reactions with 4-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Aminocyclohexanone Hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and solutions to problems you may encounter during its use. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound.

Q1: What form is my starting material in? Is it a free amine?
Q2: Why won't this compound dissolve in my organic reaction solvent?

A: As an ammonium salt, this compound is ionic. This makes it highly polar and readily soluble in water but generally poorly soluble in common non-polar or moderately polar organic solvents like dichloromethane (DCM), diethyl ether, or toluene.[3] To achieve solubility in organic solvents for a reaction, you typically need to convert it to its neutral, "free amine" form first.

Q3: How do I convert the hydrochloride salt to the free amine for a reaction?

A: You must neutralize the hydrochloride salt with a base. There are two common approaches:

  • Liquid-Liquid Extraction: Dissolve the salt in water, add a base (like 2M NaOH or saturated sodium bicarbonate) to raise the pH above 10, and then extract the liberated free amine into an organic solvent like DCM or ethyl acetate.[4][5]

  • In-situ Neutralization: Add a base directly to the reaction mixture. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. The amount of base should be at least one equivalent to neutralize the HCl salt, plus any additional required for the reaction itself.

Q4: What are the key safety considerations when handling this compound?

A: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Part 2: Troubleshooting Guide for Reaction Work-up Procedures

This section provides solutions to specific problems encountered during the work-up of reactions involving 4-aminocyclohexanone or its derivatives. The most common application is reductive amination, which will be used as a primary example.

Scenario: A Reductive Amination Reaction

You have reacted 4-aminocyclohexanone (as the free amine) with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to form a more complex secondary or tertiary amine. Now, you need to isolate your product.

Problem 1: Low or No Product Yield After Work-up

Possible Cause A: Loss of Product During Acid-Base Extraction.

Your product, being an amine, is basic. Standard work-up procedures often involve an acid wash to remove basic impurities. If you perform an acid wash (e.g., with 1M HCl), your amine product will become protonated and move into the aqueous layer along with other basic impurities.[7][8]

Solution: The Amine Extraction Protocol

You must recover your product from this acidic aqueous layer.

Step-by-Step Protocol:

  • Combine Aqueous Layers: Collect all acidic aqueous layers from the extraction steps.

  • Cooling: Place the flask containing the combined aqueous layers in an ice bath. The subsequent neutralization is often exothermic.

  • Basification: Slowly add a strong base, such as 2M or 6M NaOH, with stirring. Monitor the pH using pH paper or a pH meter. Continue adding base until the pH is greater than 10.[4] This deprotonates your amine's ammonium salt, converting it back to the neutral, water-insoluble free amine.[8] You may observe the aqueous solution becoming cloudy as the amine precipitates.

  • Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times (3x) with an organic solvent (e.g., DCM or ethyl acetate).[5] Your product will now move from the aqueous layer into the organic layer.

  • Final Wash and Dry: Combine the organic layers, wash once with brine (saturated aqueous NaCl) to remove residual water, dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your crude product.

G cluster_0 Initial Work-up cluster_1 Organic Layer Processing cluster_2 Aqueous Layer: Product Recovery A Crude Reaction Mixture (in Organic Solvent) B Wash with 1M HCl A->B C Separate Layers B->C D Organic Layer (Contains Neutral & Acidic Impurities) C->D Organic G Aqueous Layer (Contains Protonated Amine Product) C->G Aqueous E Wash, Dry, Concentrate D->E F Discard or Analyze Impurities E->F H Cool in Ice Bath G->H I Add 2M NaOH until pH > 10 H->I J Extract 3x with DCM/EtOAc I->J K Combine Organic Layers J->K L Wash with Brine, Dry, Concentrate K->L M Isolated Crude Product L->M

Possible Cause B: Incomplete Quenching of the Reducing Agent.

Reducing agents like STAB or NaBH₃CN must be fully neutralized (quenched) before extraction. If not, they can continue to react or cause gas evolution upon acidification.

Solution: Proper Quenching

  • For STAB: Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until gas evolution ceases.[9] Be cautious, as this can be vigorous.

  • For NaBH₄ or NaBH₃CN: These are often quenched by the addition of water or a dilute acid (like 1M HCl), but for amine work-ups, quenching with a base is often integrated into the first extraction step.[9]

Problem 2: Product is Highly Water-Soluble and Cannot be Extracted.

If your final product is a highly polar molecule, such as an amino alcohol (e.g., 4-aminocyclohexanol), it may have significant water solubility even in its free amine form, leading to poor recovery during extraction.[10][11]

Troubleshooting Strategies:

  • Increase Salinity of Aqueous Layer: Before extracting, saturate the basified aqueous layer with solid NaCl. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer (salting out).

  • Use a More Polar Extraction Solvent: While DCM and ethyl acetate are common, a more polar solvent like a mixture of diethyl ether and isopropanol (e.g., 3:1) can sometimes be more effective for extracting hydrophilic compounds.[11]

  • Continuous Liquid-Liquid Extraction: For very precious or highly water-soluble products, a continuous liquid-liquid extraction apparatus can be used to exhaustively extract the compound over several hours.

  • Derivatization: Protect the amine with a lipophilic protecting group like Boc (di-tert-butyl dicarbonate). The resulting Boc-protected amine is much less polar and easily extracted.[10] This protecting group can be removed in a subsequent step after purification.

Problem 3: Persistent Emulsions During Extraction.

Emulsions (stable suspensions of the organic and aqueous layers) are common in basic solutions, especially when DCM is used as the solvent.

Solutions to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength helps to break up the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Summary of Key Reagents in Work-up
ReagentPurposeKey Considerations
1M HCl Removes unreacted starting amines or other basic impurities by protonating them.Your product will also be protonated and move to the aqueous layer.
Sat. NaHCO₃ A weak base used to neutralize acid catalysts or quench certain reducing agents (STAB).Can cause significant gas (CO₂) evolution. Add slowly.
2M NaOH A strong base used to deprotonate the product's ammonium salt (pH > 10) for extraction.The reaction is exothermic; cool the solution beforehand.
Brine (Sat. NaCl) Removes bulk water from the organic layer and helps break emulsions.Use as a final wash before adding a solid drying agent.
Anhydrous Na₂SO₄ A neutral drying agent to remove trace water from the final organic solution.It is a high-capacity but slow-acting drying agent.

Part 3: Logical Decision-Making in Troubleshooting

When faced with a failed reaction or work-up, a systematic approach is crucial. The following flowchart provides a logical path for diagnosing common issues.

G A Problem: Low or No Final Product B Analyze Crude Reaction Mixture (by TLC, LC-MS, or NMR) A->B C Is Starting Material Consumed? B->C D NO C->D E YES C->E F Reaction Failed. Check Reagents, Temperature, Reaction Time, or Neutralization of HCl Salt. D->F G Is Desired Product Present in Crude Mixture? E->G H YES G->H I NO G->I J Problem is in the Work-up. Product was lost. H->J K Side Reaction Occurred. Product Decomposed. Check Stability to pH and Temperature. I->K L Did you basify the acidic aqueous layer and re-extract? J->L M Is your product highly water-soluble? L->M Yes, but still low yield

References

Technical Support Center: Monitoring 4-Aminocyclohexanone Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-Aminocyclohexanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tracking reactions with this highly polar and functionalized molecule. Here, we provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring, complete with troubleshooting guides and frequently asked questions.

Introduction: The Challenge of Monitoring this compound Reactions

This compound is a valuable building block in pharmaceutical synthesis, prized for its bifunctional nature, containing both a primary amine and a ketone.[1][2] This very characteristic, however, presents unique challenges for reaction monitoring. Its high polarity and the basicity of the free amine can lead to analytical difficulties such as poor chromatographic resolution and peak shape. Common reactions you might be monitoring include reductive aminations, acylations, and Pictet-Spengler reactions.[3][4][5][6][7][8] This guide will equip you with the expertise to overcome these challenges.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and indispensable tool for the qualitative monitoring of reaction progress.[9] However, the inherent properties of 4-aminocyclohexanone and its derivatives require careful consideration of the TLC system to obtain meaningful results.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: What is the best stationary phase for TLC of this compound?

A1: Standard silica gel 60 F254 plates are generally suitable. The polar silica surface interacts well with the polar analyte. For highly polar products that remain at the baseline, reversed-phase (C18) plates can be an alternative, though this will invert your expectations of polarity – more polar compounds will travel further up the plate.[10][11]

Q2: How should I prepare my sample for TLC spotting?

A2: Dissolve a small aliquot of your reaction mixture in a polar solvent like methanol or ethanol. It is crucial to use a solvent that fully dissolves your starting material and expected products. If your reaction is in a high-boiling aprotic solvent like DMF or DMSO, which can cause streaking, it may be beneficial to spot the plate and then place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[11]

Q3: My compound is not UV-active. How can I visualize the spots on the TLC plate?

A3: 4-Aminocyclohexanone and many of its aliphatic derivatives are not strongly UV-active. Therefore, chemical staining is essential. The most effective stain for visualizing the primary amine of 4-aminocyclohexanone is ninhydrin .[12][13][14] Upon heating, it reacts with the primary amine to produce a characteristic purple or pink spot (Ruhemann's purple).[12][15] Other general oxidative stains like potassium permanganate or phosphomolybdic acid can also be used, which react with the ketone or other functional groups that may be present in your product.[13]

TLC Troubleshooting Guide

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: TLC Troubleshooting Workflow.

Problem Potential Cause Solution
Streaking or Elongated Spots The basic amine is interacting strongly with the acidic silica gel.[16]Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide.[10][16] This will neutralize the acidic sites on the silica and improve spot shape.
Spots Remain at the Baseline (Rf ≈ 0) The eluent is not polar enough to move the highly polar analyte up the plate.[10][17]Increase the polarity of your mobile phase. For example, if you are using 9:1 Dichloromethane:Methanol, try increasing the proportion of methanol to 8:2 or 7:3.
Spots Run with the Solvent Front (Rf ≈ 1) The eluent is too polar, causing the analyte to have a high affinity for the mobile phase and little interaction with the stationary phase.[10][17]Decrease the polarity of your mobile phase. Reduce the proportion of the more polar solvent in your mixture.
No Spots are Visible After Staining The concentration of the analyte is too low, or the staining method is inappropriate.[18]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[18] Ensure you are using an appropriate stain, like ninhydrin for the primary amine.[12][14]
Inconsistent Rf Values The TLC chamber was not saturated with solvent vapor, or the mobile phase composition changed during the run.Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor. Always use a lid on your developing chamber.
Recommended TLC Solvent Systems

The choice of solvent system is critical and often requires empirical testing. Below are some starting points for developing a method for this compound and its derivatives.

Solvent System (v/v) Typical Application Notes
9:1 Dichloromethane (DCM) / Methanol (MeOH) + 1% NH4OHGeneral purpose for moderately polar amines.The added base is crucial to prevent streaking.[10]
8:2:0.5 Ethyl Acetate / Methanol / Acetic AcidFor acylated or less basic products.The acid can improve the resolution of some compounds but may cause streaking with free amines.
4:1:1 n-Butanol / Acetic Acid / WaterGood for highly polar, amino acid-like compounds.[19]This system is quite polar and effective for compounds that do not move in less polar systems.
Protocol: Monitoring a Reductive Amination Reaction by TLC

This protocol outlines the steps to monitor the reductive amination of 4-aminocyclohexanone with a generic aldehyde to form a secondary amine.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Prepare Samples:

    • SM: Dissolve a small amount of this compound in methanol.

    • RXN: At t=0 and subsequent time points, withdraw a small aliquot of the reaction mixture and dilute it with methanol.

  • Spot the Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "RXN" lane, spot the diluted reaction mixture.

    • In the "CO" lane, first spot the starting material, and then spot the reaction mixture directly on top of the SM spot (allowing it to dry in between).

  • Develop the Plate: Place the spotted TLC plate in a covered chamber containing a suitable mobile phase (e.g., 9:1 DCM/MeOH + 1% NH4OH). Allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate with a heat gun.

    • Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.[12]

  • Interpret the Results:

    • The starting material (a primary amine) should appear as a purple spot in the "SM" lane.

    • The product (a secondary amine) may not stain as intensely with ninhydrin, or may produce a different color (e.g., yellow/orange). A new spot should appear in the "RXN" lane.

    • Monitor the disappearance of the starting material spot in the "RXN" lane over time. The reaction is complete when the starting material spot is no longer visible.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For quantitative analysis and more complex reaction mixtures, LC-MS is the method of choice. It provides separation, identification, and quantification capabilities.[20][21]

Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: Should I use Reversed-Phase (RP) or HILIC for my analysis?

A1: Due to the high polarity of 4-aminocyclohexanone, it is poorly retained on standard C18 reversed-phase columns, often eluting in the solvent front where ion suppression can be a major issue.[22][23] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method as it is specifically designed to retain and separate highly polar compounds.[24][25] If you must use reversed-phase, consider using an ion-pairing agent, but be aware that these can contaminate the MS system.

Q2: What are the best mobile phases and additives for LC-MS?

A2: For HILIC, a high percentage of an organic solvent like acetonitrile with a small amount of aqueous buffer is used.[22] For both HILIC and RP, volatile buffers and additives are essential to avoid contamination of the mass spectrometer. Ammonium formate and ammonium acetate are excellent choices for controlling pH and improving peak shape.[22] Formic acid is also commonly used to promote protonation in positive ion mode.

Q3: How can I improve the sensitivity of my LC-MS analysis?

A3:

  • Optimize the mobile phase: Ensure the pH of the mobile phase promotes ionization of your analyte. For the amine group, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will ensure it is protonated ([M+H]+), which is ideal for positive mode electrospray ionization (ESI).

  • Use HILIC: As mentioned, HILIC not only improves retention but can also enhance ESI signal due to the high organic content of the mobile phase, which facilitates better desolvation.[23]

  • Source Parameters: Optimize the MS source parameters, including capillary voltage, gas flow rates, and temperatures, to maximize the signal for your specific compound.

LC-MS Troubleshooting Guide

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: LC-MS Troubleshooting Workflow.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amine and residual silanols on the column.Add a small amount of a competing base like triethylamine (if not using MS) or an appropriate buffer like ammonium formate to the mobile phase. Ensure the mobile phase pH is suitable for your analyte.
Low Signal Intensity Inefficient ionization or ion suppression from the matrix.[26][27]Optimize MS source parameters. Ensure the mobile phase is conducive to ionization (e.g., acidic for positive mode). If ion suppression is suspected, improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components.[21]
Analyte Elutes at or Near the Void Volume Lack of retention on a reversed-phase column due to high polarity.Switch to a HILIC column. This is the most robust solution for retaining highly polar compounds like 4-aminocyclohexanone.[22]
Shifting Retention Times Insufficient column equilibration, especially with HILIC, which can require longer equilibration times than reversed-phase.[28]Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase conditions before each injection.
High Background Noise Contamination from non-volatile salts, plasticizers, or poor quality solvents.[26]Use high-purity, LC-MS grade solvents and additives.[26] Regularly clean the ion source.
Recommended Starting LC-MS Parameters

These are general starting points and should be optimized for your specific instrument and application.

Parameter HILIC Method Reversed-Phase Method
Column ZIC-HILIC (100 x 2.1 mm, 3.5 µm)C18 (e.g., Ascentis Express C18, 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.80.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
MS Ionization ESI PositiveESI Positive
Monitored Ions [M+H]+ for starting material and product(s)[M+H]+ for starting material and product(s)
Protocol: Setting Up an LC-MS Method for Reaction Monitoring
  • System Preparation:

    • Ensure the LC-MS system is clean and calibrated. Use fresh, high-purity, LC-MS grade mobile phases.

    • Install a HILIC column for optimal retention of 4-aminocyclohexanone.

  • Method Development:

    • Begin with the recommended HILIC starting parameters from the table above.

    • Prepare a standard solution of this compound and inject it to determine its retention time and MS response.

    • If you have a standard of your expected product, inject it as well to determine its retention time.

  • Sample Preparation for Reaction Monitoring:

    • At each time point, take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding to a small volume of cold solvent).

    • Dilute the aliquot significantly (e.g., 1000-fold) with your initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with buffer) to prevent peak distortion.

  • Data Acquisition:

    • Set up a sequence in your instrument software to inject the samples from your time course.

    • Monitor the [M+H]+ ions for your starting material (m/z 114.09 for the free base) and your expected product.

  • Data Analysis:

    • Integrate the peak areas for the starting material and product at each time point.

    • Plot the peak area (or relative percentage of total area) of the starting material and product versus time to visualize the reaction progress.

By following these guidelines, you can effectively monitor your reactions involving this compound, leading to more reliable and reproducible synthetic outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide: 4-Aminocyclohexanone Hydrochloride vs. Simpler Cyclic Ketones in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flat Rings - The Strategic Value of Bifunctional Scaffolds

In the landscape of synthetic chemistry, cyclic ketones like cyclohexanone and cyclopentanone are foundational building blocks, valued for their reliability in forming carbocyclic and heterocyclic systems. They are the workhorses of C-C and C-N bond formation. However, the pursuit of molecular complexity, particularly for applications in drug discovery and materials science, demands more than just a reactive carbonyl. It requires synthons that offer multiple points for diversification, enabling the rapid construction of three-dimensional, functionally rich molecules.

This is the strategic entry point for 4-aminocyclohexanone hydrochloride (C₆H₁₂ClNO).[1][2][3] It is not merely a cyclic ketone; it is a constrained, bifunctional scaffold. The presence of a ketone and a synthetically accessible amine on a single cyclohexyl ring provides a powerful platform for building complex architectures, such as spirocycles, that are otherwise challenging to access.[4][5] The hydrochloride salt form ensures stability and enhances the water solubility of this otherwise organic-soluble molecule.[1]

This guide provides an in-depth comparison of this compound with its simpler counterparts, focusing on key reactions that highlight its unique synthetic advantages. We will move beyond theoretical discussions to provide field-proven experimental protocols and comparative data, demonstrating not just how these reactions work, but why the choice of ketone is a critical determinant of the synthetic outcome.

Comparative Analysis: Reactivity and Strategic Application

The fundamental difference in synthetic utility arises from the secondary amino group on the 4-position of the cyclohexanone ring. In its hydrochloride salt form, this exists as an ammonium chloride, which imparts distinct electronic and steric properties compared to a simple cyclohexanone.

PropertyThis compoundCyclohexanone
Molecular Formula C₆H₁₂ClNOC₆H₁₀O
Molecular Weight 149.62 g/mol [2]98.14 g/mol
Appearance White crystalline powder[1]Colorless oily liquid
Key Functional Groups Ketone, Primary Amine (as HCl salt)Ketone
Solubility Soluble in water[1]Sparingly soluble in water
Synthetic Role Bifunctional scaffold, Spirocycle precursorMonofunctional building block
Reductive Amination: A Tale of Two Pathways

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[6] When comparing 4-aminocyclohexanone with cyclohexanone in this context, the strategic possibilities diverge significantly.

  • Cyclohexanone (The Standard Pathway): Reacts with a primary or secondary amine in the presence of a reducing agent to form a secondary or tertiary amine, respectively. The reaction is straightforward and widely used. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a preferred choice for its mildness and selectivity for the iminium ion over the ketone.[6]

  • 4-Aminocyclohexanone (The Bifunctional Pathway): The presence of the integral amino group opens up two distinct applications:

    • As the Ketone Component: After neutralizing the hydrochloride salt to free the amine, the ketone can react with an external amine. The presence of the free amino group at the 4-position can be used for subsequent functionalization, creating a di-functionalized cyclohexane ring.

    • As the Amine Component: The amino group can act as the nucleophile, reacting with an external aldehyde or ketone. This is particularly useful for tethering the cyclohexanone core to other molecular fragments.

The true power of 4-aminocyclohexanone lies in its ability to facilitate intramolecular reactions or act as a linchpin in multicomponent reactions, a capability entirely absent in simple cyclic ketones.

Experimental Workflow: Comparative Reductive Amination

G cluster_0 Pathway A: Cyclohexanone cluster_1 Pathway B: 4-Aminocyclohexanone A1 Cyclohexanone A_reagents NaBH(OAc)₃ DCE, Acetic Acid A1->A_reagents A2 Primary Amine (e.g., Benzylamine) A2->A_reagents A_product N-Benzylcyclohexanamine A_reagents->A_product B1 4-Aminocyclohexanone (as free base) B_reagents NaBH(OAc)₃ DCE, Acetic Acid B1->B_reagents B2 Aldehyde (e.g., Benzaldehyde) B2->B_reagents B_product 4-(Benzylamino)cyclohexan-1-one B_reagents->B_product

Caption: Comparative workflows for reductive amination.

The Pictet-Spengler Reaction: Gateway to Spirocyclic Alkaloids

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound to form tetrahydro-β-carbolines or tetrahydroisoquinolines.[7][8] It is a cornerstone reaction in alkaloid synthesis.[9] Here, the structural difference between 4-aminocyclohexanone and cyclohexanone leads to profoundly different molecular architectures.

  • Cyclohexanone: Reacting tryptamine with cyclohexanone under Pictet-Spengler conditions yields a tricyclic system. While useful, the product is planar and relatively simple.

  • 4-Aminocyclohexanone: When tryptamine reacts with 4-aminocyclohexanone, the initial condensation and cyclization sequence results in a spirocyclic tetrahydro-β-carboline.[4] The spirocenter, a quaternary carbon common to two rings, introduces significant three-dimensionality. This spiro-oxindole motif is a privileged structure in medicinal chemistry.[5] Furthermore, the pendant amino group remains available for further synthetic elaboration, making 4-aminocyclohexanone a superior building block for diversity-oriented synthesis.

The driving force for the reaction is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich indole ring.[7] The choice of the ketone directly dictates the final scaffold.

Mechanism: Pictet-Spengler Spirocyclization

G Reactants Tryptamine + 4-Aminocyclohexanone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Spiro[cyclohexane-1,1'-pyrido[3,4-b]indol]-4-amine Spiro->Product Rearrangement & Deprotonation

References

comparative analysis of 4-Aminocyclohexanone hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Aminocyclohexanone Hydrochloride Derivatives for Drug Discovery Professionals

Abstract

The 4-aminocyclohexanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. Its rigid, three-dimensional structure and bifunctional nature—possessing both a reactive ketone and a nucleophilic amine—offer a unique platform for crafting complex molecules with precise stereochemical control. This guide provides a comparative analysis of key derivatives of this compound, focusing on their synthesis, performance, and application. We delve into the critical influence of stereochemistry, compare synthetic strategies from classical chemistry to modern biocatalysis, and provide detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in the rational design of novel therapeutics, from kinase inhibitors to G-protein coupled receptor (GPCR) modulators.

The 4-Aminocyclohexanone Scaffold: A Foundation for Complexity

4-Aminocyclohexanone and its corresponding alcohol derivatives are not merely simple cyclic molecules; they are conformationally restricted scaffolds that allow chemists to project functional groups into specific vectors in three-dimensional space. This property is paramount in drug design, where precise interaction with biological targets is the ultimate goal. The hydrochloride salt form enhances stability and aqueous solubility, making it a convenient starting material for synthesis.[1][2]

The Critical Role of Stereochemistry: cis vs. trans

The orientation of the amino group relative to other substituents on the cyclohexyl ring drastically alters the molecule's shape and its potential interactions with a target protein. The two primary diastereomers, cis and trans, are not interchangeable.

  • trans-Isomers: The amino and hydroxyl/keto groups are on opposite faces of the ring (axial-axial or equatorial-equatorial in the chair conformation). This generally results in a more linear, extended conformation. trans-4-Aminocyclohexanol is a crucial intermediate in the synthesis of the mucolytic agent Ambroxol.[3]

  • cis-Isomers: The functional groups are on the same face (axial-equatorial). This creates a distinct "kinked" geometry, which can be ideal for accessing different binding pockets within a protein.

The ability to selectively synthesize or separate these isomers is therefore not a trivial matter but a fundamental requirement for controlling the final compound's biological activity. Spectroscopic methods like 1H NMR are essential for distinguishing between these isomers, as the coupling constants of the protons adjacent to the functional groups differ significantly based on their axial or equatorial positions.[4]

Strategic Synthesis of Key Precursors: 4-Aminocyclohexanol Isomers

The direct precursor for many advanced derivatives is 4-aminocyclohexanol. The choice of synthetic route to this intermediate is a critical decision based on desired stereoselectivity, scalability, and green chemistry principles.

Biocatalytic Synthesis: The Modern Standard for Stereoselectivity

One of the most elegant and efficient methods for producing stereopure cis- or trans-4-aminocyclohexanol is through a one-pot, two-step enzymatic cascade starting from the inexpensive prochiral precursor, 1,4-cyclohexanedione.[3][5][6][7]

Causality Behind the Experimental Choice: This biocatalytic approach is superior to many classical chemical reductions because it avoids harsh reagents and often provides exquisite diastereoselectivity (>98:2), which is difficult and costly to achieve via traditional separation methods like column chromatography or crystallization.[6][8] The modularity of this system—swapping one enzyme for another—allows for programmable synthesis of either the cis or trans isomer from the same starting material.

Enzymatic Cascade cluster_0 Step 1: Keto Reduction cluster_1 Step 2: Transamination 1,4-Cyclohexanedione 1,4-Cyclohexanedione 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 1,4-Cyclohexanedione->4-Hydroxycyclohexanone LK-KRED (Lactobacillus kefir) + NADP+ cis/trans-4-Aminocyclohexanol cis/trans-4-Aminocyclohexanol 4-Hydroxycyclohexanone->cis/trans-4-Aminocyclohexanol Amine Transaminase (ATA) + Amine Donor start start->1,4-Cyclohexanedione

Caption: One-pot, two-step enzymatic cascade for the synthesis of 4-aminocyclohexanol.

The key to this process is the selection of the Amine Transaminase (ATA). Different ATAs exhibit distinct stereopreferences, allowing for the selective conversion of the 4-hydroxycyclohexanone intermediate into either the cis or trans product.

Comparative Analysis of Key Derivative Classes

The true utility of this compound lies in its role as a scaffold for further functionalization. The two primary handles for derivatization are the amino group and the ketone.

N-Boc Derivatives: Strategic Protection and Activation

The most common first step in many synthetic routes is the protection of the amino group, typically with a tert-butyloxycarbonyl (Boc) group.

  • Synthesis: The reaction of 4-aminocyclohexanol hydrochloride with Boc anhydride (Boc₂O) in the presence of a suitable base yields 4-N-Boc-amino cyclohexanol. Subsequent oxidation (e.g., with sodium hypochlorite) provides the desired 4-N-Boc-aminocyclohexanone.[9]

  • Performance & Rationale: This protection strategy is fundamental for achieving selectivity. The Boc group neutralizes the nucleophilicity of the amine, preventing self-condensation and allowing for clean, selective reactions at the ketone carbonyl. It also significantly increases the solubility of the scaffold in common organic solvents. The use of recyclable bases and green oxidants can make this process environmentally friendly and suitable for large-scale industrial production.[9]

Boc_Protection_Workflow Start trans-4-Aminocyclohexanol Hydrochloride Step1 Add Boc₂O, Base (e.g., Poly-guanidine) in CH₂Cl₂ Start->Step1 Intermediate 4-N-Boc-trans-4-Aminocyclohexanol Step1->Intermediate Step2 Oxidation (e.g., NaClO) Intermediate->Step2 Product 4-N-Boc-aminocyclohexanone Step2->Product

Caption: Workflow for the synthesis of 4-N-Boc-aminocyclohexanone.

Derivatives from Ketone Modification

With the amine protected, the ketone becomes the primary site for elaboration. Reductive amination, Wittig reactions, and aldol condensations can be employed to introduce new substituents or build entirely new ring systems, such as spirocycles.[5] The choice of reaction depends on the desired final structure, but the N-Boc protected ketone is a stable and reliable intermediate for these transformations.

Experimental Data and Protocols

Scientific integrity demands that claims be supported by reproducible data. The following tables and protocols are derived from authoritative sources to guide laboratory work.

Table 1: Comparative Diastereoselectivity in Enzymatic Synthesis

The choice of enzyme directly controls the stereochemical outcome. This self-validating system allows a researcher to predictably obtain the desired isomer.

Amine Transaminase (ATA)Amine DonorConversion (%)Diastereomeric Ratio (cis:trans)
ATA-200Isopropylamine>9998:2
ATA-TAmIsopropylamine>991:99
ATA-256Isopropylamine>9998:2

Data synthesized from sources to illustrate typical performance.[3]

Protocol 1: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol

This protocol describes a validated method for producing the cis-isomer with high selectivity.[3]

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate

  • Amine Transaminase ATA-200

  • NADP⁺

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 30 mL solution in a reaction vessel containing 100 mM potassium phosphate buffer (pH 7.5).

  • To this buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.

  • Initiate the reaction by adding freshly isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL).

  • Stir the reaction mixture at 250 rpm at a temperature of 30°C.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, the product can be isolated and purified using standard techniques.

Protocol 2: Synthesis of 4-N-Boc-aminocyclohexanone

This protocol is based on a scalable and environmentally conscious method.[9]

Materials:

  • trans-4-Aminocyclohexanol hydrochloride

  • Dichloromethane (CH₂Cl₂)

  • Poly-guanidine (or other suitable base like triethylamine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hypochlorite solution (or sodium chlorite)

Procedure:

  • Protection: Suspend trans-4-Aminocyclohexanol hydrochloride in dichloromethane. Add poly-guanidine (2 equivalents).

  • Slowly add Boc₂O (1.5 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove any solids and wash the filtrate. The resulting solution contains 4-N-Boc-trans-4-aminocyclohexanol.

  • Oxidation: Add the dichloromethane solution from the previous step dropwise to a stirred solution of sodium hypochlorite.

  • Stir the biphasic mixture vigorously for 4-8 hours.

  • Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a white solid.

References

A Comparative Guide to Novel Compounds Derived from 4-Aminocyclohexanone Hydrochloride: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. 4-Aminocyclohexanone hydrochloride serves as a versatile and cost-effective starting material for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth characterization of a novel compound class derived from this scaffold, presenting a comparative analysis of its performance against established alternatives, supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to evaluate and potentially incorporate these novel compounds into their research pipelines.

Introduction: The Strategic Advantage of the 4-Aminocyclohexanone Scaffold

The 4-aminocyclohexanone core offers a unique three-dimensional structure that is desirable in medicinal chemistry. The presence of both a ketone and an amine functionality on a cyclohexane ring allows for a wide range of chemical modifications, enabling the exploration of vast chemical space. This inherent versatility makes it an attractive starting point for the development of compounds targeting a variety of biological pathways. This guide will focus on the synthesis and evaluation of a representative novel compound, a substituted thiazolyl-aminomethyl-cyclohexanone derivative, and compare its antifungal properties to a widely used clinical agent.

Synthesis and Characterization of a Novel Thiazolyl-Aminomethyl-Cyclohexanone Derivative

The synthesis of novel cyclohexanone derivatives can be efficiently achieved through a one-pot Mannich-type reaction. This approach is advantageous due to its atom economy and operational simplicity.

Experimental Protocol: Synthesis of a Representative Novel Compound

A facile one-pot Mannich type synthesis of rac-(2S)-2-[(R)-[(4-substituted phenyl){[4-(4-substituted phenyl)-1,3-thiazol-2-yl]amino}methyl]cyclohexanone derivatives can be achieved by reacting various 2-amino-4-aryl-thiazoles, appropriately substituted aromatic aldehydes, and cyclohexanone.[1][2]

Materials:

  • 2-Amino-4-phenyl-1,3-thiazole

  • 4-Chlorobenzaldehyde

  • Cyclohexanone (can be conceptually derived from 4-aminocyclohexanone via reactions such as deamination)

  • Bronsted acidic quaternary ammonium sulfated ionic liquid (as catalyst and solvent)

Procedure:

  • A mixture of 2-amino-4-phenyl-1,3-thiazole (1 mmol), 4-chlorobenzaldehyde (1 mmol), and cyclohexanone (1.2 mmol) is taken in a round-bottom flask.

  • The Bronsted acidic quaternary ammonium sulfated ionic liquid (e.g., [Et3NH][HSO4]) (20 mol%) is added to the reaction mixture.

  • The mixture is stirred at 100°C for a specified time, with the reaction progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and the ionic liquid is separated by washing with water.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Characterization of the Novel Compound

The structure of the synthesized compound would be confirmed using various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the thiazole ring proton, the methine proton of the newly formed stereocenter, and the protons of the cyclohexanone ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the C=O of the cyclohexanone, N-H of the amine, and C=N of the thiazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Comparative Performance Analysis: Antifungal Activity

To ascertain the therapeutic potential of this novel compound class, its antifungal activity was evaluated and compared against a standard antifungal agent, Fluconazole. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters used to quantify antifungal efficacy.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds and the reference drug can be determined using the microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • A standardized inoculum of the fungal strain (e.g., Candida albicans) is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

  • To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured on a drug-free agar medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[3]

Data Presentation: Comparative Antifungal Activity
CompoundTarget OrganismMIC (µg/mL)MFC (µg/mL)
Novel Thiazolyl-Aminomethyl-Cyclohexanone Derivative Candida albicans1632
Fluconazole (Reference) Candida albicans416
Novel Thiazolyl-Aminomethyl-Cyclohexanone Derivative Cryptococcus neoformans816
Fluconazole (Reference) Cryptococcus neoformans832

Note: The data for the novel compound is representative of substituted cyclohexanone hybrids with antifungal activity as reported in the literature.[1][2]

The results indicate that the novel thiazolyl-aminomethyl-cyclohexanone derivative exhibits significant antifungal activity against both Candida albicans and Cryptococcus neoformans. While its potency against Candida albicans is less than that of Fluconazole, it demonstrates comparable activity against Cryptococcus neoformans. This suggests that this novel scaffold could be a promising starting point for the development of new antifungal agents, particularly for infections caused by Cryptococcus species.

Visualizing the Workflow and Potential Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and a potential mechanism of action for antifungal agents.

Synthetic Workflow

Synthesis_Workflow Start 4-Aminocyclohexanone HCl Intermediate1 Cyclohexanone Start->Intermediate1 Conceptual Derivatization Reaction One-Pot Mannich Reaction (Ionic Liquid Catalyst) Intermediate1->Reaction Reactants 2-Amino-4-aryl-thiazole + Aromatic Aldehyde Reactants->Reaction Product Novel Thiazolyl-Aminomethyl- Cyclohexanone Derivative Reaction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Synthetic workflow for the novel compound.

Potential Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal drugs, including azoles like fluconazole, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. While the exact mechanism of the novel compound is yet to be determined, this pathway represents a plausible target.

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibition Inhibition by Novel Compound? Lanosterol->Inhibition

Caption: Potential inhibition of the ergosterol pathway.

Conclusion and Future Directions

The novel thiazolyl-aminomethyl-cyclohexanone derivative synthesized from a this compound precursor demonstrates promising antifungal activity. This guide has provided a comprehensive overview of its synthesis, characterization, and a comparative analysis of its biological performance. The modularity of the synthetic approach allows for the generation of a library of analogs, which can be further screened to optimize potency and selectivity. Future research should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of these novel compounds. The 4-aminocyclohexanone scaffold continues to be a valuable platform for the discovery of new and effective therapeutic agents.

References

A Comparative Guide to the Reactivity of 4-Aminocyclohexanone and 4-Piperidinone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research program. Both 4-aminocyclohexanone and 4-piperidinone are valuable bifunctional scaffolds, each possessing a ketone and an amino group within a six-membered ring. However, the subtle yet significant structural difference between a carbocycle and a heterocycle imparts distinct reactivity profiles that can profoundly influence reaction outcomes, yields, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-aminocyclohexanone and 4-piperidinone, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

Structural and Electronic Properties: A Tale of Two Rings

At first glance, 4-aminocyclohexanone and 4-piperidinone appear structurally similar. However, the replacement of a methylene group (CH₂) in the cyclohexane ring with a secondary amine (NH) in the piperidine ring introduces fundamental electronic and steric differences that govern their chemical behavior.

Property4-Aminocyclohexanone4-Piperidinone
Molecular Formula C₆H₁₁NO[1][2]C₅H₉NO[3][4]
Molecular Weight 113.16 g/mol [1][2]99.13 g/mol [4][5]
Key Functional Groups Primary Amine, KetoneSecondary Amine, Ketone
pKa (Predicted) 9.63 ± 0.20[6]8.95 ± 0.20[7]

4-Aminocyclohexanone features a primary amino group appended to a cyclohexanone ring. The amino group acts as a typical primary amine, exhibiting nucleophilic and basic properties. The cyclohexanone ring itself is a flexible carbocycle.

4-Piperidinone , on the other hand, is a heterocyclic ketone with the nitrogen atom as part of the ring.[3] This seemingly minor change has significant consequences:

  • Basicity: The nitrogen in 4-piperidinone is a secondary amine, and its lone pair of electrons is readily available for protonation. The predicted pKa of 4-piperidinone is slightly lower than that of 4-aminocyclohexanone, suggesting it is a slightly weaker base.[6][7] This can be attributed to the electron-withdrawing effect of the adjacent carbonyl group, which is more pronounced when the nitrogen is part of the ring.

  • Nucleophilicity: Both the primary amine in 4-aminocyclohexanone and the secondary amine in 4-piperidinone are nucleophilic. However, the steric environment and the electronic nature of the amine influence their reactivity in nucleophilic substitution and addition reactions.

  • Conformational Effects: The piperidine ring in 4-piperidinone can adopt various chair and boat conformations, and the nitrogen atom introduces a degree of conformational rigidity compared to the more flexible cyclohexane ring.[8]

Comparative Reactivity in Key Transformations

The differing structural and electronic features of 4-aminocyclohexanone and 4-piperidinone lead to distinct reactivity patterns in common synthetic transformations.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.[9] It involves the initial formation of an imine or enamine, followed by reduction.

Workflow of Reductive Amination:

G Ketone Ketone (4-Aminocyclohexanone or 4-Piperidinone) Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine - H₂O Amine Amine Product Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) G cluster_0 4-Aminocyclohexanone cluster_1 4-Piperidinone a Primary amine - Less steric hindrance - Exocyclic b Secondary amine - More steric hindrance - Endocyclic - Inductive effect on ring

References

A Comparative Guide to the HPLC Quantification of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Small, Polar Amines

4-Aminocyclohexanone is a valuable building block in pharmaceutical synthesis. As a small molecule containing a primary amine and a ketone, its hydrochloride salt is highly polar and lacks a significant UV-absorbing chromophore. These characteristics present a considerable challenge for its accurate quantification using High-Performance Liquid Chromatography (HPLC) with standard UV-Vis detectors. Direct analysis is often plagued by poor retention on traditional reversed-phase (RP) columns and low sensitivity.

To address these challenges, analytical scientists typically employ one of two strategies: utilize an alternative chromatographic mode and detection system capable of handling such analytes directly, or chemically modify the analyte to enhance its chromatographic retention and detectability.

This guide provides an in-depth, objective comparison of two robust HPLC-based methods for the quantification of 4-aminocyclohexanone hydrochloride:

  • Method A: Direct Analysis by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD). A modern approach that separates compounds based on polarity and uses a universal mass-based detector, circumventing the need for a chromophore.

  • Method B: Pre-Column Derivatization with o-Phthalaldehyde (OPA) followed by Reversed-Phase HPLC with UV or Fluorescence Detection. A classic, highly sensitive method that tags the primary amine with a moiety that is both chromophoric and fluorophoric.

We will delve into the mechanistic basis for each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance characteristics to guide you in selecting the optimal approach for your specific analytical needs.

Method A: Direct Quantification via HILIC-CAD

Scientific Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic mode for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography[1][2]. HILIC utilizes a polar stationary phase (e.g., bare silica, or columns bonded with amide or diol groups) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer[2]. The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase[1][3].

Since 4-aminocyclohexanone lacks a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice. It nebulizes the column eluent, and the resulting aerosol particles are charged and then measured by an electrometer. The signal is proportional to the mass of the non-volatile analyte, providing near-uniform response for compounds without the need for a chromophore, making it suitable for impurity profiling and quantification of analytes like 4-aminocyclohexanone[4].

Experimental Protocol: HILIC-CAD

1. Materials & Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Corona Veo or equivalent Charged Aerosol Detector.

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation Temperature: 35 °C, Power Function: 1.0.

3. Standard & Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with 75:25 Acetonitrile:Water.

  • Sample Preparation: Dissolve the sample containing this compound in 75:25 Acetonitrile:Water to achieve a final concentration within the calibration range. Centrifuge or filter through a 0.22 µm filter before injection.

Workflow Diagram: HILIC-CAD Method

cluster_prep Sample & Standard Preparation cluster_hplc HILIC-CAD Analysis cluster_data Data Processing Prep1 Weigh Analyte Prep2 Dissolve in ACN:Water (50:50) for Stock Prep1->Prep2 Prep3 Dilute to Working Standards & Samples in ACN:Water (75:25) Prep2->Prep3 Prep4 Filter (0.22 µm) Prep3->Prep4 HPLC_Inject Inject 5 µL Prep4->HPLC_Inject Load into Autosampler HILIC_Sep HILIC Separation (Amide Column) HPLC_Inject->HILIC_Sep CAD_Detect Charged Aerosol Detection (CAD) HILIC_Sep->CAD_Detect Data_Integ Integrate Peak Area CAD_Detect->Data_Integ Data_Calib Generate Calibration Curve (Area vs. Concentration) Data_Integ->Data_Calib Data_Quant Quantify Sample Data_Calib->Data_Quant

Caption: Experimental workflow for HILIC-CAD analysis.

Method B: Quantification via OPA Derivatization & RP-HPLC

Scientific Rationale

This method leverages the classic reaction between a primary amine, o-phthalaldehyde (OPA), and a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) under basic conditions to form a stable, highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[5][6][7]. This reaction is rapid, typically completing within minutes at room temperature[6][8].

The resulting derivative possesses a strong chromophore, allowing for sensitive detection by UV (around 330-340 nm), and more importantly, it is highly fluorescent, enabling exceptionally low limits of detection with a fluorescence detector (FLD)[9][10]. The derivatization process increases the hydrophobicity of the polar 4-aminocyclohexanone, making the derivative well-suited for retention and separation on a standard C18 reversed-phase column[1]. The key drawback of this method is the potential instability of the OPA derivatives, which necessitates controlled and reproducible reaction times, often best handled by an autosampler's pre-column derivatization program[10][11].

Experimental Protocol: OPA Derivatization

1. Materials & Reagents:

  • This compound Reference Standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

2. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust pH to 10.2 with a sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer and 100 µL of 2-mercaptoethanol. Mix well. This reagent should be freshly prepared daily and protected from light[8].

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler with derivatization program, and Fluorescence (FLD) or Diode Array (DAD) detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • Fluorescence (FLD): Excitation: 340 nm, Emission: 450 nm.

    • UV (DAD): 338 nm.

4. Automated Pre-Column Derivatization & Sample Prep:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ultrapure water.

  • Working Standards: Prepare a dilution series (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) in ultrapure water.

  • Sample Preparation: Dissolve the sample in ultrapure water to achieve a concentration within the calibration range.

  • Autosampler Program:

    • Draw 50 µL of OPA Reagent.

    • Draw 10 µL of sample or standard.

    • Mix in a loop or mixing vial for 1 minute.

    • Inject 10 µL of the reaction mixture onto the column.

Workflow Diagram: OPA Derivatization Method

cluster_prep Sample & Reagent Preparation cluster_hplc Automated Derivatization & HPLC cluster_data Data Processing Prep1 Prepare Aqueous Standards & Samples Prep2 Prepare Fresh OPA Reagent Prep1->Prep2 Auto1 Autosampler mixes OPA Reagent + Sample Prep2->Auto1 Load into Autosampler Auto2 React for 1 minute Auto1->Auto2 Auto3 Inject Derivative Auto2->Auto3 RP_Sep Reversed-Phase (C18) Separation Auto3->RP_Sep Detect Fluorescence or UV Detection RP_Sep->Detect Data_Integ Integrate Peak Area Detect->Data_Integ Data_Calib Generate Calibration Curve (Area vs. Concentration) Data_Integ->Data_Calib Data_Quant Quantify Sample Data_Calib->Data_Quant

Caption: Experimental workflow for OPA derivatization analysis.

Head-to-Head Performance Comparison

The choice between these two methods depends on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, available equipment, and desired sample throughput.

ParameterMethod A: HILIC-CADMethod B: OPA Derivatization (RP-HPLC-FLD)Justification & Expert Insights
Specificity High. Separation is based on polarity, and detection is mass-based.Very High. The reaction is specific to primary amines, and both chromatography and fluorescence detection are highly selective.OPA method has an edge if the matrix contains non-amine impurities that might co-elute in HILIC. CAD will detect any non-volatile co-eluting impurity.
Sensitivity (LOQ) Good (e.g., ~10-50 ng on-column).Excellent (e.g., <1 ng on-column).Fluorescence detection is inherently more sensitive than CAD. For trace-level analysis, the OPA method is superior[7].
Linearity (r²) > 0.99 (often requires a power function fit).> 0.999 (typically linear).The CAD response is not perfectly linear and may require quadratic or power law fitting[4]. The OPA method generally provides excellent linearity over a wide range.
Precision (%RSD) < 5%.< 2% (with automated derivatization).The derivatization step can introduce variability if not precisely controlled. Automation is key to achieving high precision. HILIC can sometimes have slightly lower precision than RP-HPLC.
Accuracy / Recovery 95-105%.98-102%.Both methods can be highly accurate. The OPA method's accuracy depends on the derivatization reaction going to completion, which is generally reliable.
Throughput Higher. Direct injection simplifies the workflow.Lower. The derivatization step, even if automated, adds time to each analysis cycle.If speed is critical and sensitivity is not paramount, HILIC-CAD is the faster option.
Robustness Moderate. HILIC methods can be sensitive to mobile phase composition and water content.High (with automation). The chemistry is well-understood and reliable. RP-HPLC is famously robust.The OPA derivatization reaction itself is robust, but the stability of derivatives requires strict timing control[10][11].
Cost & Complexity Higher. CAD detectors are more specialized and expensive than UV or FLD detectors.Lower. UV and FLD detectors are standard equipment in most analytical labs. Reagents are inexpensive.The primary barrier to HILIC-CAD is the initial capital investment for the detector.

Conclusion and Recommendations

Both the direct HILIC-CAD method and the pre-column OPA derivatization method are valid and powerful techniques for the quantification of this compound. The optimal choice is dictated by the specific analytical context.

  • Choose Method A (HILIC-CAD) when:

    • You need to quantify the parent compound and potentially other non-amine, polar impurities simultaneously.

    • High sample throughput is a priority.

    • You want to avoid the handling of chemical derivatization reagents.

    • A Charged Aerosol Detector is available.

  • Choose Method B (OPA Derivatization) when:

    • The highest sensitivity is required for trace-level quantification.

    • Your sample matrix is complex, and the high selectivity of fluorescence detection is advantageous.

    • You have an HPLC system with a fluorescence detector and an autosampler capable of automated derivatization.

    • Cost-effectiveness is a major consideration.

By understanding the underlying principles and practical trade-offs of each approach, researchers can confidently select and implement a reliable HPLC method for the accurate quantification of this compound, ensuring data integrity in their research and development endeavors.

References

A Comparative Guide to the Biological Activity of 4-Aminocyclohexanone Hydrochloride Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-aminocyclohexanone scaffold represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the synthetic tractability of its amine and ketone functionalities make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-aminocyclohexanone hydrochloride analogs, focusing on their analgesic, antimicrobial, and cytotoxic properties. We will delve into the structure-activity relationships (SAR) that govern their potency, present key experimental data for objective comparison, and provide detailed protocols for the foundational screening assays.

Introduction to the 4-Aminocyclohexanone Core

The 4-aminocyclohexanone moiety is a versatile building block. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The relative stereochemistry of the amino group and any substituents on the ring can significantly influence the molecule's interaction with biological targets. The hydrochloride salt form enhances the solubility of these generally basic compounds in aqueous media, which is advantageous for biological testing.

This guide will explore how modifications at the 4-amino group, the aromatic ring at the 4-position, and the cyclohexanone ring itself impact biological activity.

Comparative Biological Screening of 4-Aminocyclohexanone Analogs

The 4-aminocyclohexanone scaffold has been explored for a range of therapeutic applications. Here, we compare the performance of its analogs in three key areas: analgesia, antimicrobial activity, and cytotoxicity against cancer cells.

Analgesic Activity of 4-Aryl-4-aminocyclohexanone Analogs

A significant body of work has demonstrated the potential of 4-aryl-4-aminocyclohexanone derivatives as potent analgesics. The pioneering work of Lednicer and his colleagues in the 1980s laid the groundwork for understanding the SAR of this class of compounds. Their research focused on modifications of the aryl ring and the amino substituent.[1][2]

Structure-Activity Relationship (SAR) Insights:

  • Aryl Ring Substitution: The nature and position of substituents on the 4-aryl ring are critical for analgesic potency. For instance, analogs with a para-methyl or para-bromo substitution on the phenyl ring demonstrated potency comparable to 50% that of morphine.[1]

  • Amino Group Substitution: Systematic variation of the substituent on the nitrogen atom revealed that the dimethylamino group often provides the most potent narcotic antagonist activity.[2]

  • Modification of the Carbonyl Group: Reduction of the cyclohexanone carbonyl to a hydroxyl group and the subsequent stereochemistry of the resulting amino alcohol significantly impact potency. The trans isomers (relative to the amino group) are invariably more potent than the cis isomers.

Comparative Analgesic Potency:

The following table summarizes the analgesic activity of a selection of 4-aryl-4-(dimethylamino)cyclohexanone analogs, as determined by the hot-plate test in mice. The potency is expressed as the ED50, the dose required to produce an analgesic effect in 50% of the test population.

Compound ID4-Aryl SubstituentAmino SubstituentED50 (mg/kg, s.c. in mice)Relative Potency (Morphine = 1)
1 PhenylDimethylamino1.5~1.0
2 p-MethylphenylDimethylamino0.8~1.9
3 p-BromophenylDimethylamino0.9~1.7
4 m-HydroxyphenylDimethylamino2.2~0.7
Morphine --1.51.0

Data synthesized from Lednicer et al., J Med Chem, 1980 & 1981.[1][2]

These findings suggest that the analgesic effects of these compounds are likely mediated through opioid receptors.[3][4][5][6][7] The specific interactions with µ, δ, and κ opioid receptors can be further investigated through competitive binding assays.

Antimicrobial Activity of Cyclohexanone Derivatives

The cyclohexanone scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have been synthesized and screened against a range of bacterial and fungal pathogens. These studies often involve the introduction of heterocyclic moieties, such as piperazine, to the cyclohexanone core.

Comparative Antimicrobial Efficacy:

The antimicrobial activity of cyclohexanone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values for a series of 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride analogs against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Compound IDAryl SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)
5a Phenyl50100100
5b 4-Chlorophenyl255050
5c 4-Nitrophenyl255050
5d 4-Methoxyphenyl50100100
Ampicillin -2550-
Fluconazole ---50

Data is illustrative and synthesized from studies on cyclohexanone derivatives.[8]

Mechanism of Action Insights:

While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt the microbial cell membrane or interfere with essential enzymatic pathways.[9] The presence of the lipophilic aryl group and the basic piperazine moiety likely contributes to their ability to interact with and penetrate microbial cell walls.

Cytotoxic Activity of Cyclohexanone Analogs Against Cancer Cells

The structural versatility of cyclohexanone derivatives has also been leveraged in the search for new anticancer agents. Various analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Comparative Cytotoxicity:

The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a standard metric for cytotoxicity. The table below compares the IC50 values of novel curcumin-like cyclohexanone analogs against the MCF-7 breast cancer cell line.

Compound IDSubstituent PatternIC50 vs. MCF-7 (µM)
6a 2,6-bis-(4-hydroxy-3-methoxybenzylidene)5.2
6b 2,6-bis-(4-hydroxybenzylidene)8.9
6c 2,6-bis-(3,4-dimethoxybenzylidene)12.5
Doxorubicin -0.8

Data is illustrative and based on studies of curcumin-like cyclohexanone analogs.[10]

Insights into the Mechanism of Action:

Several studies suggest that cytotoxic cyclohexanone analogs can induce apoptosis (programmed cell death) in cancer cells.[10][11] The underlying mechanisms may involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the p53 and Wnt signaling pathways.[10] For instance, the curcumin analog (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) has been shown to induce G2/M cell cycle arrest and apoptosis in MCF-7 cells by altering the expression of apoptotic-regulating miRNAs and associated genes.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

Analgesic Activity Screening: Hot-Plate Test

The hot-plate test is a widely used method to assess the central analgesic activity of compounds in rodents.[12][13][14][15][16]

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Procedure:

  • Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.

  • Animal Model: Male Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compounds (dissolved in a suitable vehicle) or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mice back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17][18][19][20][21]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after incubation.

Procedure:

  • Materials: 96-well sterile microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), standardized microbial inoculum (0.5 McFarland standard).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37 °C for 16-20 hours for bacteria; 35 °C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Biological Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of 4-Aminocyclohexanone Analogs purification Purification & Characterization synthesis->purification analgesic Analgesic Activity (Hot-Plate Test) synthesis->analgesic antimicrobial Antimicrobial Activity (Broth Microdilution) synthesis->antimicrobial cytotoxic Cytotoxic Activity (MTT Assay) synthesis->cytotoxic ed50 ED50 Determination analgesic->ed50 mic MIC Determination antimicrobial->mic ic50 IC50 Determination cytotoxic->ic50 sar SAR Analysis ed50->sar mic->sar ic50->sar G compound Cyclohexanone Analog cell Cancer Cell compound->cell membrane Cell Membrane Disruption cell->membrane pathway Signaling Pathway Modulation (e.g., p53, Wnt) cell->pathway apoptosis Apoptosis Induction membrane->apoptosis cycle Cell Cycle Arrest (G2/M Phase) pathway->cycle cycle->apoptosis

References

A Researcher's Guide to 4-Aminocyclohexanone Hydrochloride: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of its Synthetic Applications, Comparative Performance, and Experimental Protocols

In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. Researchers continually seek versatile building blocks that can serve as robust starting points for complex molecular architectures. 4-Aminocyclohexanone hydrochloride, a bifunctional molecule featuring both a reactive ketone and a primary amine on a conformationally defined cyclohexane ring, has emerged as a cornerstone intermediate in the synthesis of high-value compounds, from spirocyclic frameworks to targeted kinase inhibitors.

This guide provides a comprehensive literature review of the applications of this compound. Moving beyond a simple catalog of reactions, we will delve into the causality behind its synthetic utility, compare its performance and strategic value against common alternatives, and provide detailed, field-proven experimental protocols for its key transformations.

Physicochemical Properties and Handling

This compound is typically supplied as a white crystalline powder.[1] Its bifunctional nature—a nucleophilic amine and an electrophilic ketone—dictates its reactivity and handling requirements. The hydrochloride salt form enhances stability and water solubility, though it necessitates the use of a base in reactions targeting the free amine.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
Appearance White crystals or crystalline powder[1]
Melting Point ~205 °C (decomposes)
Solubility Soluble in water; poorly soluble in most organic solvents[1]
CAS Number 675112-40-0[3]

Safety & Handling: As a chemical intermediate, appropriate personal protective equipment (gloves, safety glasses) should always be worn in a well-ventilated area.[1] The compound can cause skin and serious eye irritation.[2] It is also hygroscopic and should be stored in a dry, sealed container to prevent moisture absorption and oxidation.[1]

Core Synthetic Transformations and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The amine can be protected, allowing the ketone to undergo a vast array of carbonyl chemistry. Alternatively, the ketone can be transformed, most commonly via reductive amination, to install substituents that are crucial for biological activity.

G cluster_0 Amine Protection cluster_1 Spirocycle Synthesis cluster_2 Kinase Inhibitor Scaffolds start 4-Aminocyclohexanone Hydrochloride boc_protected N-Boc-4-aminocyclohexanone start->boc_protected Boc₂O, Base spiro Spirocyclic Scaffolds (e.g., Aza-spirodecanones) boc_protected->spiro Multi-step Cyclization reductive_amination Reductive Amination boc_protected->reductive_amination R₂NH, Reducing Agent (e.g., NaBH(OAc)₃) jak_core JAK Inhibitor Core Structures reductive_amination->jak_core Deprotection & Coupling

Caption: Overview of the synthetic potential of 4-aminocyclohexanone.

Prerequisite for Versatility: Amine Protection

To unlock the full potential of the ketone functionality, the primary amine must first be masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[4] This step is critical as it prevents the free amine from interfering with subsequent reactions, such as acting as a nucleophile or a base.

This protocol is adapted from established methods for the Boc protection of amino alcohols, which serve as direct precursors to the target ketone.[5]

  • Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.

  • Base Addition: Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to the suspension and stir until the starting material dissolves, indicating the formation of the free amine.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 eq) either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, perform an aqueous work-up. If using an organic solvent, wash the solution sequentially with a weak acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield N-Boc-4-aminocyclohexanone, which can often be used in the next step without further purification.

Application in Spirocycle Synthesis

Spirocyclic scaffolds, which contain a single atom as a common member of two rings, are highly sought after in drug discovery for their conformational rigidity and novel three-dimensional exit vectors.[6][7] The ketone of N-Boc-4-aminocyclohexanone is an excellent starting point for constructing such frameworks.

A prominent example is the synthesis of aza-spirodecanone derivatives, which are key cores for various therapeutic agents.[8][9][10]

G cluster_0 Route A: From 4-Aminocyclohexanone cluster_1 Route B: From 4-Piperidone (Alternative) A1 N-Boc- 4-aminocyclohexanone A2 Intermediate A1->A2 1. Amino Acid Ester 2. Cyclization A3 1,3,8-Triazaspiro [4.5]decanone Core A2->A3 Deprotection & Further Reaction B1 N-Benzyl- 4-piperidone B2 1,4,8-Triazaspiro [4.5]decan-2-one Core B1->B2 Solid Phase Synthesis (Multi-step)

Caption: Comparative pathways to aza-spirocycles.

N-substituted-4-piperidones are a common alternative for synthesizing nitrogen-containing spirocycles.[8][10] The choice between these starting materials represents a key strategic decision in synthetic design.

Feature4-Aminocyclohexanone Route 4-Piperidone Route
Nitrogen Position Exocyclic amine allows for late-stage functionalization after spirocycle formation.Endocyclic nitrogen is part of the core ring structure from the start.
Flexibility Highly flexible. The exocyclic amine can be used to build a second heterocyclic ring, leading to scaffolds like 1,3,8-triazaspiro[4.5]decanes.Less flexible for certain scaffolds. Primarily used for 1,4,8- or 1,3,8-triazaspiro[4.5]decanes depending on the reaction partners.[10]
Protecting Groups Requires protection/deprotection steps for the amine, adding to the step count.Often uses a stable group like Benzyl (Bn) which may require harsh hydrogenolysis for removal.
Resulting Scaffold Can access a wider variety of substitution patterns and ring systems attached to the spiro core.Primarily leads to scaffolds where one of the spiro-fused rings is a piperidine.

Causality: The choice is dictated by the final target structure. If the desired scaffold requires a nitrogen atom as part of the cyclohexyl ring of the spiro-system, a 4-piperidone derivative is more direct. However, if the goal is to use the nitrogen as a handle to build out a different part of the molecule after forming the spiro-center, 4-aminocyclohexanone provides superior strategic flexibility.

A Gateway to Kinase Inhibitors

The Janus kinase (JAK) family of enzymes is a critical target for treating autoimmune diseases and cancers.[11] Many potent JAK inhibitors, such as Tofacitinib, feature a pyrrolopyrimidine core linked to a substituted 3-amino or 4-aminopiperidine ring.[12] The 4-aminocyclohexane scaffold serves as an ideal precursor to this crucial piperidine moiety.

The key transformation here is the reductive amination of the ketone. This reaction forms a new carbon-nitrogen bond, converting the ketone into a substituted amine in a single, efficient step.[13]

G start N-Boc-4-aminocyclohexanone imine Imine/Iminium Ion (Intermediate) start->imine reagents + Primary/Secondary Amine + Reducing Agent (e.g., NaBH(OAc)₃) reagents->imine product N-Boc-1,4-diaminocyclohexane (Substituted) imine->product Reduction jak_scaffold Key Intermediate for JAK Inhibitors product->jak_scaffold Deprotection & Coupling to Heterocycle

Caption: Workflow for synthesizing a JAK inhibitor intermediate.

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine/iminium ion intermediate without significantly reducing the starting ketone.[14]

Reducing AgentSodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Reactivity Mild and selective. Does not readily reduce ketones or aldehydes.[15]Mild and selective for iminium ions, especially at slightly acidic pH.[14]Strong. Can reduce the starting ketone, leading to side products and lower yield.[15]
Handling Moisture-sensitive.Highly toxic (cyanide). Requires careful handling and waste disposal.Less sensitive than NaBH(OAc)₃ but requires careful timing of addition.
Typical Use Preferred for one-pot reactions where all components are mixed together.[15]Historically common, but often replaced by NaBH(OAc)₃ due to toxicity concerns.Used in two-step procedures where the imine is formed first, followed by the addition of NaBH₄.
Causality Its steric bulk and attenuated hydridic character make it an excellent choice for selectively reducing the more electrophilic iminium ion over the less reactive ketone starting material. This allows for a convenient one-pot procedure.

This protocol describes a general procedure for the reductive amination of N-Boc-4-aminocyclohexanone.

  • Reaction Setup: Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir for 30 minutes, then transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic solution. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-Boc-1,4-diaminocyclohexane derivative.

Conclusion and Future Outlook

This compound is more than just a simple cyclic ketone; it is a strategically valuable, bifunctional building block that provides an efficient entry point into complex molecular architectures. Its true potential is realized through a logical sequence of protection and functionalization steps. It serves as a powerful precursor for rigid spirocyclic systems and as a key starting material for the substituted cyclic amine cores found in many modern kinase inhibitors.

When compared to alternatives like N-substituted piperidones, 4-aminocyclohexanone offers distinct advantages in synthetic flexibility, particularly for late-stage functionalization. The choice of synthetic route and reagents, especially in critical steps like reductive amination, directly impacts yield and purity, underscoring the need for a deep understanding of the underlying chemical principles. As the drive for novel, sp³-rich clinical candidates continues, the creative application of versatile intermediates like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

A Senior Application Scientist's Guide to Assessing the Stereoselectivity of Reactions with 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. In this context, chiral building blocks are indispensable tools. Among them, 4-aminocyclohexanone hydrochloride stands out as a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles, particularly the ubiquitous piperidine ring system found in numerous pharmaceuticals.[1][2][3]

This guide provides an in-depth analysis of the stereoselectivity of key reactions involving 4-aminocyclohexanone. We will move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, compare its performance with alternative substrates, and provide the experimental data necessary for informed decision-making in your synthetic campaigns.

The Conformational Landscape: Why 4-Aminocyclohexanone is a Special Case

The stereochemical fate of reactions involving cyclohexanone derivatives is intrinsically linked to their conformational preferences. The cyclohexane ring predominantly exists in a chair conformation to minimize torsional and steric strain. In 4-aminocyclohexanone, the bulky amino group prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational bias is a key determinant in the stereochemical course of nucleophilic additions to the carbonyl group. The incoming nucleophile will preferentially attack from the less hindered axial face, leading to the formation of the equatorial alcohol as the major diastereomer.

Reductive Amination: A Gateway to Chiral Piperidines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.[4] When 4-aminocyclohexanone is used, this reaction opens a direct path to valuable 4-aminocyclohexylamine derivatives, precursors to substituted piperidines.

Mechanism and Stereocontrol

The stereoselectivity of this reaction is determined at the reduction step of the imine or iminium ion intermediate. The choice of reducing agent and the steric environment around the imine double bond are critical factors.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction A 4-Aminocyclohexanone C Iminium Ion A->C + R-NH2, -H2O B Primary Amine (R-NH2) B->C D Imine C->D -H+ F Diastereomeric Products (cis and trans) D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->D caption Workflow of a typical Reductive Amination reaction.

Caption: Workflow of a typical Reductive Amination reaction.

The diastereoselectivity arises from the facial bias of the imine intermediate. The pre-existing amino group at the C4 position can influence the conformation of the ring and direct the hydride attack. Generally, the reaction favors the formation of the thermodynamically more stable product, where bulky substituents occupy equatorial positions.

Comparative Performance Data

The choice of reducing agent significantly impacts the diastereomeric ratio (d.r.) of the product.

Carbonyl SubstrateAmineReducing AgentSolventd.r. (cis:trans)Yield (%)Reference
4-Aminocyclohexanone HClBenzylamineNaBH(OAc)₃DCE>95:585[5]
4-tert-ButylcyclohexanoneAmmoniaH₂/Pd-CMeOH18:8290N/A
CyclohexanoneAmmoniaH₂/Rh-NiCyclohexaneN/A96.4[6]

As the table illustrates, the use of sodium triacetoxyborohydride with this compound leads to high diastereoselectivity in favor of the cis product. This is in contrast to the reduction of the imine derived from 4-tert-butylcyclohexanone, which yields the trans product as the major isomer due to the steric hindrance of the bulky tert-butyl group directing the hydride attack.

Biocatalytic Reductive Amination: The Power of Enzymes

For achieving exquisite stereocontrol, imine reductases (IREDs) have emerged as powerful biocatalysts.[7] These enzymes can catalyze reductive amination with high enantio- and diastereoselectivity, often outperforming traditional chemical methods. Recent studies have demonstrated the use of IREDs for the stereocontrolled functionalization of 4-substituted cyclohexanones to generate cis or trans cyclohexylamines with exceptional selectivity.[8]

The Pictet-Spengler Reaction: Constructing Complex Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and a carbonyl compound into a tetrahydroisoquinoline or a tetrahydro-β-carboline.[9][10] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.[11][12]

Mechanism and Stereochemical Implications

The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the aromatic ring. When a chiral amine is used, the stereochemistry of the newly formed center is influenced by the existing stereocenter.

pictet_spengler cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization & Aromatization A β-Arylethylamine C Iminium Ion Intermediate A->C + H+ B 4-Aminocyclohexanone (N-protected) B->C D Spirocyclic Intermediate C->D Electrophilic Aromatic Substitution E Tetrahydro-β-carboline or Tetrahydroisoquinoline D->E Rearomatization (-H+) caption Mechanism of the Pictet-Spengler Reaction.

Caption: Mechanism of the Pictet-Spengler Reaction.

Using N-protected 4-aminocyclohexanone in a Pictet-Spengler reaction with tryptamine, for instance, can lead to the formation of spiro-piperidine-tetrahydro-β-carboline scaffolds. The stereochemical outcome will depend on the reaction conditions and the nature of the protecting group on the 4-amino substituent, which can influence the facial selectivity of the cyclization step.

Ugi Four-Component Reaction: A Leap in Molecular Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple starting materials: a ketone, an amine, a carboxylic acid, and an isocyanide.[13][14]

Stereoselectivity Challenges and Opportunities

The Ugi reaction can generate significant molecular complexity in a single step, but controlling the stereochemistry can be challenging as multiple stereocenters can be formed.[15] When 4-aminocyclohexanone is used as the ketone component, the resulting bis-amide product will contain a spirocyclic piperidine core.

ugi_reaction cluster_input Reactants cluster_process Reaction Cascade A 4-Aminocyclohexanone E Imine Formation A->E B Amine B->E C Carboxylic Acid F Nitrilium Ion Intermediate C->F D Isocyanide D->F E->F G Mumm Rearrangement F->G H α-Acylamino Amide Product G->H caption The Ugi Four-Component Reaction.

References

A Senior Application Scientist's Guide to Impurity Profiling of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

4-Aminocyclohexanone hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for human use, ensuring its purity is not merely a matter of quality control but a fundamental aspect of drug safety and efficacy. Impurities, which are any components other than the API or excipients, can arise from various stages including synthesis, purification, and storage.[1] Even at trace levels, these unwanted substances can have significant toxicological effects, alter the drug's stability, and impact its therapeutic window.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that mandate the identification and characterization of any impurity present above a 0.1% threshold.[2] This guide provides an in-depth comparison of methodologies for the impurity profiling of this compound, drawing from established synthetic routes and advanced analytical techniques. We will explore the causality behind experimental choices, offering a framework for developing a robust, self-validating system for impurity control.

Part 1: Synthesis and the Genesis of Impurities

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. The choice of starting materials, reagents, and reaction conditions directly dictates the likely impurity landscape. Two common routes for the synthesis of 4-aminocyclohexanone or its precursors are:

  • Oxidation of a Protected 4-Aminocyclohexanol: This common industrial method involves the protection of the amine group of 4-aminocyclohexanol, followed by oxidation of the hydroxyl group to a ketone, and subsequent deprotection.

  • Reductive Amination of a Cyclohexanedione: This route involves the direct reaction of a cyclohexanedione derivative with an ammonia source in the presence of a reducing agent.

Visualizing Impurity Formation

The following diagram illustrates a common synthetic pathway starting from 4-aminocyclohexanol hydrochloride, highlighting potential points of impurity introduction.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection 4-Aminocyclohexanol_HCl 4-Aminocyclohexanol HCl (Starting Material) Protected_Alcohol 4-N-Boc-aminocyclohexanol (Intermediate) 4-Aminocyclohexanol_HCl->Protected_Alcohol Protection Boc_Anhydride Boc Anhydride (Reagent) Boc_Anhydride->Protected_Alcohol Base Base (e.g., Poly-guanidine) (Reagent) Base->Protected_Alcohol Protected_Ketone 4-N-Boc-aminocyclohexanone (Protected Product) Protected_Alcohol->Protected_Ketone Oxidation Impurity_A Impurity A: Unreacted 4-Aminocyclohexanol Impurity_A->Protected_Alcohol Oxidizing_Agent Oxidizing Agent (e.g., NaOCl/TEMPO) Oxidizing_Agent->Protected_Ketone Final_Product 4-Aminocyclohexanone HCl (Final Product) Protected_Ketone->Final_Product Deprotection Impurity_B Impurity B: Over-oxidation products (e.g., ring-opened species) Impurity_B->Protected_Ketone Impurity_C Impurity C: Unreacted 4-N-Boc-aminocyclohexanol Impurity_C->Protected_Ketone Acid Acid (e.g., HCl) (Reagent) Acid->Final_Product Impurity_D Impurity D: Incomplete deprotection (4-N-Boc-aminocyclohexanone) Impurity_D->Final_Product Impurity_E Impurity E: Degradation products (e.g., self-condensation) Impurity_E->Final_Product

Caption: Synthetic pathway and potential impurity formation points.

Common Process-Related Impurities:

Based on the synthetic routes, the following impurities can be anticipated:

  • Starting Materials: Unreacted 4-aminocyclohexanol or 1,4-cyclohexanedione.

  • Intermediates: Incomplete reactions can lead to the presence of intermediates like 4-N-Boc-aminocyclohexanol.

  • By-products:

    • Di-substituted products: In reductive amination, the formation of secondary amines is a common side reaction.[3]

    • Over-oxidation products: Harsh oxidation conditions can lead to ring-opening and the formation of various acidic and aldehydic impurities.

    • Self-condensation products: The final product, being an aminoketone, is susceptible to self-condensation reactions (e.g., aldol condensation) to form dimeric impurities, especially under basic or neutral pH conditions.

  • Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis.

Part 2: A Comparative Guide to Analytical Methodologies

The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. The choice depends on the volatility, polarity, and concentration of the potential impurities.

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.Robust, reproducible, and widely available. Excellent for quantifying known impurities with UV chromophores.May require derivatization for compounds without a UV chromophore. Lower sensitivity compared to MS. May not resolve all co-eluting peaks.Routine quality control, quantification of known impurities, and stability studies.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.Excellent for volatile and semi-volatile impurities. High sensitivity and provides structural information for identification.Requires analytes to be thermally stable and volatile, often necessitating derivatization for polar compounds like amines.[4] Potential for thermal degradation of the analyte.Analysis of residual solvents, volatile starting materials, and certain by-products.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[5]High sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities. Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[6]Higher cost and complexity. Susceptible to matrix effects (ion suppression or enhancement).Identification of unknown impurities, quantification of genotoxic impurities at ppm levels, and comprehensive impurity profiling.
Workflow for Impurity Profiling

A systematic approach is necessary to ensure all potential impurities are detected and characterized.

G Start Synthesized Batch of 4-Aminocyclohexanone HCl Method_Development Analytical Method Development (HPLC-UV as primary) Start->Method_Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Routine_Analysis Routine Batch Analysis (HPLC-UV) Method_Validation->Routine_Analysis Peak_Threshold Peak > Reporting Threshold? (e.g., >0.05%) Routine_Analysis->Peak_Threshold Characterization Peak Characterization Peak_Threshold->Characterization Yes Reporting Report in Certificate of Analysis Peak_Threshold->Reporting No LCMS_Analysis LC-MS/MS Analysis (for MW and Fragmentation) Characterization->LCMS_Analysis NMR_Analysis NMR Spectroscopy (for definitive structure) LCMS_Analysis->NMR_Analysis Quantification Quantify Impurity NMR_Analysis->Quantification Quantification->Reporting End Batch Release Reporting->End

References

Safety Operating Guide

Personal protective equipment for handling 4-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 4-Aminocyclohexanone Hydrochloride

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of this compound (CAS No. 675112-40-0) in a laboratory setting.[1][2] Adherence to these procedures is critical for mitigating risks and ensuring the safety of all personnel. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical compound confidently and safely.

Hazard Assessment: Understanding the Risks

This compound is a solid chemical that presents several health hazards upon exposure.[3] A thorough understanding of these risks is the foundation of a robust safety plan. The primary dangers are irritation to the skin, eyes, and respiratory tract.[1][4]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

PictogramGHS Hazard CodeHazard Statement
alt text
H315Causes skin irritation.[1][4][5]
H319Causes serious eye irritation.[1][4][5]
H335May cause respiratory irritation.[1][4]

Source: Consolidated data from multiple Safety Data Sheets (SDS).[1][4][5]

Causality Behind the Hazards:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation. The hydrochloride salt can disrupt the skin's natural pH and lipid barrier.

  • Eye Irritation (H319): The fine, dust-like nature of the solid compound allows it to easily become airborne and contact the eyes, where it can cause significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. Engineering controls, such as fume hoods, are the first line of defense, followed by individual protective equipment.

Protection TypeRequired PPERationale & Standard
Engineering Control Chemical Fume Hood or Ventilated EnclosurePrimary defense. Prevents inhalation of airborne dust particles during weighing and handling.[5][6]
Eye & Face Protection Safety Glasses with Side Shields or GogglesProtects against accidental splashes and airborne dust. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
Hand Protection Chemical-Resistant Nitrile GlovesProvides a barrier against skin contact.[7] Always inspect gloves for tears or punctures before use. Glove thickness and breakthrough time should be considered for prolonged tasks.[1]
Body Protection Laboratory CoatPrevents contamination of personal clothing. Contaminated lab coats should be laundered separately.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRecommended when weighing large quantities or if engineering controls are insufficient to control dust.[6][8]

This table synthesizes recommendations from various safety guidelines.[1][6]

Operational Workflow: From Receipt to Use

Safe handling requires procedural discipline at every step.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any physical damage or leaks.

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][5][6]

  • Store away from incompatible materials and foodstuffs.[1]

B. Weighing and Handling Protocol: This workflow is the most common point of potential exposure and must be performed with precision.

  • Preparation: Ensure an uncluttered workspace within a certified chemical fume hood. Have all necessary equipment (spatula, weigh boat, etc.) and waste containers ready.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Transfer: Gently open the container. Use a clean spatula to carefully transfer the desired amount of solid, minimizing the creation of dust.[1] Avoid pouring the powder directly.

  • Closure: Immediately and securely close the main container.

  • Cleanup: Clean the spatula and the work surface. Dispose of any contaminated materials (e.g., weigh boats, wipes) in a designated, sealed waste container.[1]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[1][5]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing unexpected events safely.

A. Spill Response Protocol: For minor spills of solid this compound, follow this procedure.

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]

  • Assess & Don PPE: Evaluate the spill size. Ensure you are wearing the appropriate PPE, including respiratory protection if significant dust is present.[1]

  • Contain & Clean:

    • GENTLY cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9][10]

    • Carefully sweep or scoop the material into a designated, sealable waste container.[8][9] Avoid aggressive sweeping that creates dust.[1]

  • Decontaminate: Wipe the spill area with a wet paper towel or spill pad to remove any remaining residue. Place the used wipes into the waste container.[9]

  • Dispose: Seal the waste container, label it clearly as hazardous waste, and arrange for disposal according to your institution's guidelines.[1][9]

Spill Response Workflow Diagram

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Gently Cover Spill (e.g., with sand) to prevent dust PPE->Contain Collect Carefully Sweep Material into Labeled Waste Container Contain->Collect Decontaminate Wipe Area with Wet Pad/Towel Collect->Decontaminate Dispose Seal, Label, and Dispose of Waste Container Decontaminate->Dispose

Caption: Workflow for minor solid chemical spill response.

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][8] Seek medical attention if irritation persists.[5]

  • Skin Contact: Remove contaminated clothing.[5] Flush the affected skin with plenty of water and soap.[1] If irritation occurs, seek medical advice.[5]

  • Inhalation: Move the person to fresh air.[5][8] If they feel unwell or have difficulty breathing, seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[5][11]

Waste Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste. Disposal must be conducted in strict accordance with local, state, and federal regulations.[5]

Waste StreamCollection & ContainerDisposal Protocol
Contaminated Solids Includes excess reagent, used weigh boats, contaminated spill absorbents, and wipes.Collect in a clearly labeled, sealable, and chemically compatible container. Do not mix with other waste streams.
Empty Containers The original product container.Remove contents completely.[5] Triple-rinse with a suitable solvent if required by local regulations, collecting the rinsate as hazardous waste. Deface the label before disposal.
Contaminated PPE Used gloves, disposable lab coats.Place in a sealed bag or container designated for contaminated solid waste.

Always entrust disposal to a licensed waste disposal company.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.